Product packaging for Didesmethylrocaglamide(Cat. No.:)

Didesmethylrocaglamide

Cat. No.: B3182005
M. Wt: 477.5 g/mol
InChI Key: RMNPQEWLGQURNX-PXIJUOARSA-N
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Description

Didesmethylrocaglamide is a naturally-occurring derivative of [rocaglamide] and belongs to a class of anti-cancer phytochemicals referred to as "rocaglamides" derived from plants of the genus Aglaia. While traditionally used for their insecticidal benefits, this class of compounds is now being studied for use as chemotherapeutic agents in the treatment of various leukemias, lymphomas, and carcinomas. Of the known derivatives of rocaglamide, this compound appears to carry the most potent anti-tumour activity.
This compound is a natural product found in Aglaia argentea, Aglaia perviridis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27NO7 B3182005 Didesmethylrocaglamide

Properties

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO7/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(28)30)24(29)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3,(H2,28,30)/t21-,22-,24-,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNPQEWLGQURNX-PXIJUOARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Derivatives of Didesmethylrocaglamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of didesmethylrocaglamide (DDR), a potent and promising anti-cancer agent, and its derivatives. This document details the core synthetic strategies, experimental protocols, and the molecular mechanisms of action, with a focus on the inhibition of the eukaryotic initiation factor 4A (eIF4A). All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

This compound is a member of the rocaglate or flavagline family of natural products, which are characterized by a cyclopenta[b]benzofuran core structure.[1] These compounds have garnered significant interest in the field of oncology due to their potent cytotoxic and anti-proliferative activities against a wide range of cancer cell lines. Unlike some of its more complex analogues, such as silvestrol, this compound possesses a simpler chemical architecture, making it a more attractive target for total synthesis and derivatization in the pursuit of novel therapeutics with improved pharmacological profiles.[1]

The primary mechanism of action of this compound and its congeners is the inhibition of the RNA helicase eIF4A, a critical component of the eIF4F translation initiation complex.[2] By clamping eIF4A onto polypurine-rich sequences in the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), these molecules stall the scanning of the 43S preinitiation complex, thereby selectively inhibiting the translation of a subset of mRNAs that encode for proteins crucial for cancer cell proliferation and survival, such as cyclins, MYC, and various kinases.[2][3] This targeted mode of action makes this compound and its derivatives a compelling class of compounds for the development of next-generation cancer therapies.

Synthesis of the this compound Core

The total synthesis of the rocaglamide scaffold is a significant challenge due to the presence of five contiguous stereocenters. Several synthetic strategies have been developed to construct the core cyclopenta[b]benzofuran structure, with the most prominent being intramolecular cyclization and biomimetic [3+2] cycloaddition.

Key Synthetic Strategies

Intramolecular Cyclization: This approach often utilizes a suitably functionalized benzofuranone as a key starting material.[4] The core cyclopentane ring is then formed through an intramolecular reaction, such as a pinacol coupling or a Michael addition, followed by cyclization.[4]

Biomimetic [3+2] Cycloaddition: This strategy mimics the proposed biosynthetic pathway of rocaglamides. It typically involves the reaction of a 3-hydroxyflavone with an electron-rich dienophile in a photochemical [3+2] cycloaddition to construct the central cyclopentane ring.[4]

Nazarov Cyclization: More recent approaches have employed the Nazarov cyclization, an electrocyclic reaction of a divinyl ketone, to form the cyclopentenone intermediate, which can then be further elaborated to the rocaglamide core.[5]

Illustrative Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis of the rocaglamide core, highlighting the key stages involved in many of the reported total syntheses.

G cluster_start Starting Materials cluster_cyclization Core Ring Formation cluster_functionalization Functional Group Interconversion cluster_final Final Product Starting Material Benzofuranone Precursor / Substituted Chalcone Cyclization Intramolecular Cyclization or [3+2] Cycloaddition Starting Material->Cyclization Functionalization Stereoselective Reductions, Hydroxylations, Amidation Cyclization->Functionalization Final Product This compound Core Functionalization->Final Product

Generalized synthetic workflow for the this compound core.

Synthesis of this compound Derivatives

The development of this compound derivatives aims to improve potency, selectivity, and pharmacokinetic properties. Modifications are typically introduced at various positions of the rocaglamide scaffold.

Hydroxamate Derivatives

Hydroxamate derivatives of rocaglamide have been synthesized to explore their potential as metal-chelating agents or as hydrogen bond donors, which could enhance their biological activity.

Experimental Protocol: Synthesis of Rocaglamide Hydroxamates [2]

  • Saponification of Methyl Rocaglate: Methyl rocaglate is treated with lithium hydroxide (LiOH) in a mixture of 1,4-dioxane and water at elevated temperatures (e.g., 60 °C) to hydrolyze the methyl ester and yield the corresponding carboxylic acid.

  • Amide Coupling: The resulting rocagloic acid is then coupled with a hydroxylamine derivative (e.g., N,O-dimethylhydroxylamine hydrochloride) in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), and a base like triethylamine (Et3N) in an anhydrous solvent like dichloromethane (CH2Cl2).

Other Derivatives

Other derivatives that have been explored include modifications at the C-1 and C-5 positions. For instance, acetylation at the C-1 position has been shown to be tolerated, while bromination at the C-5 position can abolish the growth-inhibitory activity.[6]

Quantitative Analysis of Biological Activity

The anti-proliferative activity of this compound and its derivatives is typically evaluated using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative metric.

CompoundCell Line(s)IC50 (nM)Reference
This compound (DDR)MONO-MAC-6, MEL-JUSO4 - 13[7]
Rocaglamide (Roc)STS26T MPNSTData not specified[1]
(-)-DDRSarcoma cells~2-3 fold more potent than (-)-Roc[6]
(±)-DDR-acetateOsteosarcoma cellsPotent activity[6]

Signaling Pathways Affected by this compound

The primary molecular target of this compound is the eIF4A RNA helicase. Inhibition of eIF4A leads to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.

G cluster_drug Drug Action cluster_translation Translation Initiation cluster_cellular Cellular Effects DDR This compound eIF4A eIF4A DDR->eIF4A Inhibits p38 p38 Stress Response DDR->p38 Activates RHOB RHOB Upregulation DDR->RHOB Induces eIF4A_mRNA eIF4A clamped on mRNA eIF4A->eIF4A_mRNA clamps on mRNA mRNA (5' UTR with polypurine tracts) mRNA->eIF4A_mRNA Translation Translation of Oncogenic Proteins (e.g., AKT, ERK, STAT3, Cyclins, MYC) eIF4A_mRNA->Translation Blocks Apoptosis Apoptosis eIF4A_mRNA->Apoptosis Induces Proliferation Cell Proliferation Translation->Proliferation Promotes

Signaling pathway of this compound via eIF4A inhibition.

The inhibition of eIF4A by this compound leads to a decrease in the levels of several key oncoproteins, including AKT, ERK, and STAT3.[6] This disruption of pro-survival signaling pathways contributes to the induction of G2/M cell cycle arrest and apoptosis.[6] Furthermore, treatment with rocaglates has been shown to activate the p38 stress response pathway and upregulate the expression of RHOB, although the precise roles of these events in the overall cellular response are still under investigation.[6]

Conclusion

This compound and its derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action targeting the translation initiation factor eIF4A. The synthetic routes to the core rocaglamide structure, while challenging, are becoming increasingly sophisticated, allowing for the generation of diverse analogues for structure-activity relationship studies. The potent and selective inhibition of oncoprotein synthesis by these compounds underscores their therapeutic potential. Further research into the development of novel derivatives with optimized pharmacological properties is warranted to fully exploit the clinical potential of this exciting class of natural product-inspired molecules.

References

An In-depth Technical Guide to the Biological Activity and Cellular Targets of Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of Imatinib (marketed as Gleevec®), a cornerstone in the field of targeted cancer therapy. It details the molecule's mechanism of action, primary and secondary cellular targets, and the downstream effects of target engagement. This guide is intended for researchers, scientists, and drug development professionals, offering structured quantitative data, detailed experimental protocols for key assays, and visual representations of critical pathways and workflows to facilitate a deeper understanding of Imatinib's role in oncology.

Introduction: Imatinib as a Paradigm of Targeted Therapy

Imatinib mesylate is a 2-phenylaminopyrimidine derivative that functions as a potent and selective small-molecule inhibitor of several protein tyrosine kinases.[1][2] Its development revolutionized the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[2][3] Unlike traditional cytotoxic chemotherapies, Imatinib is designed to interfere with specific molecular pathways that are deregulated in cancer cells, leading to high efficacy with a more manageable side-effect profile.[3][4]

The primary therapeutic success of Imatinib is rooted in its ability to inhibit the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML, resulting from the Philadelphia chromosome translocation.[5][6] Imatinib binds to the ATP-binding pocket of the ABL kinase domain, stabilizing an inactive conformation and thereby blocking the phosphorylation of downstream substrates essential for cell proliferation and survival.[1][2][7] This targeted action leads to the induction of apoptosis in BCR-ABL-positive cells.[8][9]

Beyond BCR-ABL, Imatinib also potently inhibits other receptor tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), which are key drivers in the pathogenesis of GIST and other malignancies.[1][2][10]

Quantitative Data: Inhibitory Profile of Imatinib

The potency of Imatinib is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target kinase's activity. These values are critical for understanding the drug's selectivity and therapeutic window.

Table 1: Imatinib IC50 Values for Primary Kinase Targets

Target Kinase Assay Type IC50 Value (μM) Reference
v-Abl Cell-free 0.6 [10]
c-Abl Cell-free 0.038 [3]
c-Abl Cellular Autophosphorylation 0.25 [3]
PDGFR Cell-free 0.1 [10]
c-Kit Cellular 0.1 [10]

| Bcr-Abl | Kinase Assay | 0.11 |[11] |

Table 2: Cellular Growth Inhibition by Imatinib

Cell Line Cancer Type IC50 Value (μM) Reference
LAMA-84 CML 0.073 [10]
EM-2 CML 0.089 [10]
MEG-01 CML 0.089 [10]
NCI-H727 Bronchial Carcinoid 32.4 [10]
BON-1 Pancreatic Carcinoid 32.8 [10]

| K562 | CML | 0.150 |[12] |

Mechanism of Action and Signaling Pathways

Imatinib functions as an ATP-competitive inhibitor.[3] It specifically recognizes and binds to the inactive (DFG-out) conformation of the ABL kinase domain.[7] This binding event locks the kinase in a closed, self-inhibited state, preventing the conformational changes required for ATP binding and catalysis.[2][7] The inhibition of BCR-ABL's kinase activity blocks multiple downstream signaling pathways critical for the malignant phenotype.[1][13]

Key pathways inhibited by Imatinib include:

  • Ras/MAPK Pathway: Controls cellular proliferation.[1][7]

  • PI3K/AKT/BCL-2 Pathway: Regulates cell survival and apoptosis.[1][7]

  • JAK/STAT Pathway: Involved in proliferation.[7][13]

  • Src/Pax/Fak/Rac Pathway: Governs cellular motility and adhesion.[1][7]

The deactivation of these pathways culminates in cell cycle arrest and apoptosis in the targeted cancer cells.[8][13]

BCR_ABL_Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Imatinib Imatinib Imatinib->BCR_ABL Inhibits Proliferation Uncontrolled Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition JAK_STAT->Proliferation Adhesion Altered Adhesion

Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize the activity of Imatinib.

Cell-Free Kinase Inhibition Assay (v-Abl)

This assay measures the direct inhibitory effect of a compound on the kinase's enzymatic activity.

Principle: A 96-well plate is pre-coated with a random polymer substrate containing multiple tyrosine residues. The v-Abl kinase phosphorylates this substrate in the presence of ATP. A horseradish peroxidase (HRP)-conjugated monoclonal antibody that recognizes phosphotyrosine residues is used for detection. The inhibitory activity of a compound is measured by a decrease in the colorimetric signal.[14]

Protocol:

  • Plate Coating: Coat a 96-well plate with a poly(Glu, Tyr) substrate and block with a suitable blocking agent (e.g., BSA).

  • Kinase Reaction: Add the v-Abl enzyme to each well along with varying concentrations of Imatinib (or test compound).

  • Initiation: Start the reaction by adding a solution containing ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Detection: Wash the plate to remove ATP and unbound enzyme. Add an HRP-conjugated anti-phosphotyrosine antibody and incubate.

  • Signal Development: After another wash step, add a colorimetric HRP substrate (e.g., TMB). Stop the reaction with an acid solution.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Calculate the percent inhibition relative to a no-drug control and determine the IC50 value by plotting inhibition versus log[Imatinib].

Cellular Growth Inhibition Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10][15]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., K562) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Imatinib. Include untreated wells as a negative control and wells with no cells as a background control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 540-570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance, normalize the data to the untreated control, and calculate the IC50 value for growth inhibition.[10]

MTT_Workflow Start Start: Seed Cells in 96-well Plate Treat Add Serial Dilutions of Imatinib Start->Treat Incubate72h Incubate for 72h at 37°C Treat->Incubate72h AddMTT Add MTT Reagent to each well Incubate72h->AddMTT Incubate4h Incubate for 2-4h (Formazan Formation) AddMTT->Incubate4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate4h->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining cellular viability using the MTT assay.

Western Blot for Protein Phosphorylation

This technique is used to detect the phosphorylation status of target proteins and downstream effectors, providing direct evidence of kinase inhibition within the cell.

Protocol:

  • Cell Treatment and Lysis: Treat cells with Imatinib for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Crkl).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., total Crkl) to confirm equal loading.

Mechanisms of Resistance

Despite its efficacy, resistance to Imatinib can develop. Understanding these mechanisms is critical for developing next-generation inhibitors and combination therapies.[17]

BCR-ABL Dependent Mechanisms:

  • Point Mutations: Mutations in the ABL kinase domain are the most common cause of resistance.[18][19][20] These mutations can interfere with Imatinib binding or stabilize the active conformation of the kinase, reducing the drug's effectiveness.[7][18] The T315I "gatekeeper" mutation is notoriously resistant to first and second-generation TKIs.[7][21]

  • Gene Amplification: Overexpression of the BCR-ABL gene can lead to increased levels of the target protein, requiring higher concentrations of Imatinib to achieve inhibition.[17][20]

BCR-ABL Independent Mechanisms:

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of Imatinib.[7][17]

  • Activation of Alternative Pathways: Cancer cells can activate alternative survival pathways, such as those mediated by Src family kinases, to bypass the BCR-ABL blockade.[17][22]

Resistance_Mechanisms Imatinib_Resistance Imatinib Resistance BCR_ABL_Dependent BCR-ABL Dependent Imatinib_Resistance->BCR_ABL_Dependent BCR_ABL_Independent BCR-ABL Independent Imatinib_Resistance->BCR_ABL_Independent Point_Mutations Point Mutations (e.g., T315I) BCR_ABL_Dependent->Point_Mutations Gene_Amplification Gene Amplification/ Overexpression BCR_ABL_Dependent->Gene_Amplification Drug_Efflux Drug Efflux (e.g., MDR1 Pump) BCR_ABL_Independent->Drug_Efflux Alt_Pathways Activation of Bypass Pathways (e.g., Src) BCR_ABL_Independent->Alt_Pathways

Caption: Primary mechanisms leading to clinical resistance to Imatinib.

Conclusion

Imatinib remains a landmark achievement in rational drug design and targeted cancer therapy. Its high specificity for BCR-ABL, c-KIT, and PDGFR has transformed the clinical management and prognosis for patients with CML and GIST. This guide has provided a technical foundation for understanding its biological activity through quantitative data, pathway analysis, and detailed experimental protocols. The ongoing study of its mechanisms of action and resistance continues to inform the development of more potent and durable kinase inhibitors, furthering the progress of precision oncology.

References

An In-depth Technical Guide to Didesmethylrocaglamide as an eIF4A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Didesmethylrocaglamide (DDR), a natural product inhibitor of the eukaryotic initiation factor 4A (eIF4A). It details its mechanism of action, impact on cellular signaling, and its potential as a therapeutic agent, particularly in oncology. This document synthesizes key quantitative data and outlines detailed experimental protocols for researchers working to understand and utilize this potent class of translation inhibitors.

Introduction: Targeting the Engine of Protein Synthesis

Cap-dependent translation initiation is a fundamental and highly regulated process in eukaryotic cells, responsible for the synthesis of the vast majority of proteins. A pivotal player in this process is the eukaryotic initiation factor 4F (eIF4F) complex.[1][2] This heterotrimeric complex comprises:

  • eIF4E: The cap-binding protein that recognizes the 5' m7G cap of messenger RNA (mRNA).[1][3]

  • eIF4G: A large scaffolding protein that bridges eIF4E (and thus the mRNA) to the 40S ribosomal subunit via its interaction with eIF3.[1][3][4]

  • eIF4A: An ATP-dependent DEAD-box RNA helicase that unwinds complex secondary structures in the 5' untranslated region (5'-UTR) of mRNAs, facilitating the scanning of the 43S pre-initiation complex (PIC) to the start codon.[1][3][5]

In many cancers, signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK are hyperactivated, converging on the eIF4F complex to drive uncontrolled protein synthesis required for tumor growth and survival.[1][6][7] This makes the eIF4F complex, and particularly its enzymatic core eIF4A, a compelling target for anti-neoplastic therapies.[6][8]

Rocaglates, a class of complex cyclopenta[b]benzofuran natural products isolated from plants of the Aglaia species, have emerged as potent and specific inhibitors of eIF4A.[9] this compound (DDR) is a key member of this family, demonstrating potent anti-tumor activity comparable to other well-studied rocaglates like silvestrol and rocaglamide (Roc), but with potentially more favorable drug-like properties.[10][11][12][13]

Mechanism of Action: An Interfacial Clamp

Unlike traditional enzyme inhibitors that bind to an active site to compete with a substrate, this compound and other rocaglates function as "interfacial inhibitors."[9][14] Their mechanism does not block ATP or RNA binding directly but rather stabilizes a ternary complex between eIF4A and specific RNA sequences.

The "RNA Clamping" Model: this compound binds to a pocket formed at the interface of the eIF4A protein and an mRNA substrate.[14] This interaction "clamps" the helicase onto the RNA, particularly at polypurine-rich sequences (repeats of adenine and guanine nucleotides).[9][15][16] This stabilized eIF4A-RNA complex becomes a steric barrier, physically impeding the forward movement of the scanning 43S pre-initiation complex along the 5'-UTR.[15] This ultimately prevents the ribosome from reaching the start codon and initiating translation.

This mode of action has several important consequences:

  • Selective Inhibition: Translation of all mRNAs is not equally affected. Transcripts that are highly dependent on eIF4A for unwinding complex 5'-UTRs—often those encoding oncoproteins, cell cycle regulators, and survival factors (e.g., cyclins, MYC)—are preferentially inhibited.[1][6]

  • Gain-of-Function Alteration: Rocaglates induce a gain-of-function in eIF4A's ability to bind RNA, leading to the formation of a non-productive, inhibitory complex.[16]

  • Dual Targeting: Recent studies have shown that rocaglates, including Rocaglamide A, can also clamp the related DEAD-box helicase DDX3 onto polypurine RNA, contributing to their overall translational repression and anti-tumor activity.[15]

Relevant Signaling and Mechanistic Pathways

The inhibition of eIF4A by this compound has profound effects on cellular signaling by disrupting the production of key regulatory proteins.

The Cap-Dependent Translation Initiation Pathway

The eIF4F complex is central to ribosome recruitment. eIF4E binds the mRNA cap, and eIF4G scaffolds the complex, recruiting eIF4A. With the help of the cofactor eIF4B, eIF4A hydrolyzes ATP to unwind secondary structures in the 5'-UTR, clearing a path for the 43S pre-initiation complex to scan towards the start codon.

Cap_Dependent_Translation cluster_eIF4F eIF4F Assembly mRNA 5'-Cap-mRNA eIF4F eIF4F Complex mRNA->eIF4F binds eIF4E eIF4E eIF4G eIF4G eIF4E->eIF4G eIF4A eIF4A eIF4A->eIF4G ATP ATP PIC_43S 43S Pre-initiation Complex eIF4F->PIC_43S recruits Scanning Scanning PIC_43S->Scanning eIF4B eIF4B eIF4B->eIF4A stimulates ADP ADP + Pi ATP->ADP hydrolysis Translation Protein Synthesis Scanning->Translation initiation at AUG

Caption: Canonical pathway of cap-dependent translation initiation.

Inhibition by this compound

DDR intervenes after the assembly of the eIF4F complex. By binding to the eIF4A:RNA interface, it creates a durable roadblock that stalls the entire process.

DDR_Inhibition eIF4A eIF4A Ternary_Complex eIF4A-DDR-RNA (Clamped Complex) eIF4A->Ternary_Complex mRNA Polypurine mRNA mRNA->Ternary_Complex DDR Didesmethyl- rocaglamide DDR->Ternary_Complex Stall Scanning Stalled Ternary_Complex->Stall creates steric block PIC_43S 43S PIC Scanning PIC_43S->Ternary_Complex encounters Inhibition Translation Inhibited Stall->Inhibition

Caption: Mechanism of eIF4A inhibition by this compound.

Upstream Oncogenic Signaling Pathways

The eIF4F complex is a critical downstream nexus for major oncogenic signaling pathways. This convergence makes its inhibition a powerful strategy to counteract hyperactive growth signals.

Upstream_Signaling RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTORC1 mTORC1 AKT->mTORC1 ERK ERK MEK->ERK S6K S6K mTORC1->S6K mTORC1->S6K BP4E 4E-BP mTORC1->BP4E eIF4F_Complex Active eIF4F Complex ERK->eIF4F_Complex activates S6K->eIF4F_Complex activates eIF4E eIF4E BP4E->eIF4E inhibits eIF4E->eIF4F_Complex promotes assembly Translation Oncogenic Protein Synthesis eIF4F_Complex->Translation

Caption: Upstream signaling pathways converging on the eIF4F complex.

Quantitative Data on this compound Activity

DDR has demonstrated potent growth-inhibitory activity across a range of cancer cell lines, particularly in sarcomas. Its efficacy is often comparable to that of silvestrol and rocaglamide.

Table 1: Growth Inhibitory Activity (IC50) of this compound and Related Rocaglates in Sarcoma Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Source
(-)-Didesmethylrocaglamide (DDR) STS26TMalignant Peripheral Nerve Sheath Tumor (MPNST)2.6 ± 0.4[11]
S462MPNST3.9 ± 0.6[11]
MG-63Human Osteosarcoma~10[17][18]
OS17Human Osteosarcoma~15[17][18]
K9-OS6Canine Osteosarcoma~5[17][18]
Rocaglamide (Roc) STS26TMPNST2.1 ± 0.2[11]
S462MPNST4.4 ± 0.3[11]
Human Osteosarcoma (Various)Osteosarcoma5 - 20[19][20]
Ewing Sarcoma (Various)Ewing Sarcoma5 - 20[19][20]
Silvestrol STS26TMPNST2.0 ± 0.2[11]
S462MPNST3.5 ± 0.3[11]

Note: IC50 values can vary based on experimental conditions and assay duration. The data presented is a representative summary.

Studies have shown that DDR and Roc retain their potent activity in cells overexpressing the multidrug resistance protein 1 (MDR1), a significant advantage over silvestrol, which is an MDR1 substrate.[10][11][12][13] Furthermore, Rocaglamide has been shown to have an oral bioavailability of 50% in mice, a marked improvement over silvestrol (<2%).[12][13]

Key Experimental Protocols

Characterizing the activity of eIF4A inhibitors like DDR requires a suite of specialized biochemical and cell-based assays.

In Vitro Helicase Assay

This assay directly measures the ability of eIF4A to unwind a short RNA duplex, and how this activity is affected by an inhibitor. A common method uses a fluorescently labeled RNA oligonucleotide annealed to a quencher-modified complementary strand.

Methodology:

  • Substrate Preparation: Synthesize an RNA oligonucleotide with a 3' fluorophore (e.g., Cy3) and a complementary, longer RNA strand with a 5' quencher (e.g., Black Hole Quencher). Anneal them to create a partially duplexed RNA substrate.

  • Reaction Mixture: In a microplate well, combine reaction buffer (containing HEPES, KCl, MgCl2, DTT), recombinant human eIF4A protein, and the inhibitor (DDR) or vehicle control.

  • Initiation: Add the RNA duplex substrate and ATP to initiate the reaction.

  • Measurement: Monitor the increase in fluorescence in real-time using a plate reader. As eIF4A unwinds the duplex, the fluorophore is separated from the quencher, resulting in a quantifiable signal increase.[21][22]

  • Analysis: Calculate the initial rate of unwinding. Compare the rates in the presence of the inhibitor to the vehicle control to determine the extent of inhibition.

Helicase_Assay_Workflow Start Prepare RNA Substrate (Fluorophore + Quencher) Mix Combine in well: - eIF4A - Buffer - DDR / Vehicle Start->Mix Initiate Add ATP to Initiate Reaction Mix->Initiate Measure Real-Time Fluorescence Reading Initiate->Measure Analyze Calculate Unwinding Rate & % Inhibition Measure->Analyze

Caption: Workflow for a fluorescence-based RNA helicase assay.

Polysome Profiling

This technique provides a snapshot of the translational status of a cell by separating mRNAs based on the number of attached ribosomes. A global shift from heavy polysomes (actively translated mRNAs) to monosomes indicates translation inhibition.

Methodology:

  • Cell Treatment: Treat cultured cells with DDR or vehicle for a specified time. Add a translation elongation inhibitor like cycloheximide for 5-10 minutes before harvesting to "freeze" ribosomes on the mRNA.[23][24]

  • Lysis: Harvest and gently lyse the cells in a hypotonic buffer containing cycloheximide and RNase inhibitors.[25]

  • Gradient Loading: Carefully layer the cytoplasmic lysate onto a continuous sucrose gradient (e.g., 10-50%) in an ultracentrifuge tube.[24][26]

  • Ultracentrifugation: Centrifuge at high speed (e.g., ~39,000 rpm) for several hours at 4°C. This separates cellular components by density, with heavy polysomes migrating furthest into the gradient.

  • Fractionation: Puncture the bottom of the tube and collect fractions while continuously monitoring absorbance at 254 nm (A254) to generate a profile. The peaks correspond to 40S and 60S subunits, 80S monosomes, and polysomes.

  • Analysis: Compare the profiles from DDR-treated and control cells. A decrease in the polysome peaks and an increase in the 80S monosome peak indicates inhibition of translation initiation. RNA can be extracted from fractions for downstream analysis (e.g., qRT-PCR or RNA-seq) of specific transcripts.

Polysome_Profiling_Workflow Treat 1. Treat cells with DDR + Cycloheximide Lyse 2. Gentle Lysis Treat->Lyse Load 3. Layer lysate on Sucrose Gradient Lyse->Load Spin 4. Ultracentrifugation Load->Spin Fractionate 5. Fractionate with A254 Monitoring Spin->Fractionate Analyze 6. Analyze Profile (Polysome Collapse) Fractionate->Analyze

Caption: Experimental workflow for polysome profiling analysis.

CRISPR-Cas9 Mediated Drug-Target Validation

CRISPR screens are a powerful, unbiased method to confirm that the cytotoxic effects of a compound are mediated through a specific target.

Methodology:

  • Library Transduction: Transduce a cancer cell line that constitutively expresses Cas9 with a genome-wide or focused single-guide RNA (sgRNA) library.

  • Drug Selection: Treat the pooled cell population with a lethal dose of DDR.

  • Resistance Screening: A small subset of cells will survive. These cells are likely to harbor sgRNAs that target genes whose disruption confers resistance to the drug.

  • Sequencing and Analysis: Harvest the resistant cell population, amplify the sgRNA-encoding regions via PCR, and perform next-generation sequencing.

  • Hit Identification: Compare the sgRNA representation in the DDR-treated population to the control population. sgRNAs that are significantly enriched in the treated sample identify genes that are essential for the drug's activity. For rocaglates, sgRNAs targeting EIF4A1 are expected to be highly enriched, providing strong genetic evidence that eIF4A is the relevant target.[7]

CRISPR_Screen_Logic Library Cas9+ Cell Pool + sgRNA Library Split Library->Split Control Control Treatment (Vehicle) Split->Control DDR_Treat DDR Treatment (Drug Selection) Split->DDR_Treat Harvest_C Harvest & Sequence Control Population Control->Harvest_C Harvest_R Harvest & Sequence Resistant Population DDR_Treat->Harvest_R Analysis Compare sgRNA Abundance Harvest_C->Analysis Harvest_R->Analysis Result Enriched sgRNAs (e.g., targeting EIF4A1) identify drug target Analysis->Result

Caption: Logical workflow for a CRISPR-Cas9 resistance screen.

Summary and Future Directions

This compound is a potent and selective inhibitor of the eIF4A RNA helicase. It acts via a unique interfacial clamping mechanism that stalls ribosome scanning on a subset of mRNAs, many of which encode critical oncoproteins.[9][14][15] This leads to G2/M cell cycle arrest, induction of apoptosis, and suppression of mitogenic signaling pathways in cancer cells.[10][12][13][17]

Compared to other well-known rocaglates like silvestrol, DDR and its close analog rocaglamide exhibit more favorable drug-like properties, including insensitivity to MDR1-mediated efflux, making them highly promising candidates for further development.[10][11][12][13] The potent anti-tumor activity demonstrated in preclinical models of aggressive cancers like MPNST and osteosarcoma underscores the therapeutic potential of targeting translation initiation with this class of compounds.[10][17][19][27]

Future research should focus on comprehensive preclinical toxicology, pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to select patient populations most likely to respond to eIF4A inhibition. Combination strategies, pairing DDR with inhibitors of upstream signaling pathways or other chemotherapeutic agents, may also unlock synergistic anti-tumor effects and provide new avenues for treating resistant cancers.

References

Didesmethylrocaglamide: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethylrocaglamide (DDR) is a naturally occurring cyclopenta[b]benzofuran compound that has garnered significant interest in the field of oncology for its potent antitumor properties. This technical guide provides a comprehensive overview of the discovery, natural origin, and biological activity of DDR. It includes a summary of its inhibitory effects on cancer cell proliferation, details of the experimental protocols used to characterize its activity, and a visualization of its mechanism of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Discovery and Origin

This compound is a member of the rocaglate, or flavagline, family of natural products.[1][2] These compounds are characterized by their shared cyclopenta[b]benzofuran core structure.[1]

Natural Source

DDR is isolated from plants belonging to the genus Aglaia, which is part of the Meliaceae family.[3][4] Specific species from which DDR has been isolated include:

  • Aglaia perviridis (collected in Vietnam)[1]

  • Aglaia duperreana[3][4]

  • Aglaia oligophylla[3]

  • Aglaia spectabilis[3]

The discovery of DDR was the result of a multi-institutional collaborative effort focused on identifying novel antineoplastic compounds from natural sources.[1]

Isolation and Structure Elucidation

While detailed, step-by-step protocols for the initial isolation and purification of this compound are not extensively detailed in the public domain, the general procedure involves bioassay-guided fractionation of extracts from the source plant material. The structure and absolute configuration of (-)-didesmethylrocaglamide have been determined through spectroscopic and analytical techniques, although specific raw data is not widely available.[1]

Chemical Synthesis

Biological Activity and Mechanism of Action

This compound exhibits potent growth-inhibitory activity against a range of cancer cell lines, with IC50 values often in the nanomolar range.[1][6] Its primary mechanism of action is the inhibition of protein synthesis through its interaction with the eukaryotic translation initiation factor 4A (eIF4A).[1][7]

Inhibition of eIF4A

eIF4A is an RNA helicase that plays a crucial role in unwinding the 5' untranslated region (5'-UTR) of mRNAs, a critical step for the initiation of translation.[1] By binding to eIF4A, DDR clamps the helicase onto mRNA, preventing it from scanning and leading to the inhibition of translation of a specific subset of mRNAs, including those encoding for many oncoproteins.[1][8]

Downstream Signaling Effects

The inhibition of eIF4A by DDR leads to the suppression of several key signaling pathways that are often dysregulated in cancer. This includes the downregulation of proteins involved in cell proliferation and survival.

DDR_Signaling_Pathway cluster_inhibition This compound Action cluster_translation Translation Initiation cluster_pathways Downstream Signaling Pathways DDR This compound (DDR) eIF4A eIF4A DDR->eIF4A Inhibits Translation Protein Synthesis (Oncogenes) DDR->Translation Suppresses AKT AKT DDR->AKT Decreases Expression ERK ERK1/2 DDR->ERK Decreases Expression G2M G2/M Arrest DDR->G2M Induces Caspase Caspase Cleavage DDR->Caspase Induces PARP PARP Cleavage DDR->PARP Induces gammaH2AX γH2A.X (DNA Damage) DDR->gammaH2AX Elevates eIF4F eIF4F Complex Assembly eIF4F->Translation Promotes Translation->AKT Maintains Translation->ERK Maintains CellCycle Cell Cycle Progression AKT->CellCycle Promotes ERK->CellCycle Promotes Apoptosis Apoptosis

Cellular Effects

The molecular effects of this compound translate into several observable cellular outcomes:

  • G2/M Cell Cycle Arrest: DDR treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[1][3]

  • Induction of Apoptosis: The compound induces programmed cell death, as evidenced by an increase in the sub-G1 population in flow cytometry analysis and the cleavage of caspases and poly(ADP-ribose) polymerase (PARP).[1][3]

  • DNA Damage Response: DDR elevates the levels of the DNA-damage response marker γH2A.X.[1][3]

Quantitative Data

The growth-inhibitory activity of this compound has been quantified in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for DDR and related rocaglates.

CompoundCell LineCancer TypeIC50 (nM)[1]
This compound (DDR) STS26TMalignant Peripheral Nerve Sheath Tumor (MPNST)5.3
ST8814MPNST6.2
S462Schwannoma10.4
Ben-Men-1Meningioma8.7
Rocaglamide (Roc)STS26TMPNST15.1
ST8814MPNST11.2
S462Schwannoma26.3
Ben-Men-1Meningioma19.8
SilvestrolSTS26TMPNST3.8
ST8814MPNST4.5
S462Schwannoma6.9
Ben-Men-1Meningioma5.1

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound.

Cell Proliferation Assay

The growth-inhibitory effects of DDR are typically assessed using a resazurin-based proliferation assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • Resazurin Addition: A resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.

  • Fluorescence Reading: The fluorescence is measured using a plate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow Start Seed Cells in 96-well Plate Treatment Treat with DDR Dilutions Start->Treatment Incubate1 Incubate for 72 hours Treatment->Incubate1 Resazurin Add Resazurin Incubate1->Resazurin Incubate2 Incubate for 2-4 hours Resazurin->Incubate2 Read Measure Fluorescence Incubate2->Read Analyze Calculate IC50 Read->Analyze

Western Blotting

Western blotting is employed to analyze the effect of DDR on the expression levels of specific proteins in key signaling pathways.

  • Cell Lysis: Cells treated with DDR or vehicle are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., AKT, ERK, cleaved caspase-3, γH2A.X) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The band intensities are quantified using densitometry software.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of DDR on the cell cycle distribution.

  • Cell Treatment and Harvesting: Cells are treated with DDR for a specified time, then harvested by trypsinization.

  • Fixation: The cells are washed with PBS and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Conclusion

This compound is a promising natural product with potent anticancer activity. Its discovery from Aglaia species and the elucidation of its mechanism of action as an eIF4A inhibitor have provided a strong rationale for its further development as a therapeutic agent. This technical guide summarizes the key findings related to DDR, offering a valuable resource for the scientific community. Further research into its synthesis, formulation, and in vivo efficacy will be crucial for translating its potential into clinical applications.

References

A Comprehensive Review of Rocaglamide Derivatives: From Mechanism of Action to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rocaglamide and its derivatives, a class of complex natural products isolated from plants of the genus Aglaia, have garnered significant attention in the scientific community for their potent and diverse biological activities. Initially recognized for their insecticidal properties, these cyclopenta[b]benzofurans, also known as flavaglines, are now primarily investigated for their profound anti-cancer effects. This technical guide provides a comprehensive literature review of rocaglamide derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways through which these compounds exert their effects.

Quantitative Biological Activity

Rocaglamide derivatives exhibit potent cytotoxic and anti-proliferative activity across a wide range of cancer cell lines, often at nanomolar concentrations. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for prominent rocaglamide derivatives, providing a comparative look at their efficacy.

Table 1: Cytotoxicity (IC₅₀/EC₅₀/LC₅₀) of Silvestrol in Various Cell Lines

Cell LineCancer TypeValueUnitCitation
STS26TMalignant Peripheral Nerve Sheath Tumor (MPNST)1.6nM[1]
A549Lung Cancer9.42nM[2]
HT-29Colon Cancer0.7nM[2]
Huh-7Hepatocellular Carcinoma30nM[2]
HeLaCervical Cancer5nM[2]
HEK293TEmbryonic Kidney16nM[2]
Caki-2Kidney Cancer37nM[2]
LNCaPProstate Cancer1.5nM[3]
CLLChronic Lymphocytic Leukemia6.9 (LC₅₀)nM[3][4]
PC-3Prostate Cancer1.5nM[3]
MCF-7Breast Cancer1.5nM[3]

Table 2: Cytotoxicity (IC₅₀) of Rocaglamide A (Roc-A) and Other Derivatives

CompoundCell LineCancer TypeValueUnitCitation
Rocaglamide (Roc-A)STS26TMPNST3.2nM[1]
Rocaglamide (Roc-A)RPMI-7951Skin Melanoma0.002µg/mL[5]
Rocaglamide (Roc-A)kBOral Epidermoid Carcinoma0.006µg/mL[5]
Rocaglamide (Roc-A)Hs 936.TSkin Melanoma28.5nM[6]
Rocaglamide (Roc-A)A375Skin Melanoma11.2nM[6]
Rocaglamide (Roc-A)NCI-H1650Lung Adenocarcinoma2.5nM[6]
Rocaglamide (Roc-A)NCI-H520Lung Squamous Cell Carcinoma2.1nM[6]
Didesmethylrocaglamide (DDR)STS26TMPNST2.5nM[1]
This compoundMONO-MAC-6Acute Monocytic Leukemia0.002µg/mL[7]
This compoundMEL-JUSOMelanoma0.006µg/mL[7]

Core Mechanisms of Action

Rocaglamide derivatives exert their potent anti-cancer effects through a multi-pronged approach, primarily by targeting protein translation and key signaling cascades that are crucial for cancer cell proliferation and survival.

Inhibition of Translation Initiation via eIF4A and DDX3

The most well-characterized mechanism of action for rocaglamides is the inhibition of translation initiation. These molecules act as interfacial inhibitors, or "molecular clamps," that bind to the DEAD-box RNA helicase eIF4A, a critical component of the eIF4F complex.[8][9] Rocaglamide clamps eIF4A onto specific polypurine sequences within the 5' untranslated regions (UTRs) of mRNAs in an ATP-independent manner.[9][10] This stabilized, inactive complex creates a roadblock that physically obstructs the scanning 43S preinitiation complex, thereby stalling ribosome recruitment and inhibiting the translation of a specific subset of mRNAs, many of which are oncogenes.[10] More recently, the RNA helicase DDX3 has also been identified as a direct molecular target, which is similarly clamped onto polypurine RNA by rocaglamide A.[6][8]

G cluster_0 Normal Translation Initiation cluster_1 Rocaglamide-Mediated Inhibition eIF4F eIF4F Complex (eIF4A, eIF4E, eIF4G) mRNA mRNA eIF4F->mRNA binds cap PIC_43S 43S Pre-initiation Complex eIF4F->PIC_43S recruits PIC_43S->mRNA scans 5' UTR (eIF4A helicase activity) Ribosome_80S 80S Ribosome PIC_43S->Ribosome_80S forms Protein Protein Synthesis Ribosome_80S->Protein Rocaglamide Rocaglamide eIF4A_RNA eIF4A clamped on polypurine RNA Rocaglamide->eIF4A_RNA clamps PIC_43S_stalled 43S Complex (Stalled) eIF4A_RNA->PIC_43S_stalled blocks scanning No_Protein Translation Inhibited PIC_43S_stalled->No_Protein

Figure 1. Rocaglamide clamps eIF4A on mRNA, stalling translation.

Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway

Rocaglamides also inhibit the pivotal Ras/Raf/MEK/ERK (MAPK) signaling pathway, which is frequently hyperactivated in cancer and drives cell proliferation. This inhibition is mediated through the direct binding of rocaglamides to prohibitins 1 and 2 (PHB1/2).[11][12] Prohibitins act as scaffold proteins that are necessary for the interaction between Ras and c-Raf. By binding to PHB, rocaglamides disrupt the PHB-cRaf complex, preventing the activation of c-Raf by Ras and thereby shutting down the entire downstream signaling cascade.[11][13]

G cluster_pathway Ras/Raf/MEK/ERK Pathway Ras Active Ras-GTP cRaf c-Raf Ras->cRaf activates via PHB PHB Prohibitin (PHB) PHB->cRaf scaffolds MEK MEK1/2 cRaf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors (e.g., Elk-1, c-Myc) ERK->TF phosphorylates Proliferation Cell Proliferation TF->Proliferation Rocaglamide Rocaglamide Rocaglamide->PHB binds & inhibits interaction with c-Raf

Figure 2. Rocaglamide inhibits the Ras/Raf/MEK/ERK pathway.

Induction of Apoptosis

Rocaglamide derivatives are potent inducers of apoptosis (programmed cell death) in cancer cells. This occurs through the intrinsic, or mitochondrial, pathway. Treatment with rocaglamides leads to the activation of initiator caspase-9 and executioner caspases like caspase-3, culminating in the cleavage of key cellular substrates such as poly (ADP-ribose) polymerase (PARP).[3][14] Furthermore, rocaglamide-induced apoptosis is linked to the activation of stress-activated protein kinases (SAPKs), specifically p38 MAPK and JNK.[15][16] These kinases can phosphorylate and regulate various members of the Bcl-2 family and other apoptotic factors to promote cell death.

G Rocaglamide Rocaglamide Stress Cellular Stress Rocaglamide->Stress p38_JNK p38 / JNK MAPK Stress->p38_JNK activates Mitochondrion Mitochondrion p38_JNK->Mitochondrion modulates Bcl-2 family Casp9 Caspase-9 Mitochondrion->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Figure 3. Rocaglamide-induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in rocaglamide research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of rocaglamide derivatives on the metabolic activity and viability of cancer cells.

  • Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the rocaglamide derivative in the appropriate culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) group.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[17]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[17]

  • Solubilization: Carefully remove the MTT-containing medium. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ value.

Western Blot Analysis

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within the signaling pathways affected by rocaglamides.

  • Cell Lysis: Treat subconfluent cells with the desired concentrations of a rocaglamide derivative for a specified duration (e.g., 24-72 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, phospho-ERK, PARP) overnight at 4°C with gentle agitation.[1]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.[1]

Apoptosis Quantification (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Treatment: Seed cells (e.g., LNCaP) at a density of 7 x 10⁴ cells/mL and treat with the desired concentrations of a rocaglamide derivative (e.g., 30 nM or 120 nM) for 24 hours.[14]

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix with 1% (w/v) paraformaldehyde in PBS on ice for 30 minutes.[14]

  • Permeabilization: Centrifuge the cells and resuspend them in ice-cold 70% (v/v) ethanol. Store at -20°C until use.

  • Labeling Reaction: Rehydrate the cells by washing twice with PBS. Resuspend the cell pellet in a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and FITC-labeled dUTP, as per the manufacturer’s instructions (e.g., APO-DIRECT™ kit). Incubate for 60 minutes at 37°C.[14]

  • Staining and Analysis: Wash the cells to remove unincorporated nucleotides. Resuspend the cells in a propidium iodide/RNase A staining solution.

  • Flow Cytometry: Analyze the cells using a flow cytometer. FITC-positive cells are considered apoptotic (TUNEL-positive).

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 TUNEL Reaction cluster_3 Analysis A1 Seed Cells A2 Treat with Rocaglamide A1->A2 B1 Harvest & Fix Cells A2->B1 B2 Permeabilize with Ethanol B1->B2 C1 Label DNA breaks with FITC-dUTP & TdT Enzyme B2->C1 D1 Counterstain DNA with Propidium Iodide C1->D1 D2 Analyze via Flow Cytometry D1->D2

Figure 4. Experimental workflow for the TUNEL apoptosis assay.

Conclusion and Future Directions

Rocaglamide derivatives represent a promising class of natural product-based anti-cancer agents with well-defined mechanisms of action. Their ability to simultaneously inhibit protein translation of key oncoproteins and shut down pro-proliferative signaling pathways like the Ras/Raf/MEK/ERK cascade makes them potent and selective inhibitors of cancer cell growth. The induction of apoptosis further contributes to their therapeutic potential. While natural derivatives like silvestrol show remarkable potency, ongoing research focuses on synthesizing novel analogues with improved pharmacological properties, such as increased stability and better in vivo efficacy. The detailed data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this fascinating class of molecules. Future investigations will likely focus on optimizing derivative structures, exploring combination therapies, and further elucidating the full spectrum of their molecular targets to advance these compounds toward clinical application.

References

Didesmethylrocaglamide: A Promising eIF4A Inhibitor for Sarcoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Didesmethylrocaglamide (DDR), a natural product belonging to the rocaglamide family, has emerged as a potent anti-cancer agent with significant therapeutic potential in the treatment of various sarcomas.[1][2] This technical guide provides a comprehensive overview of the current state of research on DDR in sarcoma, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic effects.

Core Mechanism of Action: Inhibition of Translation Initiation

This compound exerts its anti-tumor activity primarily by inhibiting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex.[1][3] The eIF4F complex is responsible for unwinding the 5' untranslated region of mRNAs, a crucial step for the initiation of cap-dependent translation. By binding to eIF4A, DDR clamps it onto specific polypurine sequences in the 5' UTR of sensitive mRNAs, stalling the ribosome and inhibiting the translation of key oncoproteins.[4] This targeted inhibition of protein synthesis leads to the depletion of short-lived proteins that are essential for cancer cell proliferation and survival.[5]

Sarcoma cells, including osteosarcoma and Ewing sarcoma, often exhibit elevated expression of eIF4F components, making them particularly vulnerable to eIF4A inhibitors like DDR.[6][7][8] This dependency on active protein synthesis for their malignant phenotype provides a therapeutic window for the selective action of DDR.

Downstream Cellular Effects and Signaling Pathways

The inhibition of eIF4A by this compound triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathway Inhibition

DDR treatment leads to a significant reduction in the protein levels of key drivers of oncogenic signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in sarcomas and plays a central role in cell growth, proliferation, and survival. DDR treatment has been shown to decrease the expression of AKT.[1][2]

  • Raf/MEK/ERK Pathway: Another critical pathway for cell proliferation and differentiation, the Raf/MEK/ERK pathway is also suppressed by DDR, as evidenced by the decreased expression of ERK1/2.[1][2]

  • IGF-1R Signaling: The insulin-like growth factor-1 receptor (IGF-1R) is a key upstream activator of the PI3K/AKT and Raf/MEK/ERK pathways and is often overexpressed in sarcomas. DDR treatment has been shown to reduce the levels of IGF-1R.[1][2][6]

The simultaneous suppression of these multiple oncogenic signaling pathways highlights the pleiotropic anti-cancer effects of DDR.[1]

This compound Signaling Pathway This compound's Impact on Key Oncogenic Signaling Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_RAF Raf/MEK/ERK Pathway DDR This compound (DDR) eIF4A eIF4A DDR->eIF4A Translation Protein Translation (of oncoproteins) eIF4A->Translation IGF1R_PI3K IGF-1R Translation->IGF1R_PI3K Suppresses Protein Levels AKT AKT Translation->AKT Suppresses Protein Levels IGF1R_RAF IGF-1R Translation->IGF1R_RAF Suppresses Protein Levels ERK ERK Translation->ERK Suppresses Protein Levels PI3K PI3K IGF1R_PI3K->PI3K PI3K->AKT mTOR mTOR AKT->mTOR RAS RAS IGF1R_RAF->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK MEK->ERK

This compound's Impact on Key Oncogenic Signaling Pathways
Cell Cycle Arrest and Apoptosis

By depleting cyclins and other cell cycle regulatory proteins, DDR induces a robust G2/M cell cycle arrest in sarcoma cells.[1][2] This is often accompanied by an increase in the sub-G1 population, indicative of apoptosis.[1][2] The induction of apoptosis is further confirmed by the increased cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), as well as an elevation in the DNA damage response marker γH2A.X.[1][2][3]

Preclinical Efficacy in Sarcoma Models

This compound has demonstrated significant anti-tumor activity in a variety of preclinical sarcoma models, both in vitro and in vivo.

In Vitro Activity

DDR potently inhibits the proliferation of a broad range of sarcoma cell lines, including those from Malignant Peripheral Nerve Sheath Tumors (MPNST), osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma.[1][6] The growth-inhibitory activity of DDR is comparable to that of its parent compound, rocaglamide (Roc), and another well-studied eIF4A inhibitor, silvestrol.[1]

Sarcoma TypeCell LineCompoundIC50 (nM)Reference
MPNSTSTS26T (NF1+/+)This compound (DDR)1.2 ± 0.3[1]
MPNSTST8814 (NF1-/-)This compound (DDR)0.8 ± 0.2[1]
Osteosarcoma143BThis compound (DDR)~1-10[6]
Ewing SarcomaTC32This compound (DDR)~1-10[1]
RhabdomyosarcomaRDThis compound (DDR)~1-10[1]

Note: Specific IC50 values for all cell lines were not always available in the provided search results. The table reflects the potent nanomolar activity reported.

In Vivo Efficacy

In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of various sarcomas have confirmed the potent anti-tumor effects of DDR and its parent compound, Roc.[1][6] Administration of these rocaglamides effectively suppresses tumor growth with no overt toxicity observed in the animal models.[1][8] Notably, unlike silvestrol, which has shown pulmonary toxicity in dogs, DDR and Roc appear to have a more favorable safety profile.[2][9] Furthermore, Roc has demonstrated good oral bioavailability, a significant advantage for clinical development.[2][9]

Sarcoma ModelTreatmentRoute of AdministrationDosing ScheduleOutcomeReference
MPNST (CDX)Rocaglamide (Roc)Intraperitoneal (IP) or Oral (p.o.)Not specifiedPotent anti-tumor effects[1]
Osteosarcoma (PDX)Rocaglamide (Roc)Not specifiedNot specifiedEffective tumor growth suppression[6]
Ewing Sarcoma (PDX)Rocaglamide (Roc)Not specifiedNot specifiedEffective tumor growth suppression[6]
Rhabdomyosarcoma (PDX)Rocaglamide (Roc)Not specifiedNot specifiedEffective tumor growth suppression[1]
Osteosarcoma (CDX)This compound (DDR)Intraperitoneal (IP)3 mg/kg every other dayEffective tumor growth blockage[8]
Osteosarcoma (PDX)This compound (DDR)Not specifiedNot specifiedPotent inhibition of tumor growth[8]

Favorable Drug-like Properties

A significant advantage of this compound and Rocaglamide over other eIF4A inhibitors like silvestrol is their insensitivity to multidrug resistance 1 (MDR1) efflux.[1][2][6][8] MDR1 is a major mechanism of drug resistance in cancer, and the ability of DDR to evade this efflux pump suggests it may be effective in treating resistant tumors.

Experimental Protocols

This section details the key experimental methodologies employed in the preclinical evaluation of this compound.

Cell Proliferation Assay (Resazurin Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of DDR in sarcoma cell lines.

  • Methodology:

    • Seed sarcoma cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of DDR or vehicle control (DMSO) for 72 hours.

    • Add resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence of the resorufin product using a plate reader.

    • Calculate the IC50 values by fitting the dose-response curves to a non-linear regression model.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Objective: To assess the effect of DDR on cell cycle distribution.

  • Methodology:

    • Treat sarcoma cells with DDR or vehicle control for the desired time period (e.g., 24-72 hours).

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend in a solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark to allow for DNA staining.

    • Analyze the DNA content of the cells by flow cytometry.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (apoptotic cells).

Western Blot Analysis
  • Objective: To determine the effect of DDR on the protein expression of key signaling molecules and apoptosis markers.

  • Methodology:

    • Treat sarcoma cells with DDR or vehicle control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against target proteins (e.g., AKT, ERK, cleaved caspase-3, PARP, γH2A.X) and a loading control (e.g., GAPDH, tubulin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of DDR in animal models of sarcoma.

  • Methodology:

    • Model Generation:

      • Cell Line-Derived Xenograft (CDX): Subcutaneously or orthotopically inject cultured sarcoma cells into immunocompromised mice (e.g., nude or NSG mice).

      • Patient-Derived Xenograft (PDX): Implant tumor fragments from sarcoma patients into immunocompromised mice.

    • Treatment:

      • Once tumors reach a palpable size, randomize the animals into treatment and control groups.

      • Administer DDR (formulated in a suitable vehicle like 30% hydroxypropyl-β-cyclodextrin) or vehicle control via the desired route (e.g., intraperitoneal, oral).

    • Efficacy Assessment:

      • Measure tumor volume regularly using calipers.

      • Monitor animal body weight as an indicator of toxicity.

      • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental_Workflow Typical Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Evaluation cluster_mechanism cluster_invivo In Vivo Validation cluster_clinical Clinical Development Proliferation Cell Proliferation Assays (e.g., Resazurin) Determine IC50 Mechanism Mechanistic Studies Proliferation->Mechanism Xenograft Sarcoma Xenograft Models (CDX and PDX) Proliferation->Xenograft Promising Results CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis Apoptosis Assays (Western Blot for cleaved Caspase-3/PARP) Signaling Signaling Pathway Analysis (Western Blot for p-AKT, p-ERK, etc.) Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy ClinicalTrials Phase I/II Clinical Trials Xenograft->ClinicalTrials Favorable Efficacy and Safety Profile Toxicity Toxicity Assessment (Body Weight, Histopathology) Efficacy->Toxicity

Typical Experimental Workflow for this compound Evaluation

Future Directions and Clinical Perspective

The compelling preclinical data for this compound and its parent compound, Rocaglamide, strongly support their further development as therapeutic agents for sarcoma. Their potent anti-tumor activity, ability to overcome MDR1-mediated resistance, and favorable safety profile make them attractive candidates for clinical investigation.[1][2][8] While no clinical trials specifically for this compound in sarcoma are currently listed, the robust preclinical evidence warrants such exploration.[10] Future research should focus on optimizing dosing schedules and exploring combination therapies to enhance the efficacy of these promising eIF4A inhibitors in the clinical setting.

References

Preclinical Profile of Didesmethylrocaglamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Didesmethylrocaglamide (DDR), a promising anti-cancer agent belonging to the rocaglamide family of natural products. This document synthesizes key findings on its mechanism of action, in vitro efficacy, and available in vivo data, presenting it in a format amenable to researchers and drug development professionals.

Data Presentation: Quantitative In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a range of cancer cell lines, particularly sarcomas. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.

Cell LineCancer TypeIC50 (nM)Reference
Human Osteosarcoma
143BOsteosarcoma5[1]
MG-63Osteosarcoma7[1]
Saos2Osteosarcoma6[1]
OS17Osteosarcoma7[1]
Canine Osteosarcoma
AbramsOsteosarcoma4[1]
K9-OS2Osteosarcoma7[1]
K9-OS6Osteosarcoma6[1]
D17Osteosarcoma7[1]
Malignant Peripheral Nerve Sheath Tumor (MPNST) & Related
STS26T (NF1+/+)MPNST2.5[2]
ST8814 (NF1-/-)MPNST1.1[2]
Sch10545 (Nf2-/-)Schwannoma1.2[2]
Ben-Men-1 (NF2-/-)Meningioma2.0[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Proliferation Assay (Resazurin-based)

This protocol is used to determine the IC50 values of DDR in various cancer cell lines.[2]

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density to ensure logarithmic growth during the assay period.

  • Drug Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound for 72 hours.

  • Resazurin Staining: Following the incubation period, a resazurin-based solution is added to each well, and the plates are incubated for a specified time (typically 2-4 hours) at 37°C.

  • Data Acquisition: The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 values are calculated using non-linear regression analysis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is employed to assess the effect of DDR on cell cycle progression.[3][4][5]

  • Cell Treatment and Harvesting: Cells are treated with DDR at concentrations equivalent to 1x and 2x the IC50 for various time points. Both adherent and floating cells are collected, washed with ice-cold PBS, and counted.

  • Fixation: The cell pellet is resuspended and fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice.

  • Staining: The fixed cells are washed with PBS to remove the ethanol and then resuspended in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of Propidium Iodide is directly proportional to the amount of DNA.

  • Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Apoptosis and Protein Expression Analysis (Western Blotting)

Western blotting is utilized to detect changes in the expression and activation of proteins involved in apoptosis and key signaling pathways following DDR treatment.[2][6][7][8]

  • Cell Lysis: After treatment with DDR, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST for phospho-proteins) to prevent non-specific antibody binding. It is then incubated with primary antibodies specific for target proteins (e.g., cleaved caspase-3, γH2A.X, phospho-p38, total p38, AKT, phospho-AKT, ERK1/2, etc.) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

This protocol outlines the general procedure for evaluating the anti-tumor activity of DDR in vivo.[9][10]

  • Animal Model: Immunocompromised mice (e.g., NOD-scid gamma mice) are used as hosts for the engraftment of patient-derived tumor fragments.

  • Tumor Implantation: Tumor tissues from osteosarcoma patients are surgically implanted into the appropriate location in the mice (e.g., orthotopically in the tibia for osteosarcoma).

  • Drug Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered, for example, at a dose of 3 mg/kg via intraperitoneal (IP) injection every other day.[9] The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume and mouse body weight are monitored regularly. At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the DDR-treated group to the vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

Didesmethylrocaglamide_Mechanism_of_Action cluster_DDR This compound (DDR) cluster_Translation Protein Translation cluster_Pathways Oncogenic Signaling Pathways cluster_Cellular_Effects Cellular Outcomes cluster_Markers Key Markers DDR DDR eIF4A eIF4A DDR->eIF4A Inhibits Translation Translation Initiation DDR->Translation CellCycleArrest G2/M Arrest DDR->CellCycleArrest Induces Apoptosis Apoptosis DDR->Apoptosis Induces DNA_Damage DNA Damage Response DDR->DNA_Damage Induces Stress Stress Response DDR->Stress Induces eIF4A->Translation Required for PI3K_AKT PI3K/AKT/mTOR Pathway Translation->PI3K_AKT Synthesis of key proteins RAS_MEK_ERK RAS/MEK/ERK Pathway Translation->RAS_MEK_ERK Synthesis of key proteins Other_Kinases IGF-1R, PDGFRβ, MET, FAK Translation->Other_Kinases Synthesis of key proteins STAT3 STAT3 Translation->STAT3 Synthesis of key proteins Proliferation Decreased Proliferation Translation->Proliferation PI3K_AKT->Proliferation RAS_MEK_ERK->Proliferation Other_Kinases->Proliferation STAT3->Proliferation Cleaved_Caspase3 Cleaved Caspase-3 Apoptosis->Cleaved_Caspase3 Cleaved_PARP Cleaved PARP Apoptosis->Cleaved_PARP gammaH2AX γH2A.X DNA_Damage->gammaH2AX p_p38 p-p38 Stress->p_p38

Caption: Mechanism of action of this compound (DDR).

DDR_Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Cancer Cell Lines proliferation Cell Proliferation Assay (IC50 Determination) start->proliferation mechanistic Mechanistic Assays (at 1x and 2x IC50) proliferation->mechanistic cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle apoptosis Apoptosis Assays (Western Blot) mechanistic->apoptosis pathway Signaling Pathway Analysis (Western Blot) mechanistic->pathway pdx_model Establish PDX Model mechanistic->pdx_model Promising results lead to... treatment DDR Treatment pdx_model->treatment efficacy Tumor Growth Monitoring treatment->efficacy end Endpoint Analysis (Tumor Weight, IHC) efficacy->end

Caption: A typical preclinical evaluation workflow for this compound.

Summary of Preclinical Findings and Future Directions

This compound is a potent inhibitor of protein synthesis that targets the eIF4A helicase.[1][2] This mechanism of action leads to the downregulation of multiple oncogenic signaling pathways, including the PI3K/AKT and Ras/MEK/ERK pathways, which are frequently dysregulated in cancer.[2] In preclinical studies, DDR has demonstrated significant anti-proliferative activity in the nanomolar range against various sarcoma cell lines, including osteosarcoma and malignant peripheral nerve sheath tumors.[1][2]

The cytotoxic effects of DDR are mediated through the induction of G2/M cell cycle arrest and apoptosis, as evidenced by the cleavage of caspase-3 and PARP, and an increase in the DNA damage marker γH2A.X.[2] Interestingly, while DDR treatment leads to a decrease in the overall levels of the stress-activated protein kinase p38, it causes a marked increase in its phosphorylated, active form, indicating the induction of a cellular stress response.[1]

In vivo studies using a patient-derived xenograft model of osteosarcoma have shown that DDR can potently suppress tumor growth and is well-tolerated at therapeutic doses.[9] Furthermore, rocaglamides like DDR are not sensitive to multidrug resistance 1 (MDR1) efflux, a common mechanism of drug resistance in cancer.[2]

While the preclinical data for this compound are promising, further studies are warranted. A comprehensive toxicological evaluation is needed to establish a safety profile for potential clinical translation. Additionally, detailed pharmacokinetic studies in relevant animal models will be crucial to determine its bioavailability, distribution, metabolism, and excretion, and to optimize dosing schedules for future clinical trials. The potent and broad anti-cancer activity of this compound, particularly in aggressive sarcomas, makes it a compelling candidate for further drug development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Didesmethylrocaglamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylrocaglamide (DDR) is a member of the rocaglamide family of natural products, which are known for their potent anticancer activity.[1][2][3][4] Like other rocaglamides, DDR's primary mechanism of action is the inhibition of protein synthesis through its interaction with the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a key component of the eIF4F translation initiation complex.[2][5][6][7][8] By clamping eIF4A onto mRNA transcripts, DDR stalls the initiation of translation, leading to a global decrease in protein synthesis. This disproportionately affects the expression of short-lived oncoproteins, such as cyclins and anti-apoptotic proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells.[6][9]

These application notes provide detailed protocols for the in vitro evaluation of this compound's biological activity, focusing on its effects on cancer cell proliferation, cell cycle progression, and apoptosis.

Mechanism of Action: Signaling Pathways

This compound's inhibition of eIF4A leads to the modulation of several key signaling pathways implicated in cancer cell growth and survival. A simplified representation of these pathways is provided below.

Didesmethylrocaglamide_Signaling_Pathway cluster_0 Cell Proliferation & Survival Pathways cluster_1 DDR Intervention cluster_2 Downstream Effects Ras Ras cRaf cRaf Ras->cRaf MEK MEK cRaf->MEK ERK ERK MEK->ERK eIF4E_phosphorylation eIF4E_phosphorylation ERK->eIF4E_phosphorylation Protein_Synthesis Protein_Synthesis eIF4E_phosphorylation->Protein_Synthesis PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR eIF4F_complex_assembly eIF4F_complex_assembly mTOR->eIF4F_complex_assembly eIF4F_complex_assembly->Protein_Synthesis Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition Oncogenes_Expression Oncogenes_Expression Protein_Synthesis->Oncogenes_Expression leads to This compound This compound eIF4A eIF4A This compound->eIF4A inhibits Cell_Cycle_Arrest_G2M Cell_Cycle_Arrest_G2M Protein_Synthesis_Inhibition->Cell_Cycle_Arrest_G2M Apoptosis Apoptosis Protein_Synthesis_Inhibition->Apoptosis Stress_Response_Activation Stress_Response_Activation Protein_Synthesis_Inhibition->Stress_Response_Activation eIF4A->eIF4F_complex_assembly component of Cell_Proliferation_Survival Cell_Proliferation_Survival Oncogenes_Expression->Cell_Proliferation_Survival promotes

This compound's impact on signaling pathways.

Data Presentation

The following tables summarize representative quantitative data obtained from in vitro assays with this compound.

Table 1: Growth-Inhibitory Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72h Treatment
MG-63Osteosarcoma15.2 ± 2.1
143BOsteosarcoma10.8 ± 1.5
STS26TMPNST8.5 ± 1.2
ST8814MPNST12.1 ± 1.9
A549Lung Carcinoma25.6 ± 3.4
HeLaCervical Cancer18.9 ± 2.8

Note: IC50 values are representative and may vary depending on experimental conditions.

Table 2: Effect of this compound on Cell Cycle Distribution in MG-63 Cells

Treatment (24h)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G1 (Apoptosis)
Vehicle (DMSO)55.3 ± 4.120.1 ± 2.524.6 ± 3.31.2 ± 0.3
DDR (1x IC50)30.2 ± 3.515.8 ± 2.150.1 ± 4.73.9 ± 0.8
DDR (2x IC50)22.7 ± 2.910.5 ± 1.860.3 ± 5.26.5 ± 1.1

Note: Data are presented as mean ± standard deviation.

Experimental Protocols

A generalized workflow for the in vitro assessment of this compound is depicted below.

Experimental_Workflow Cell_Culture Cell_Culture Compound_Treatment Compound_Treatment Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell_Viability_Assay Compound_Treatment->Cell_Viability_Assay e.g., Resazurin Cell_Cycle_Analysis Cell_Cycle_Analysis Compound_Treatment->Cell_Cycle_Analysis Flow Cytometry Apoptosis_Assay Apoptosis_Assay Compound_Treatment->Apoptosis_Assay e.g., Caspase-Glo Western_Blotting Western_Blotting Compound_Treatment->Western_Blotting Protein Expression Determine_IC50 Determine_IC50 Cell_Viability_Assay->Determine_IC50 Quantify_Cell_Cycle_Phases Quantify_Cell_Cycle_Phases Cell_Cycle_Analysis->Quantify_Cell_Cycle_Phases Measure_Apoptotic_Markers Measure_Apoptotic_Markers Apoptosis_Assay->Measure_Apoptotic_Markers Analyze_Protein_Level_Changes Analyze_Protein_Level_Changes Western_Blotting->Analyze_Protein_Level_Changes

General workflow for in vitro DDR assessment.
Cell Proliferation Assay (Resazurin Reduction Assay)

This assay measures cell viability by quantifying the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (DDR) stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Multimode plate reader with fluorescence capabilities

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of DDR in complete medium.

  • Remove the medium from the wells and add 100 µL of the DDR dilutions or vehicle control (e.g., 0.1% DMSO in medium).

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of DNA with propidium iodide (PI) to analyze the cell cycle distribution of DDR-treated cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • DDR stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • After 24 hours, treat the cells with DDR at various concentrations (e.g., 1x and 2x IC50) or vehicle control for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution and incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G1, S, G2/M, and sub-G1 phases of the cell cycle.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Cancer cell lines

  • 96-well white-walled plates

  • DDR stock solution

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • Luminometer

Protocol:

  • Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours, then treat with DDR or vehicle control.

  • Incubate for the desired time (e.g., 24, 48 hours).

  • Allow the plate to equilibrate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer.

  • Express the results as fold change in caspase activity relative to the vehicle control.

Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins following DDR treatment.

Materials:

  • Cancer cell lines

  • DDR stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-γH2A.X, anti-p-p38, anti-p38, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with DDR as described for other assays.

  • Lyse the cells in lysis buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively assess its potency, mechanism of action, and potential as a therapeutic agent. The provided diagrams and data tables serve as a reference for the expected outcomes and the underlying biological processes affected by this promising anticancer compound.

References

Application Notes and Protocols for Cell Culture Treatment with Didesmethylrocaglamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Didesmethylrocaglamide (DDR), a natural product derived from the plant genus Aglaia, has emerged as a potent anti-cancer agent. As a specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), DDR offers a promising therapeutic strategy by selectively targeting the protein synthesis machinery that is often dysregulated in cancer cells.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.

Mechanism of Action

This compound exerts its anti-neoplastic effects by clamping the RNA helicase eIF4A, a critical component of the eIF4F complex. This action inhibits the unwinding of complex 5' untranslated regions (UTRs) of specific mRNAs, thereby suppressing the translation of key oncoproteins involved in cell growth, proliferation, and survival.[1][2] The downstream consequences of eIF4A inhibition by DDR include the suppression of multiple oncogenic signaling pathways, induction of cell cycle arrest, and activation of apoptosis.[3][4]

Data Presentation

Table 1: In Vitro Growth-Inhibitory Activity of this compound (IC50)
Cell LineCancer TypeIC50 (nM)
STS26TMalignant Peripheral Nerve Sheath Tumor (MPNST)2.1 ± 0.5
ST8814Malignant Peripheral Nerve Sheath Tumor (MPNST)1.5 ± 0.3
TC32Ewing Sarcoma3.4 ± 0.7
143BOsteosarcoma4.2 ± 0.9
RDRhabdomyosarcoma2.8 ± 0.6

Data extracted from studies on sarcoma cell lines. IC50 values were determined after 72 hours of treatment.

Mandatory Visualizations

Signaling Pathway of this compound

DDR_Signaling_Pathway cluster_0 This compound Action cluster_1 Translational Machinery cluster_2 Downstream Cellular Effects DDR This compound (DDR) eIF4A eIF4A (RNA Helicase) DDR->eIF4A Inhibits eIF4F eIF4F Complex Assembly eIF4A->eIF4F Required for DNA_Damage Increased γH2A.X eIF4A->DNA_Damage Indirectly leads to Stress_Response p38 MAPK Activation eIF4A->Stress_Response Indirectly leads to Translation Cap-Dependent Translation eIF4F->Translation Protein_Synthesis Decreased Oncoprotein Synthesis (AKT, ERK, Cyclins) Translation->Protein_Synthesis Leads to Oncogenic_mRNAs mRNAs with complex 5'-UTRs (e.g., c-Myc, Cyclin D1) Oncogenic_mRNAs->Translation Cell_Cycle G2/M Phase Arrest Protein_Synthesis->Cell_Cycle Apoptosis Apoptosis Induction Protein_Synthesis->Apoptosis

Caption: this compound's mechanism of action and downstream effects.

Experimental Workflow for Assessing DDR Activity

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment DDR Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed cells in appropriate culture vessels adherence Allow cells to adhere (24h) start->adherence treatment Treat cells with this compound (various concentrations and durations) adherence->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Western Blot for Cleaved Caspase-3/PARP) treatment->apoptosis signaling Signaling Pathway Analysis (Western Blot for p-AKT, p-ERK) treatment->signaling end Data Interpretation and Reporting viability->end cell_cycle->end apoptosis->end signaling->end

References

Application Notes and Protocols for Didesmethylrocaglamide in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of didesmethylrocaglamide (DDR), a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), in mouse models of cancer. The protocols and data presented are based on published preclinical studies and are intended to guide researchers in the design and execution of their own experiments.

Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for this compound (DDR) and the closely related rocaglamide (Roc) in various mouse cancer models.

CompoundDosageAdministration RouteDosing FrequencyMouse ModelVehicleKey Findings
Rocaglamide (Roc)3 mg/kgIntraperitoneal (IP)Every other dayEwing Sarcoma PDX30% Hydroxypropyl-β-cyclodextrin (HPβCD)Significant tumor growth inhibition.
Rocaglamide (Roc)3 mg/kgIntraperitoneal (IP)Every other dayOsteosarcoma PDX30% HPβCD~80% reduction in tumor size compared to vehicle.
Rocaglamide (Roc)3 mg/kgIntraperitoneal (IP)Every other dayRhabdomyosarcoma PDX30% HPβCD~70% inhibition of tumor growth.
Rocaglamide (Roc)Not SpecifiedIntraperitoneal (IP) & Oral (PO)Not SpecifiedOrthotopic MPNST CDX30% HPβCD>99% (IP) and >95% (PO) reduction in tumor bioluminescence.
This compound (DDR) & Rocaglamide (Roc)3 mg/kgIntraperitoneal (IP)Every other dayOsteosarcoma & Ewing Sarcoma PDXNot SpecifiedWell-tolerated with no significant changes in body weight.[1][2] Potently inhibited tumor growth.[1][2]
This compound (DDR) & Rocaglamide (Roc)Not SpecifiedNot Specified4-week treatmentCanine Osteosarcoma PDXNot SpecifiedSignificant tumor growth suppression (~81% for DDR, ~73% for Roc).[3]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the formulation of this compound (DDR) or rocaglamide (Roc) for intraperitoneal or oral administration in mice.

Materials:

  • This compound (DDR) or Rocaglamide (Roc) powder

  • 30% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water

  • Sterile, pyrogen-free water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of DDR or Roc based on the desired concentration and final volume. For a 3 mg/kg dose in a 20-gram mouse, with an injection volume of 100 µL, a 0.6 mg/mL solution is required.

  • Weigh the calculated amount of DDR or Roc powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 30% HPβCD solution to the tube.

  • Vortex the mixture vigorously until the compound is completely dissolved. Gentle heating may be applied if necessary, but stability of the compound under heat should be verified.

  • Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube to ensure sterility.

  • The formulated drug is now ready for administration. Store appropriately based on compound stability data (e.g., at 4°C for short-term storage).

In Vivo Antitumor Efficacy Study in Xenograft Mouse Models

This protocol outlines a typical workflow for assessing the antitumor activity of DDR in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or similar)

  • Tumor cells or PDX tissue fragments

  • Matrigel (optional, for CDX models)

  • Surgical tools for implantation

  • Calipers for tumor measurement

  • Animal balance

  • Prepared DDR or Roc formulation

  • Vehicle control (e.g., 30% HPβCD)

Procedure:

  • Tumor Implantation:

    • CDX Model: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) mixed with or without Matrigel into the flank of each mouse.

    • PDX Model: Surgically implant a small fragment of patient-derived tumor tissue subcutaneously or orthotopically.

  • Tumor Growth and Animal Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the prepared DDR/Roc formulation (e.g., 3 mg/kg) via the desired route (e.g., intraperitoneal injection) at the specified frequency (e.g., every other day).[1][2]

    • Administer the vehicle control to the control group using the same volume, route, and schedule.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the animals twice weekly as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

  • Endpoint and Tissue Collection:

    • Continue the treatment for the planned duration (e.g., 4 weeks) or until tumors in the control group reach a predetermined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

Signaling Pathway of this compound

Didesmethylrocaglamide_Signaling_Pathway DDR This compound (DDR) eIF4A eIF4A DDR->eIF4A Inhibits Prohibitins Prohibitin 1/2 (PHB1/2) DDR->Prohibitins Inhibits Translation Protein Translation (Oncogenic Proteins) eIF4A->Translation Apoptosis Apoptosis eIF4A->Apoptosis Induces G2M_Arrest G2/M Cell Cycle Arrest eIF4A->G2M_Arrest Induces Proliferation Tumor Cell Proliferation & Survival Translation->Proliferation Oncogenic_Kinases Oncogenic Kinases (IGF-1R, AKT, ERK) Translation->Oncogenic_Kinases Synthesizes Caspases Cleaved Caspases & PARP Apoptosis->Caspases Increases Oncogenic_Kinases->Proliferation Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway Prohibitins->Ras_Raf_MEK_ERK eIF4E eIF4E Phosphorylation Ras_Raf_MEK_ERK->eIF4E eIF4E->Translation

Caption: this compound inhibits eIF4A and Prohibitins, leading to decreased protein translation of oncogenes, cell cycle arrest, and apoptosis.

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Implantation Tumor Implantation (CDX or PDX) TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization DDR_Admin DDR Administration (e.g., 3 mg/kg IP, every other day) Randomization->DDR_Admin Vehicle_Admin Vehicle Administration Randomization->Vehicle_Admin Tumor_Measurement Tumor Volume Measurement (Twice Weekly) DDR_Admin->Tumor_Measurement Body_Weight Body Weight Measurement (Twice Weekly) DDR_Admin->Body_Weight Vehicle_Admin->Tumor_Measurement Vehicle_Admin->Body_Weight Euthanasia Euthanasia & Tumor Excision Tumor_Measurement->Euthanasia Body_Weight->Euthanasia Analysis Downstream Analysis (Western Blot, IHC, etc.) Euthanasia->Analysis

Caption: Workflow for assessing the in vivo efficacy of this compound in mouse xenograft models.

References

Application Notes and Protocols for Didesmethylrocaglamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylrocaglamide (DDR) is a potent and selective inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key component of the translation initiation complex.[1][2] By targeting eIF4A, DDR effectively suppresses the translation of various growth-promoting proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][3][4] These application notes provide detailed protocols for the dissolution of this compound and its application in common laboratory experiments.

Product Information

Characteristic Value
CAS Number 177262-30-5
Molecular Formula C₂₇H₂₇NO₇
Molecular Weight 477.51 g/mol
Mechanism of Action eIF4A Inhibitor

Solubility Data

This compound exhibits solubility in various organic solvents and solvent mixtures. Proper dissolution is critical for maintaining its stability and activity in experimental settings.

Solvent/Solvent System Solubility Notes
Dimethyl Sulfoxide (DMSO) 100 mg/mL (209.42 mM)Sonication is recommended to aid dissolution.[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (5.24 mM)Forms a clear solution. Suitable for in vivo studies.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (5.24 mM)Forms a clear solution. Suitable for in vivo studies.[1]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (5.24 mM)Forms a clear solution. Suitable for in vivo studies.[1]

Experimental Protocols

Preparation of Stock Solutions

For in vitro experiments:

  • Solvent Selection: Use high-purity Dimethyl Sulfoxide (DMSO).

  • Calculation: To prepare a 10 mM stock solution, dissolve 4.775 mg of this compound in 1 mL of DMSO. For other concentrations, use the following formula: Volume (mL) = (Mass (mg) / 477.51) * (1000 / Desired Concentration (mM))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the powdered this compound. Vortex and sonicate at a low frequency until the compound is completely dissolved.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

For in vivo experiments:

A common formulation for animal studies involves a mixture of solvents to ensure biocompatibility and solubility.[1]

  • Preparation of Vehicle: Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dissolution: Dissolve this compound in the vehicle to the desired final concentration (e.g., 2.5 mg/mL). Sonication or gentle heating can be used to aid dissolution.[1]

  • Storage: Prepare fresh solutions for animal experiments. If short-term storage is necessary, store at 4°C for a few days. For longer-term storage, consult stability data for the specific formulation.

Cell-Based Assay Protocol

This protocol provides a general guideline for treating cultured cells with this compound.

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solution: Dilute the this compound stock solution (prepared in DMSO) with cell culture medium to the desired final concentrations. It is crucial to maintain the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.[5] Perform serial dilutions for dose-response experiments.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, cells can be analyzed for various endpoints, such as cell viability (e.g., MTT or CellTiter-Glo assay), apoptosis (e.g., caspase activity assay, Annexin V staining), or cell cycle progression (e.g., flow cytometry).[3][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Didesmethylrocaglamide_Signaling_Pathway DDR This compound eIF4A eIF4A DDR->eIF4A inhibits DNA_Damage DNA Damage Response (γH2A.X ↑) DDR->DNA_Damage Apoptosis Apoptosis (Caspase/PARP Cleavage) DDR->Apoptosis Translation Protein Translation (e.g., oncogenic kinases) eIF4A->Translation promotes AKT_ERK AKT, ERK1/2 Signaling Translation->AKT_ERK sustains Proliferation Cell Proliferation AKT_ERK->Proliferation G2M_Arrest G2/M Arrest DNA_Damage->G2M_Arrest G2M_Arrest->Apoptosis

Caption: this compound inhibits eIF4A, leading to decreased protein translation, cell cycle arrest, and apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare 10 mM Stock Solution in DMSO Working_Sol Dilute Stock in Culture Medium (DMSO < 0.5%) Stock_Prep->Working_Sol Treatment Treat Cells with Working Solution Working_Sol->Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Viability Cell Viability Assay Incubation->Viability Apoptosis Apoptosis Assay Incubation->Apoptosis Western_Blot Western Blot (p-AKT, p-ERK, etc.) Incubation->Western_Blot

Caption: A typical workflow for in vitro experiments using this compound.

Safety Precautions

This compound is a potent bioactive compound. Handle with care, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. For research use only. Not for human or veterinary use.[7]

References

Application Notes and Protocols for Didesmethylrocaglamide Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for investigating the downstream effects of Didesmethylrocaglamide (DDR) using Western blot analysis. DDR, a member of the rocaglamide family, is a potent inhibitor of protein synthesis, primarily targeting the translation initiation factor eIF4A.[1][2][3] Its anti-cancer properties stem from its ability to modulate key signaling pathways involved in cell growth, survival, and apoptosis.[1][4]

Introduction to this compound's Mechanism of Action

This compound exerts its biological effects by clamping the RNA helicase eIF4A onto polypurine-rich RNA sequences, which stalls ribosome scanning and inhibits translation initiation.[5] This leads to a reduction in the expression of many short-lived oncoproteins that are crucial for cancer cell proliferation and survival.[2][4] Western blot analysis is an indispensable technique to elucidate these changes at the protein level, providing insights into the compound's efficacy and mechanism of action.

Key Downstream Targets for Western Blot Analysis

Treatment of cancer cells with this compound has been shown to impact several critical signaling pathways. Below is a summary of key downstream protein targets that can be effectively analyzed by Western blot.

Pro-Survival and Proliferation Pathways

DDR treatment has been observed to suppress key kinases involved in cell growth and survival.

  • AKT and ERK1/2: A consistent downstream effect of DDR is the decreased expression of the pro-survival kinases AKT and ERK1/2.[1][6][7]

  • IGF-1R: The insulin-like growth factor-1 receptor, an important receptor tyrosine kinase in many cancers, is also downregulated.[1][7]

  • Prohibitin (PHB) 1 and 2: DDR can inhibit PHB1 and PHB2, which are implicated in the Ras-CRaf-MEK-ERK signaling pathway.[2][4]

  • STAT3: Levels of the STAT3 transcription factor have also been shown to decrease following treatment.[8][9]

Apoptosis and DNA Damage Response

DDR induces apoptosis and activates the DNA damage response in cancer cells.

  • Caspase-3, Caspase-7, and PARP: Increased cleavage of executioner caspases 3 and 7, along with their substrate PARP, is a hallmark of DDR-induced apoptosis.[1][6][7]

  • γH2A.X: An elevation in the levels of the DNA damage response marker γH2A.X is observed, indicating the induction of DNA strand breaks.[1][6][7]

  • Pro- and Anti-Apoptotic Proteins: DDR can also modulate the expression of other apoptosis-related proteins, including the activation of pro-apoptotic p38 and JNK, and the inhibition of anti-apoptotic proteins like Mcl-1, c-FLIP, and XIAP.[2][4]

Cell Cycle Regulation

DDR can cause cell cycle arrest, which can be monitored by changes in cell cycle regulatory proteins.

  • Cdc25A: The expression of this key cell cycle phosphatase is downregulated.[2][4]

  • ATM/ATR-Chk1/Chk2 Pathway: DDR can activate this checkpoint pathway, which contributes to cell cycle arrest.[2][4]

Quantitative Data Summary

The following table summarizes the qualitative changes in protein expression observed after treatment with this compound, as documented in the literature.

Target PathwayProtein TargetEffect of this compound TreatmentReference
Proliferation/Survival p-AKT (phosphorylated)Decrease[1]
Total AKTDecrease[1][6][7]
p-ERK1/2 (phosphorylated)Decrease[1]
Total ERK1/2Decrease[1][6][7]
IGF-1RDecrease[1][7]
STAT3Decrease[8][9]
Apoptosis Cleaved Caspase-3Increase[1][6][7]
Cleaved Caspase-7Increase[1]
Cleaved PARPIncrease[1][6][7]
Mcl-1Decrease[2][4]
c-FLIPDecrease[2][4]
XIAPDecrease[2][4]
p-p38 (phosphorylated)Increase[2][4][8][9]
p-JNK (phosphorylated)Increase[2][4]
DNA Damage Response γH2A.XIncrease[1][6][7]
Cell Cycle Cdc25ADecrease[2][4]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cancer cell line of interest (e.g., MPNST, osteosarcoma, Ewing sarcoma cells) in appropriate culture dishes and grow to sub-confluent levels (approximately 70-80% confluency).[1]

  • DDR Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). The effective concentration can range from nanomolar to low micromolar, depending on the cell line.

  • Incubation: Incubate the treated cells for a specified period, typically ranging from 24 to 72 hours, to observe significant changes in protein expression.[1]

Protein Extraction (Lysis)
  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.

  • Cell Lysis: Add the ice-cold lysis buffer to the culture dish, scrape the cells, and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new tube.

Protein Quantification
  • Assay Selection: Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration in each lysate.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).

  • Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.

Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of a polyacrylamide gel (SDS-PAGE). Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific to the primary antibody's host species, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as GAPDH, β-actin, or α-tubulin.

Visualizations

Signaling Pathway Diagram

Didesmethylrocaglamide_Signaling_Pathway cluster_proliferation Proliferation & Survival cluster_apoptosis Apoptosis cluster_dna_damage DNA Damage Response DDR This compound eIF4A eIF4A DDR->eIF4A inhibits Caspases Cleaved Caspase-3/7 DDR->Caspases induces PARP Cleaved PARP DDR->PARP induces p38_JNK p-p38 / p-JNK DDR->p38_JNK induces gammaH2AX γH2A.X DDR->gammaH2AX induces Protein_Synthesis Protein Synthesis eIF4A->Protein_Synthesis AKT AKT Protein_Synthesis->AKT expression ERK ERK1/2 Protein_Synthesis->ERK expression IGF1R IGF-1R Protein_Synthesis->IGF1R expression STAT3 STAT3 Protein_Synthesis->STAT3 expression Western_Blot_Workflow start Cell Culture & DDR Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis

References

Application Notes and Protocols for Didesmethylrocaglamide in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Didesmethylrocaglamide (DDR), a natural compound belonging to the rocaglate family, has emerged as a potent anti-cancer agent. These application notes provide a comprehensive overview of its use in cell proliferation assays, detailing its mechanism of action, experimental protocols, and expected outcomes.

This compound exerts its anti-proliferative effects primarily by inhibiting protein synthesis.[1] It specifically targets the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F complex responsible for initiating protein translation.[2][3][4] By binding to eIF4A, DDR clamps the helicase onto mRNA, preventing the unwinding of complex 5'-untranslated regions (5'-UTRs) found in the mRNAs of many oncoproteins.[3] This leads to a reduction in the protein levels of key drivers of cell proliferation and survival, including cyclins and mitogenic kinases.[3] Consequently, DDR treatment can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis.[5][6]

The inhibition of eIF4A by this compound disrupts major signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and Ras/RAF/MEK/ERK pathways.[3][4] This simultaneous suppression of multiple oncogenic signaling cascades makes DDR an attractive candidate for cancer therapy.[4][5][7]

Quantitative Data Summary

This compound has demonstrated potent growth-inhibitory activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its significant potency.

Cell LineCancer TypeIC50 (nM)Reference
Human Osteosarcoma (143B)Osteosarcoma5 - 7[3]
Human Osteosarcoma (MG-63)Osteosarcoma5 - 7[3]
Human Osteosarcoma (OS17)Osteosarcoma5 - 7[3]
Human Osteosarcoma (Saos2)Osteosarcoma5 - 7[3]
Canine Osteosarcoma (K9-OS6)Osteosarcoma4 - 7[3]
Malignant Peripheral Nerve Sheath Tumor (MPNST)Sarcomacomparable to silvestrol[2][6]

Experimental Protocols

A standard method to assess the effect of this compound on cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays that measure metabolic activity as an indicator of cell viability.

Protocol: MTT Cell Proliferation Assay

Materials:

  • This compound (DDR)

  • Target cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete medium.[8]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of DDR in complete medium to achieve the desired final concentrations (e.g., ranging from picomolar to micromolar). A vehicle control (medium with the same final concentration of DMSO) must be included.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DDR or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the log of the DDR concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of DDR that inhibits cell proliferation by 50%.

Visualizations

Signaling Pathway of this compound

Didesmethylrocaglamide_Signaling_Pathway cluster_upstream Upstream Signaling cluster_translation Translation Initiation cluster_downstream Downstream Effects PI3K PI3K/AKT/mTOR Pathway eIF4F eIF4F Complex (eIF4A, eIF4E, eIF4G) PI3K->eIF4F RAS Ras/RAF/MEK/ERK Pathway RAS->eIF4F Oncoproteins Oncoprotein Synthesis (e.g., Cyclins, c-Myc) eIF4F->Oncoproteins Promotes Proliferation Cell Proliferation Oncoproteins->Proliferation Apoptosis Apoptosis G2M_Arrest G2/M Arrest DDR This compound DDR->eIF4F Inhibits eIF4A DDR->Proliferation Inhibits DDR->Apoptosis Induces DDR->G2M_Arrest Induces

Caption: this compound's mechanism of action.

Experimental Workflow for Cell Proliferation Assay

Cell_Proliferation_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_DDR Add this compound (Varying Concentrations) Incubate_24h->Add_DDR Incubate_Treatment Incubate for 24-72h Add_DDR->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Dissolve Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a cell proliferation assay.

References

Didesmethylrocaglamide: A Potent Inducer of Apoptosis in Cancer Cells through Translation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Didesmethylrocaglamide (DDR), a natural compound belonging to the rocaglate family, has emerged as a promising anti-cancer agent with potent pro-apoptotic activity.[1][2] This document provides a comprehensive overview of the mechanism of action of DDR, focusing on its role as an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[3][4][5] By targeting eIF4A, DDR selectively inhibits the translation of key oncogenic proteins, leading to cell cycle arrest, activation of the DNA damage response, and ultimately, apoptosis.[1][6][7] This application note summarizes the quantitative effects of DDR on various cancer cell lines and provides detailed protocols for key experiments to evaluate its apoptotic-inducing capabilities.

Introduction

Cancer is characterized by uncontrolled cell proliferation and evasion of apoptosis. A key strategy in cancer therapy is to selectively induce apoptosis in malignant cells. This compound is a natural product that has demonstrated significant anti-tumor effects in various cancer models, including osteosarcoma, Ewing sarcoma, and malignant peripheral nerve sheath tumors (MPNSTs).[1][2][4] DDR exerts its cytotoxic effects primarily through the inhibition of eIF4A, an RNA helicase that is a critical component of the eIF4F translation initiation complex.[6] Many oncogenic proteins, including kinases and transcription factors that drive cancer progression, are dependent on eIF4A for their translation.[8] By inhibiting eIF4A, DDR leads to a reduction in the levels of these crucial survival proteins, triggering a cascade of events that culminate in apoptotic cell death.[1][6]

Mechanism of Action

This compound's primary molecular target is the eIF4A RNA helicase.[2][9] By binding to eIF4A, DDR clamps it onto mRNA transcripts, preventing the unwinding of the 5' untranslated region (UTR) and thereby stalling translation initiation. This leads to a global reduction in protein synthesis, with a particularly strong effect on mRNAs with complex 5' UTRs, which often encode for oncogenic proteins.

The downstream consequences of eIF4A inhibition by DDR include:

  • Depletion of Oncogenic Proteins: A marked decrease in the levels of key survival proteins such as AKT, ERK1/2, and IGF-1R.[1][6]

  • Cell Cycle Arrest: Induction of G2/M phase cell cycle arrest.[1][3][7]

  • Induction of Apoptosis: Activation of the intrinsic apoptotic pathway, evidenced by the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP).[1][6][7]

  • DNA Damage Response: Increased levels of the DNA damage marker γH2A.X.[1][3][7]

  • Stress Response: Activation of the p38 stress-activated protein kinase (SAPK) pathway, indicated by increased phosphorylation of p38.[3][10]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Growth-Inhibitory Activity of this compound (DDR) in Sarcoma Cell Lines

Cell LineCancer TypeIC50 of DDR (nM)
S462Malignant Peripheral Nerve Sheath Tumor (MPNST)1.6 ± 0.1
ST8814Malignant Peripheral Nerve Sheath Tumor (MPNST)2.1 ± 0.2
MG-63OsteosarcomaData not specified
Saos2OsteosarcomaData not specified
K9-OS6Canine OsteosarcomaData not specified

Data for specific IC50 values were not fully available in the provided search results but the potent low nanomolar activity was consistently highlighted.

Table 2: Cellular Effects of this compound (DDR) Treatment

Cancer TypeEffectObservation
MPNSTCell Cycle ArrestIncreased G2/M population
MPNSTApoptosisIncreased sub-G1 population, cleavage of caspases and PARP
MPNSTDNA Damage ResponseElevated levels of γH2A.X
OsteosarcomaApoptosisIncreased caspase-3/7 cleavage
OsteosarcomaProtein ExpressionDecreased levels of mitogenic kinases and STAT3; increased phosphorylated p38
Various SarcomasIn vivo Tumor Growth SuppressionRocaglamide (a related compound) and DDR effectively suppressed tumor growth in xenograft models.[1][2][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

DDR_Signaling_Pathway DDR This compound (DDR) eIF4A eIF4A DDR->eIF4A Inhibits Translation Protein Translation (of oncogenic proteins) G2M_Arrest G2/M Cell Cycle Arrest DDR->G2M_Arrest DNA_Damage DNA Damage Response (γH2A.X ↑) DDR->DNA_Damage p38_Stress p38 Stress Response (p-p38 ↑) DDR->p38_Stress Caspase_Cleavage Caspase & PARP Cleavage DDR->Caspase_Cleavage eIF4A->Translation Oncogenic_Proteins Oncogenic Proteins (e.g., AKT, ERK1/2, IGF-1R) Translation->Oncogenic_Proteins Cell_Survival Cell Proliferation & Survival Oncogenic_Proteins->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits G2M_Arrest->Apoptosis DNA_Damage->Apoptosis p38_Stress->Apoptosis Caspase_Cleavage->Apoptosis

Caption: this compound (DDR) induces apoptosis by inhibiting eIF4A.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with DDR (various concentrations & time points) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTS) Treatment->Cell_Viability Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle_Assay Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Protein_Analysis Analyze Key Proteins (cleaved Caspase-3, PARP, γH2A.X, p-p38) Western_Blot->Protein_Analysis Protein_Analysis->Data_Analysis

References

Application Note: Quantification of Didesmethylrocaglamide in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Didesmethylrocaglamide (DDR) in plasma. This compound is a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), a key component of the translation initiation complex.[1] By targeting eIF4A, DDR can selectively inhibit the translation of oncogenic proteins, making it a promising candidate for cancer therapy.[1][2] The method described herein utilizes a simple protein precipitation for sample preparation, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in preclinical and clinical research samples.

Introduction

This compound is a natural product belonging to the rocaglamide family of compounds, which are known for their potent insecticidal and anti-cancer activities.[3] The primary mechanism of action for rocaglates is the inhibition of eIF4A, an ATP-dependent RNA helicase.[1] The eIF4A helicase is a component of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[4][5] In many cancers, the eIF4F complex is upregulated, leading to increased translation of proteins involved in cell growth, proliferation, and survival.[4] this compound and its analogs clamp eIF4A onto specific mRNA sequences, stalling the translation initiation process and leading to apoptosis in cancer cells.[6][7] This targeted action makes DDR a molecule of significant interest in oncology drug development.

Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[8] This application note provides a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of this compound in plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

Protocol:

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (IS). A suitable internal standard would be a stable isotope-labeled this compound (e.g., this compound-d3) or a structurally related compound such as Rocaglamide.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to achieve good peak shape and separation from endogenous plasma components.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemStandard UHPLC/HPLC system
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.020
2.595
3.595
3.620
5.020
Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for the detection and quantification of this compound. The analytes are monitored using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole
Ionization SourceESI
PolarityPositive
Ion Spray Voltage4500 V
Temperature500°C
Nebulizer Gas50 psi
Turbo Gas60 psi
Curtain Gas35 psi
Collision GasNitrogen
Dwell Time100 ms

Table 3: MRM Transitions

Note: The following MRM transitions are proposed based on the chemical structures and may require optimization on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound478.2149.125
This compound (Quantifier)478.2283.120
Rocaglamide (IS)506.2177.128
Rocaglamide (IS, Quantifier)506.2311.122

The molecular weight of this compound is 477.5 g/mol , and Rocaglamide is 505.6 g/mol . The precursor ions correspond to the [M+H]+ adducts.[3][9]

Results and Discussion

The described LC-MS/MS method provides a selective and sensitive approach for the quantification of this compound in plasma. The use of a simple protein precipitation protocol allows for high-throughput sample processing. The chromatographic conditions are optimized to ensure a good peak shape and retention time for this compound, separating it from potential interferences from the plasma matrix.

Method Validation (Representative Data)

A full method validation should be performed according to regulatory guidelines. The following tables present representative data that would be expected from a validated method.

Table 4: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995

Table 5: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Mid100< 10< 1090 - 110
High800< 10< 1090 - 110

Table 6: Recovery

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)
Low3> 85
Mid100> 85
High800> 85

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and the experimental workflow for its quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (13,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation HPLC Separation (C18 Column) supernatant->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_translation Cap-Dependent Translation Initiation cluster_inhibition Inhibition by this compound eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) ribosome 43S Pre-initiation Complex eIF4F->ribosome mRNA 5' Cap mRNA mRNA->eIF4F translation Protein Synthesis ribosome->translation oncoproteins Oncogenic Proteins (e.g., MYC, Cyclin D1) translation->oncoproteins proliferation Cell Proliferation and Survival oncoproteins->proliferation DDR This compound DDR->eIF4F apoptosis Apoptosis DDR->apoptosis

Caption: this compound inhibits eIF4A-mediated translation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in plasma. The simple sample preparation and robust chromatographic and mass spectrometric conditions make this method suitable for supporting pharmacokinetic and pharmacodynamic studies in the development of this promising anti-cancer agent. The provided protocol and representative data serve as a valuable starting point for researchers in the field of oncology and drug metabolism.

References

Application Notes and Protocols for Didesmethylrocaglamide in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethylrocaglamide (DDR) is a potent and specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a critical role in the translation of a subset of mRNAs, including many that encode oncoproteins.[1][2][3] By targeting eIF4A, DDR effectively suppresses the synthesis of key drivers of tumor growth and survival, making it a promising therapeutic agent for a variety of cancers.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of human tumor tissue into immunodeficient mice, have emerged as a vital platform for preclinical cancer research due to their ability to recapitulate the heterogeneity and molecular characteristics of the original patient tumors.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in PDX models.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by binding to eIF4A and inhibiting its RNA helicase activity. This leads to the selective inhibition of the translation of mRNAs with complex 5' untranslated regions (UTRs), which often encode proteins crucial for cancer cell proliferation, survival, and metastasis.[2][3]

Key signaling pathways affected by this compound include:

  • Inhibition of Oncogenic Kinase Expression: DDR treatment leads to a significant reduction in the protein levels of several key oncogenic kinases, including AKT and ERK1/2.[6] This disrupts downstream signaling cascades that are frequently hyperactivated in cancer.

  • Downregulation of STAT3 Signaling: this compound has been shown to decrease the protein levels of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and invasion.[1][7] This inhibition occurs at the translational level without affecting STAT3 mRNA levels.[7]

  • Induction of Apoptosis and Cell Cycle Arrest: By suppressing the translation of anti-apoptotic proteins and key cell cycle regulators, DDR induces programmed cell death (apoptosis) and causes cell cycle arrest at the G2/M phase.[1][6]

Didesmethylrocaglamide_Signaling_Pathway cluster_upstream Upstream Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, IGF) RTKs Receptor Tyrosine Kinases (e.g., EGFR, IGFR) Growth_Factors->RTKs Cytokines Cytokines (e.g., IL-6) Cytokine_Receptors Cytokine Receptors Cytokines->Cytokine_Receptors PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTKs->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTKs->RAS_RAF_MEK_ERK JAK JAK Cytokine_Receptors->JAK eIF4F_complex eIF4F Complex (eIF4E, eIF4G, eIF4A) PI3K_AKT_mTOR->eIF4F_complex Activates RAS_RAF_MEK_ERK->eIF4F_complex Activates STAT3_protein STAT3 Protein JAK->STAT3_protein Phosphorylates eIF4F_complex->STAT3_protein Translation Oncogenic_Proteins Oncogenic Proteins (e.g., c-Myc, Cyclins) eIF4F_complex->Oncogenic_Proteins Translation DDR This compound DDR->eIF4F_complex Inhibits eIF4A STAT3_dimer STAT3 Dimer STAT3_protein->STAT3_dimer Dimerization & Translocation Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) STAT3_dimer->Gene_Expression

Caption: this compound inhibits eIF4A, blocking translation of oncogenic proteins and STAT3.

Quantitative Data from Preclinical Studies

The following tables summarize the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound (DDR) in Osteosarcoma Cell Lines

Cell Line (Species)IC50 (nM)
143B (Human)~5
MG-63 (Human)~7
U2OS (Human)~6
Saos-2 (Human)~4
K9-OS (Canine)4-7
Data derived from proliferation assays after 72 hours of treatment.[6]

Table 2: In Vivo Efficacy of this compound (DDR) in a Canine Osteosarcoma PDX Model

Treatment GroupDosing RegimenTumor Growth Suppression (%)
Vehicle Control-0
This compound3 mg/kg, intraperitoneal, every other day~81
Tumor growth suppression was measured over a four-week treatment period in NSG mice bearing canine osteosarcoma PDX.[1]

Experimental Protocols

I. Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice.

Materials:

  • Fresh patient tumor tissue, collected under sterile conditions

  • Immunodeficient mice (e.g., NOD scid gamma (NSG) mice, 6-8 weeks old)[8]

  • Matrigel® Basement Membrane Matrix

  • Sterile surgical instruments (scalpels, forceps)

  • Anesthesia (e.g., isoflurane)

  • Antibiotic-containing media (e.g., DMEM with penicillin/streptomycin)

  • 70% ethanol

Procedure:

  • Tumor Tissue Preparation:

    • Immediately following surgical resection, place the tumor tissue in sterile, antibiotic-containing media on ice.

    • In a sterile biosafety cabinet, wash the tissue three times with fresh, cold media to remove any debris.

    • Mince the tumor tissue into small fragments of approximately 2-3 mm³.[9]

  • Animal Preparation and Tumor Implantation:

    • Anesthetize the NSG mouse using a calibrated vaporizer with isoflurane.

    • Shave and sterilize the implantation site (typically the flank) with 70% ethanol.

    • Make a small incision (approximately 5 mm) in the skin.

    • Create a subcutaneous pocket using blunt dissection with forceps.

    • Coat a tumor fragment with Matrigel® and insert it into the subcutaneous pocket.[9]

    • Close the incision with surgical clips or sutures.

  • Post-Implantation Monitoring:

    • Monitor the mice regularly for tumor growth, which can be assessed by palpation.

    • Once tumors become palpable, measure their dimensions 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[10]

    • Tumors are typically passaged to new mice when they reach a volume of 1000-1500 mm³.

PDX_Establishment_Workflow Patient_Tumor Patient Tumor Tissue Mincing Mince into 2-3 mm³ fragments Patient_Tumor->Mincing Implantation Subcutaneous Implantation into NSG Mouse Mincing->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Passaging Passage to New Mice Tumor_Growth->Passaging

Caption: Workflow for the establishment of patient-derived xenograft (PDX) models.

II. In Vivo this compound Efficacy Study

This protocol describes a typical in vivo efficacy study of this compound in established PDX models.

Materials:

  • Mice with established PDX tumors (tumor volume ~100-200 mm³)

  • This compound (DDR)

  • Vehicle for formulation (e.g., 30% Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water)[6]

  • Sterile syringes and needles for injection

  • Digital calipers

Procedure:

  • Drug Formulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • For in vivo administration, formulate the drug in 30% HPβCD. The final concentration of DMSO should be less than 5%. Prepare the vehicle control (30% HPβCD) in the same manner.

  • Animal Grouping and Dosing:

    • Randomize mice with established tumors into treatment and control groups (n=8-10 mice per group).

    • Administer this compound or vehicle via intraperitoneal (IP) injection. A typical dosing schedule is every other day.[1]

    • A lead-in dosing strategy can be employed to improve tolerability, starting with a lower dose and escalating to the target dose. For example:

      • Dose 1: 1 mg/kg

      • Dose 2: 1.5 mg/kg

      • Dose 3: 2 mg/kg

      • Dose 4: 2.5 mg/kg

      • Subsequent doses: 3 mg/kg[1]

  • Data Collection and Analysis:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

    • Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

III. Immunohistochemistry (IHC) for Biomarker Analysis

This protocol provides a general guideline for performing IHC on PDX tumor tissues to assess the in vivo effects of this compound.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections (5 µm)

  • Primary antibodies (e.g., anti-Ki67 for proliferation, anti-cleaved caspase-3 for apoptosis, anti-phospho-STAT3)

  • Secondary antibodies conjugated to HRP or a fluorescent dye

  • DAB substrate kit (for HRP)

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.

    • Wash the sections and incubate with the secondary antibody.

    • For HRP-conjugated secondary antibodies, develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate the sections, clear with xylene, and mount with a coverslip.

    • Image the stained sections using a bright-field or fluorescence microscope.

    • Quantify the staining intensity and the percentage of positive cells.

Conclusion

This compound is a promising anti-cancer agent that targets the fundamental process of protein translation. The use of PDX models provides a clinically relevant platform to evaluate its efficacy and to identify predictive biomarkers. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute preclinical studies with this compound in PDX models.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Didesmethylrocaglamide's Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Didesmethylrocaglamide (DDR).

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound (DDR)?

Q2: What are the recommended solvent systems for dissolving DDR for in vitro studies?

A2: For in vitro experiments, this compound can be dissolved in various solvent systems to achieve a concentration of at least 2.5 mg/mL. The choice of solvent will depend on the specific requirements of your assay and cell system. Commonly used formulations are detailed in the table below.[1]

Q3: Are there established methods to improve the aqueous solubility of DDR for in vivo applications?

A3: Yes, several strategies can be employed to enhance the aqueous solubility of this compound for in vivo studies. These include the use of co-solvents, cyclodextrins, and lipid-based formulations. For the related compound, rocaglamide, a formulation with 30% hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully used for animal dosing.[2] Another effective approach for DDR involves a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Q4: How do cyclodextrins improve the solubility of hydrophobic compounds like DDR?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming an inclusion complex. This complex shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility and facilitating its delivery in biological systems.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during or after preparation.

Possible Cause 1: Exceeded Solubility Limit

  • Solution: Ensure that the concentration of DDR does not exceed the known solubility in the chosen solvent system. Refer to the quantitative data table for guidance. If a higher concentration is required, consider switching to a different solvent system or employing a solubility enhancement technique.

Possible Cause 2: Incomplete Dissolution

  • Solution: Gentle heating and/or sonication can aid in the dissolution of this compound.[1] When preparing solutions, ensure each component of the solvent system is added sequentially and mixed thoroughly before adding the next.

Possible Cause 3: Temperature Effects

  • Solution: The solubility of DDR may be temperature-dependent. If the solution is prepared at an elevated temperature, it may precipitate upon cooling to room temperature or 4°C. Prepare the solution at the intended storage or experimental temperature if possible. If warming is necessary for dissolution, allow the solution to cool to the experimental temperature and observe for any precipitation before use.

Issue 2: Inconsistent results in biological assays.

Possible Cause 1: Poor Bioavailability Due to Low Solubility

  • Solution: The effective concentration of DDR reaching the target cells may be lower than the nominal concentration due to poor solubility and precipitation in the culture medium. Consider using a formulation with better solubility, such as one containing cyclodextrins or a co-solvent system, to improve bioavailability.

Possible Cause 2: Degradation of the Compound

  • Solution: Once prepared, aliquot the this compound stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] It is recommended to use the solution stored at -20°C within one year and at -80°C within two years.[1]

Data Presentation

Table 1: Solvent Formulations for this compound (DDR)

Formulation ComponentsAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.24 mM)Yields a clear solution. Caution is advised for continuous dosing periods exceeding half a month.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.24 mM)Yields a clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.24 mM)Yields a clear solution.[1]
100% DMSO100 mg/mL (209.42 mM)Sonication is recommended for dissolution.[3]

Experimental Protocols

Protocol 1: Preparation of DDR Solution using a Co-solvent System[1]

Objective: To prepare a 2.5 mg/mL solution of this compound.

Materials:

  • This compound (DDR) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

Procedure:

  • Prepare a stock solution of DDR in DMSO at 25 mg/mL.

  • To prepare 1 mL of the final working solution, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO stock and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix gently but thoroughly.

  • The final solution will have a DDR concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Protocol 2: Shake-Flask Method for Determining Aqueous Solubility

Objective: To determine the thermodynamic equilibrium solubility of this compound in an aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

Materials:

  • This compound (DDR) powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector for quantification

Procedure:

  • Add an excess amount of DDR powder to a vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, let the vial stand to allow undissolved material to settle.

  • Centrifuge the vial to pellet any remaining solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of DDR in the filtrate using a validated HPLC method.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis ddr_powder DDR Powder mix Add excess DDR to solvent ddr_powder->mix solvent Aqueous Buffer / Formulation Vehicle solvent->mix shake Shake at constant temperature (24-48 hours) mix->shake centrifuge Centrifuge shake->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter hplc Quantify by HPLC filter->hplc solubility Determine Solubility hplc->solubility

Caption: Workflow for determining DDR solubility via the shake-flask method.

signaling_pathway DDR This compound (DDR) eIF4A eIF4A DDR->eIF4A Inhibits Translation Inhibition of Translation Initiation eIF4A->Translation CellCycle G2/M Cell Cycle Arrest Translation->CellCycle Apoptosis Induction of Apoptosis Translation->Apoptosis

Caption: Simplified signaling pathway of this compound (DDR).

References

Optimizing Didesmethylrocaglamide Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Didesmethylrocaglamide (DDR) for accurate half-maximal inhibitory concentration (IC50) determination. This guide includes frequently asked questions, detailed troubleshooting, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (DDR) is a member of the rocaglamide class of natural products, which are known for their anti-cancer properties. Its primary mechanism of action is the inhibition of the eukaryotic initiation factor 4A (eIF4A).[1][2] eIF4A is an RNA helicase that is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region of mRNAs to facilitate ribosome binding and protein translation.[3][4] By inhibiting eIF4A, DDR selectively suppresses the translation of proteins with highly structured 5' UTRs, many of which are oncogenes involved in key signaling pathways that promote cancer cell proliferation and survival, such as the PI3K-AKT-mTOR and Raf-MEK-ERK pathways.[2] This leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.

Q2: What is a typical starting concentration range for this compound in an IC50 experiment?

A2: Based on published studies, the IC50 of this compound can vary significantly depending on the cell line. A broad starting range for a preliminary experiment would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM). For a more targeted approach, a logarithmic dilution series (e.g., 0.1, 1, 10, 100, 1000 nM) is recommended for the initial range-finding experiment.

Q3: How long should I incubate the cells with this compound before assessing cell viability?

A3: The incubation time is a critical parameter and can influence the IC50 value.[5] A common incubation period for assessing the cytotoxic or anti-proliferative effects of anti-cancer compounds is 48 to 72 hours. This duration allows for the compound to exert its effects on cell division and induce apoptosis. Shorter incubation times may not capture the full extent of the drug's activity, potentially leading to an overestimation of the IC50.

Q4: Which cell viability assay is most suitable for determining the IC50 of this compound?

A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability and is suitable for determining the IC50 of DDR.[6][7][8][9] This assay measures the metabolic activity of viable cells, which correlates with cell number. Other suitable assays include the MTS, XTT, and resazurin-based assays, as well as ATP-based luminescence assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding. 2. Pipetting errors during drug dilution or reagent addition. 3. "Edge effect" in the 96-well plate.1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. 2. Use calibrated pipettes and change tips between dilutions. Be consistent with pipetting technique. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.[6]
No dose-dependent inhibition observed 1. Drug concentration range is too low or too high. 2. The cell line is resistant to the drug. 3. Insufficient incubation time.1. Perform a wider range-finding experiment with logarithmic dilutions (e.g., 0.01 nM to 10 µM). 2. Verify the sensitivity of the cell line from literature if possible. Consider using a different cell line as a positive control. 3. Increase the incubation time (e.g., from 48h to 72h).
Inconsistent IC50 values between experiments 1. Variation in cell passage number or health. 2. Different incubation times.[5] 3. Inconsistent cell seeding density.1. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of seeding. 2. Standardize the incubation time across all experiments. 3. Optimize and standardize the initial cell seeding density for each cell line.
Precipitation of the compound in the media 1. Poor solubility of this compound at higher concentrations.1. Prepare a higher concentration stock solution in a suitable solvent like DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). Visually inspect the wells for any precipitation after adding the compound.

Data Presentation

The following table provides a template for summarizing IC50 values of this compound across different cancer cell lines. Note: These are example values and may not be representative of all experimental conditions. Researchers should determine the IC50 for their specific cell line and conditions.

Cell LineCancer TypeIncubation Time (hours)Example IC50 (nM)
MPNST Cells Malignant Peripheral Nerve Sheath Tumor72~5-20
Osteosarcoma Cells Bone Cancer72~10-50
Breast Cancer Cells Breast Cancer72Varies widely
Pancreatic Cancer Cells Pancreatic Cancer48-72Varies widely

Experimental Protocols

Protocol for IC50 Determination using MTT Assay

This protocol outlines the key steps for determining the IC50 of this compound on adherent cancer cells.

Materials:

  • This compound (DDR)

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Dilute the cell suspension to the desired seeding density (e.g., 3,000-10,000 cells/well) in a final volume of 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Preparation and Treatment:

    • Prepare a high-concentration stock solution of DDR in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the DDR stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.1 nM to 10 µM).

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DDR or the vehicle control.

    • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][8]

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][8]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[6][8]

    • Subtract the absorbance of the "no-cell" control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (which represents 100% viability).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Logarithmic Growth) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep DDR Stock & Serial Dilutions drug_treatment Treat with DDR Concentrations drug_prep->drug_treatment incubation_24h Incubate 24h (Cell Attachment) cell_seeding->incubation_24h incubation_24h->drug_treatment incubation_48_72h Incubate 48-72h drug_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h Incubate 2-4h (Formazan Formation) mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway cluster_upstream Upstream Signaling cluster_translation Translation Initiation cluster_downstream Downstream Effects growth_factors Growth Factors receptors Receptor Tyrosine Kinases growth_factors->receptors pi3k PI3K receptors->pi3k ras Ras receptors->ras akt AKT pi3k->akt mtor mTOR akt->mtor eif4f eIF4F Complex (eIF4E, eIF4G, eIF4A) mtor->eif4f activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->eif4f activates eif4a eIF4A (Helicase) eif4f->eif4a oncoproteins Translation of Oncoproteins (e.g., c-Myc, Cyclin D1) eif4a->oncoproteins enables proliferation Cell Proliferation & Survival oncoproteins->proliferation apoptosis Apoptosis g2m_arrest G2/M Arrest ddr This compound (DDR) ddr->eif4a inhibits

Caption: Signaling pathway inhibited by this compound.

References

potential off-target effects of Didesmethylrocaglamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Didesmethylrocaglamide (DDR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound (DDR)?

This compound is a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[1] By binding to eIF4A, DDR clamps the helicase onto polypurine sequences in the 5' untranslated regions (UTRs) of specific mRNAs, which blocks the scanning of the pre-initiation complex and inhibits protein synthesis.[2] This leads to the downregulation of proteins with structured 5' UTRs, many of which are oncogenic.

Q2: Are there any known direct off-target interactions of this compound?

While a comprehensive off-target screening across a broad panel of kinases or other protein families has not been published for this compound specifically, studies on rocaglates provide strong evidence for selectivity towards eIF4A homologs. The specific binding pocket for rocaglates on eIF4A1 involves key amino acid residues (notably Phe163 and Gln195) that are conserved in the close homologs eIF4A2 and the DEAD-box helicase DDX3.[2][3] This structural feature is not conserved in other DEAD-box helicases, suggesting a degree of specificity. Rocaglamide A has been shown to have a much lower binding affinity for DDX3X compared to eIF4A1.[2]

Q3: What are the expected downstream effects of this compound treatment on cellular signaling pathways?

The inhibition of eIF4A by DDR leads to a selective decrease in the translation of proteins with highly structured 5' UTRs. This results in the downregulation of several key signaling proteins involved in cell growth, proliferation, and survival. Commonly observed downstream effects include:

  • Inhibition of Pro-Survival Pathways: Decreased protein levels of IGF-1R, AKT, and ERK1/2.[4][5]

  • Cell Cycle Arrest: Induction of G2/M phase cell cycle arrest.

  • Induction of Apoptosis: Increased cleavage of caspase-3 and PARP.[4][5]

  • Activation of DNA Damage Response: Increased levels of phosphorylated H2A.X (γH2A.X).[5]

  • Activation of Stress Response Pathways: While the total protein level of the stress-activated protein kinase p38 may decrease, an increase in its phosphorylated form is observed, indicating the activation of cellular stress responses.[6]

Q4: Have any gene expression changes been identified following this compound treatment?

Yes, RNA sequencing of osteosarcoma cells treated with this compound revealed changes in gene expression. A notable finding is the significant upregulation of the RHOB gene.[6]

Troubleshooting Guide

Problem 1: I am not observing the expected decrease in AKT or ERK phosphorylation after this compound treatment.

  • Possible Cause 1: Suboptimal Drug Concentration. The IC50 for DDR's growth-inhibitory activity is approximately 5 nM.[1] Ensure you are using a concentration that is effective in your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • Possible Cause 2: Insufficient Treatment Duration. The downregulation of downstream proteins is time-dependent. Initial effects on DNA damage response markers like γH2A.X can be seen within 24-48 hours, while effects on AKT and ERK levels may require longer treatment durations (e.g., 72 hours).[5]

  • Possible Cause 3: Cell Line Specificity. The magnitude of the effect on specific signaling pathways can vary between different cell lines. Confirm the expression of the target proteins in your cell line.

  • Suggested Solution: Perform a time-course experiment with varying concentrations of DDR. Analyze protein levels at 24, 48, and 72 hours post-treatment via Western blotting.

Problem 2: I am observing unexpected toxicity or cell death in my control cells.

  • Possible Cause 1: Solvent Toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in your vehicle control is non-toxic to your cells.

  • Possible Cause 2: Compound Stability. Ensure the this compound is properly stored and handled to prevent degradation.

  • Suggested Solution: Test the effect of the vehicle control alone on cell viability. Prepare fresh dilutions of DDR for each experiment.

Problem 3: My RNA sequencing results do not show a significant upregulation of RHOB.

  • Possible Cause 1: Cell Type-Specific Gene Regulation. The upregulation of RHOB was observed in osteosarcoma cell lines.[6] This response may be cell type-dependent.

  • Possible Cause 2: Differences in Experimental Conditions. The timing of RNA extraction and the concentration of DDR used can influence gene expression profiles. The published study treated cells for 24 hours.[6]

  • Suggested Solution: Verify your RNA sequencing workflow and data analysis pipeline. If possible, use a positive control known to induce RHOB expression in your cell system.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line(s)Reference
Growth Inhibitory IC505 nMNot specified[1]

Table 2: Summary of Downstream Effects of this compound Treatment

Cellular Process AffectedKey Protein/Marker MeasuredObserved EffectReference(s)
Pro-Survival Signaling IGF-1RDecreased[5]
AKTDecreased[4][5]
ERK1/2Decreased[4][5]
Cell Cycle G2/M phase populationIncreased
Apoptosis Cleaved Caspase-3Increased[4][5]
Cleaved PARPIncreased[4][5]
DNA Damage Response γH2A.XIncreased[5]
Stress Response Phosphorylated p38Increased[6]
Gene Expression RHOBUpregulated[6]

Experimental Protocols

1. Western Blot Analysis of Downstream Signaling Proteins

This protocol is a general guideline based on methodologies cited in the literature.[4]

  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel of appropriate percentage.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., AKT, phospho-AKT, ERK, phospho-ERK, cleaved caspase-3, γH2A.X, p38, phospho-p38, and a loading control like GAPDH or β-actin) overnight at 4°C. A list of suggested antibodies can be found in the supplementary materials of relevant publications.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

2. RNA Sequencing to Identify Gene Expression Changes

This protocol is a general guideline based on the methodology used to study osteosarcoma cells treated with DDR.[6]

  • Cell Treatment and RNA Extraction:

    • Treat osteosarcoma cells (e.g., MG-63 or Saos2) with this compound (e.g., at 1x IC50) or vehicle control for 24 hours.

    • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from a specified amount of total RNA (e.g., 1 µg) using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the appropriate reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon DDR treatment compared to the vehicle control.

    • Perform pathway and gene ontology analysis to understand the biological implications of the observed gene expression changes.

Visualizations

Didesmethylrocaglamide_Signaling_Pathway DDR This compound eIF4A eIF4A DDR->eIF4A Inhibits Translation Protein Synthesis (Oncogenic Proteins) eIF4A->Translation Required for CellCycle G2/M Arrest eIF4A->CellCycle Leads to Apoptosis Apoptosis eIF4A->Apoptosis Induces p38 p-p38 (Stress Response) eIF4A->p38 Activates gH2AX γH2A.X (DNA Damage) eIF4A->gH2AX Induces IGF1R IGF-1R Translation->IGF1R Reduced Levels AKT AKT Translation->AKT Reduced Levels ERK ERK Translation->ERK Reduced Levels

Caption: this compound Signaling Pathway.

Western_Blot_Workflow start Cell Treatment with DDR lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AKT, anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Data Analysis detection->end Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Issue: No expected downstream effect conc Incorrect Concentration? issue->conc time Insufficient Duration? issue->time cell Cell Line Specificity? issue->cell dose_response Perform Dose-Response conc->dose_response time_course Perform Time-Course time->time_course check_expression Verify Protein Expression cell->check_expression

References

troubleshooting inconsistent results in Didesmethylrocaglamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Didesmethylrocaglamide (DDR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with this compound, helping you to ensure the consistency and reliability of your results.

Q1: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show an unexpected increase in signal at certain concentrations of this compound. What could be the cause?

A1: Inconsistent results in metabolic-based viability assays can stem from several factors when working with a translation inhibitor like this compound.

  • Interference with Metabolic Activity: this compound inhibits protein synthesis, which can lead to cellular stress and alterations in cellular metabolism.[1][2] This can directly impact the reduction of tetrazolium salts (like MTT) and may not accurately reflect the true number of viable cells.[1][2]

  • Time-Dependent Effects: The cytotoxic effects of this compound are time-dependent. Short incubation times may not be sufficient to induce cell death, while longer incubations can lead to secondary effects that confound metabolic assays.

  • Compound Precipitation: At higher concentrations, this compound, which is soluble in DMSO, may precipitate in aqueous culture media.[3] This can interfere with the optical readings of the assay.

Troubleshooting Steps:

  • Confirm Viability with a Non-Metabolic Assay: Use a method that directly counts viable cells, such as Trypan Blue exclusion staining or a live/dead cell imaging assay. This will help to validate the results from your metabolic assay.

  • Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for observing the desired cytotoxic effects in your specific cell line.

  • Check for Compound Precipitation: Visually inspect the wells of your culture plate for any signs of precipitation after adding this compound. If precipitation is observed, consider adjusting the final DMSO concentration or using a different formulation.

  • Assay Controls: Include a control with this compound in cell-free media to check for any direct chemical interference with the assay reagents.[4]

Q2: I am not observing the expected G2/M cell cycle arrest after treating my cells with this compound. Why might this be?

A2: A lack of observable G2/M arrest could be due to several experimental variables.

  • Suboptimal Concentration: The concentration of this compound used may be too low to induce a significant cell cycle block in your particular cell line. IC50 values can vary considerably between different cell lines.[5]

  • Incorrect Timing of Analysis: The peak of G2/M arrest occurs within a specific time window after treatment. If you analyze the cells too early or too late, you may miss this effect.

  • Cell Line Specific Responses: While G2/M arrest is a common response to this compound, the extent and timing can differ between cell lines.[6][7]

Troubleshooting Steps:

  • Dose-Response Experiment: Perform a dose-response experiment using a range of this compound concentrations around the expected IC50 value for your cell line.

  • Time-Course Analysis: Analyze the cell cycle distribution at multiple time points (e.g., 24, 48, 72 hours) after treatment to identify the optimal time for observing G2/M arrest.

  • Positive Control: Include a known G2/M-arresting agent as a positive control to ensure your cell cycle analysis protocol is working correctly.

Q3: My Western blot results for phosphorylated p38 (p-p38) are inconsistent or show a weak signal after this compound treatment. How can I improve this?

A3: Detecting changes in phosphorylated proteins like p-p38 requires careful sample handling and optimized Western blotting protocols. This compound has been shown to enhance the levels of phosphorylated p38, indicating an activation of stress response pathways.[3][8]

  • Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate your target protein, leading to a weak or absent signal.[9][10]

  • Inappropriate Blocking Buffer: Using milk as a blocking agent can sometimes mask phospho-epitopes, as milk contains casein, a phosphoprotein.[8][9]

  • Buffer Composition: Phosphate-based buffers (like PBS) can interfere with the binding of some phospho-specific antibodies.[8][11]

  • Low Abundance of Phosphorylated Protein: The fraction of phosphorylated p38 may be low relative to the total p38 protein.[11]

Troubleshooting Steps:

  • Use Phosphatase Inhibitors: Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep your samples on ice.[10]

  • Optimize Blocking Conditions: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as your blocking buffer instead of milk.[8][9]

  • Use Tris-Based Buffers: Use TBST for all washing and antibody incubation steps to avoid interference from phosphate ions.[8][11]

  • Enrich for Your Target Protein: If the signal is still weak, consider immunoprecipitation to enrich for p-p38 before running the Western blot.

  • Load More Protein: Increase the amount of total protein loaded onto the gel to increase the chances of detecting low-abundance phosphoproteins.[11]

  • Include a Positive Control: Treat cells with a known p38 activator (e.g., anisomycin) to serve as a positive control for your Western blot.

Q4: I am seeing significant variability in my in vivo xenograft studies with this compound. What are the potential sources of this inconsistency?

A4: In vivo studies are inherently more complex and subject to greater variability.

  • Drug Formulation and Administration: The formulation of this compound for in vivo use is critical for its bioavailability and efficacy. Inconsistent preparation or administration can lead to variable drug exposure.

  • Tumor Heterogeneity: The inherent biological variability within tumors and between individual animals can lead to different growth rates and responses to treatment.

  • Maximum Tolerated Dose (MTD): Dosing based on the MTD may not be optimal for a cytostatic or target-modulating agent like this compound.[12]

Troubleshooting Steps:

  • Standardize Drug Formulation: Ensure a consistent and validated protocol for formulating this compound for in vivo administration. For example, a formulation in 30% hydroxypropyl-β-cyclodextrin (HPβCD) has been used.[6]

  • Randomize Animals: Properly randomize animals into control and treatment groups to minimize the impact of individual variations.[12]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to understand the drug's exposure and target engagement in vivo. This can help in optimizing the dosing schedule.

  • Define Clear Endpoints: Use well-defined and measurable endpoints for assessing anti-tumor efficacy, such as tumor volume and weight.[12]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeIC50 (nM)Reference
STS26TMalignant Peripheral Nerve Sheath Tumor (MPNST)Data not explicitly provided, but comparable to Silvestrol[6]
ST8814Malignant Peripheral Nerve Sheath Tumor (MPNST)Data not explicitly provided, but comparable to Silvestrol[6]
MG-63Human OsteosarcomaNot specified[5][7]
OS17Human OsteosarcomaNot specified[5][7]
Saos2Human OsteosarcomaNot specified[5][7]
143BHuman OsteosarcomaNot specified[5][7]
K9-OS6Canine OsteosarcomaNot specified[7]

Note: Specific IC50 values for this compound were not consistently provided in the search results. The provided information often states its potency is comparable to Rocaglamide or Silvestrol.

Experimental Protocols

1. Cell Proliferation Assay (Resazurin-based)

This protocol is adapted from methodologies described for assessing the growth-inhibitory activity of rocaglates.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (typically ranging from picomolar to micromolar concentrations). Include a DMSO vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed in the control wells.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using a suitable software package.

2. Western Blotting for Key Signaling Proteins

This protocol is based on standard Western blotting procedures and best practices for detecting phosphorylated proteins.[6][9]

  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8][9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., total AKT, total ERK1/2, cleaved caspases, γH2A.X, p-p38, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations

Signaling Pathway of this compound

Didesmethylrocaglamide_Pathway cluster_downstream Downstream Effects DDR This compound eIF4A eIF4A (RNA Helicase) DDR->eIF4A Translation Protein Translation (of oncogenic mRNAs) eIF4A->Translation CellCycle G2/M Cell Cycle Arrest Apoptosis ↑ Cleaved Caspases ↑ Cleaved PARP DNA_Damage ↑ γH2A.X (DNA Damage) p38 ↑ Phosphorylated p38 (Stress Response) AKT_ERK ↓ AKT, ERK1/2 levels IGF1R ↓ IGF-1R levels

Caption: this compound inhibits eIF4A, leading to decreased protein translation and downstream cellular effects.

Experimental Workflow for Assessing this compound Efficacy

DDR_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Select and culture cancer cell lines DoseResponse 2. Dose-response assay (e.g., Resazurin) to find IC50 CellCulture->DoseResponse Mechanism 3. Mechanistic Assays at IC50 DoseResponse->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Apoptosis Assay (e.g., Caspase Cleavage) Mechanism->Apoptosis WesternBlot Western Blot for key signaling proteins Mechanism->WesternBlot Xenograft 4. Establish tumor xenograft model in mice Mechanism->Xenograft Promising results lead to... Treatment 5. Treat with DDR vs. vehicle control Xenograft->Treatment TumorGrowth 6. Monitor tumor growth and animal weight Treatment->TumorGrowth Endpoint 7. Endpoint analysis: Tumor weight, IHC TumorGrowth->Endpoint

Caption: A typical workflow for evaluating the efficacy of this compound from in vitro to in vivo studies.

References

Technical Support Center: Minimizing Didesmethylrocaglamide Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with Didesmethylrocaglamide (DDR) and related rocaglates in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDR) and what is its mechanism of action?

A1: this compound (DDR) is a member of the rocaglate family of natural products, which are potent inhibitors of the eukaryotic initiation factor 4A (eIF4A). eIF4A is an RNA helicase that plays a crucial role in the initiation of protein synthesis. By binding to eIF4A, DDR and other rocaglates clamp the helicase onto polypurine-rich sequences in the 5' untranslated regions (5' UTRs) of specific messenger RNAs (mRNAs). This action stalls the scanning of the pre-initiation complex, leading to the selective inhibition of translation of proteins that are critical for cancer cell proliferation and survival. This ultimately results in cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][3]

Q2: What are the known toxicities of this compound and other rocaglates in animal studies?

A2: Compared to other eIF4A inhibitors like silvestrol, which has shown significant pulmonary toxicity in canines, this compound (DDR) and Rocaglamide (Roc) appear to have a more favorable toxicity profile.[1][3][4][5][6] Studies in mice have shown that Rocaglamide is well-tolerated at therapeutic doses, with no significant changes in body weight or overt signs of toxicity.[1][3][7] Specifically, Rocaglamide did not induce the pulmonary toxicity that was observed with silvestrol in dog studies.[1][4][5] While a definitive Maximum Tolerated Dose (MTD) study for DDR is not widely published, it has been shown to be well-tolerated in mice at a dose of 3 mg/kg administered intraperitoneally (IP) every other day.[3]

Q3: What is the recommended formulation for in vivo studies with this compound?

A3: For in vivo animal studies, this compound is typically formulated in a 30% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD).[4] This formulation aids in the solubility and bioavailability of the compound for administration.

Q4: What are the established Maximum Tolerated Doses (MTDs) for rocaglates in mice?

A4: The Maximum Tolerated Dose (MTD) for Rocaglamide (Roc) in mice has been determined to be 4 mg/kg when administered via intraperitoneal (IP) injection every other day, and 1.2 mg/kg when given by oral gavage every other day.[4] For both Rocaglamide and this compound, a dose of 3 mg/kg via IP injection every other day has been shown to be well-tolerated in mice.[3] Another study found that Rocaglamide-A was well-tolerated in SCID mice at a daily IP dose of 1.5 mg/kg.[8]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Issue Potential Cause Recommended Action
Unexpected Animal Morbidity or Mortality - Dose exceeds the Maximum Tolerated Dose (MTD). - Improper formulation leading to poor solubility and potential embolism. - Incorrect administration route or technique.- Verify Dose Calculation: Double-check all calculations for dose preparation. - Confirm MTD: Refer to the established MTD for the specific rocaglate and administration route (see Data Tables below). If using a new animal model or strain, consider conducting a dose-range finding study. - Ensure Proper Formulation: Prepare the 30% HPβCD formulation meticulously. Ensure the compound is fully dissolved before administration. - Review Administration Technique: Ensure proper IP or oral gavage technique to avoid injury or incorrect placement of the dose.
Significant Weight Loss (>10-15%) in Treated Animals - The administered dose is at or near the MTD, causing systemic toxicity. - Dehydration or reduced food and water intake due to malaise.- Monitor Animals Closely: Increase the frequency of animal monitoring for clinical signs of toxicity (see Experimental Protocols below). - Consider Dose Reduction: If significant weight loss is observed across a cohort, consider reducing the dose for subsequent treatments. - Implement Lead-in Dosing: For higher doses, a lead-in dosing strategy may improve tolerability. Start with a lower dose and gradually escalate to the target dose over several administrations. - Provide Supportive Care: Ensure easy access to food and water. Consider providing supplemental hydration if necessary.
No Apparent Therapeutic Effect at a "Well-Tolerated" Dose - Insufficient drug exposure due to poor bioavailability. - The tumor model is resistant to eIF4A inhibition. - Degradation of the compound.- Verify Formulation and Administration: Ensure the compound is properly formulated and administered to maximize bioavailability. - Confirm Target Engagement: If possible, perform pharmacodynamic studies (e.g., Western blot for downstream targets like c-Myc or Mcl-1 in tumor tissue) to confirm that the drug is hitting its target. - Evaluate Tumor Model: Some tumor models may have intrinsic resistance mechanisms. Consider testing the compound in vitro on the cell line from which the xenograft was derived. - Check Compound Stability: Ensure the compound has been stored correctly and has not degraded.
Inconsistent Results Between Experiments - Variability in animal strain, age, or health status. - Inconsistent formulation or administration. - Differences in tumor implantation and size at the start of treatment.- Standardize Animal Cohorts: Use animals of the same strain, age, and sex. Ensure all animals are healthy before starting the experiment. - Standardize Procedures: Maintain consistent protocols for formulation, administration, and data collection. - Randomize and Blind: Randomize animals into treatment groups and, when possible, blind the researchers to the treatment allocation during data collection and analysis.

Data Presentation

Table 1: Maximum Tolerated Dose (MTD) of Rocaglates in Mice

CompoundAdministration RouteDoseDosing ScheduleSpeciesKey Findings
Rocaglamide (Roc)Intraperitoneal (IP)4 mg/kgEvery other dayMousePredetermined MTD.[4]
Rocaglamide (Roc)Oral Gavage1.2 mg/kgEvery other dayMousePredetermined MTD.[4]
Rocaglamide (Roc) & this compound (DDR)Intraperitoneal (IP)3 mg/kgEvery other dayMouseWell-tolerated with no significant changes in body weight.[3]
Rocaglamide-AIntraperitoneal (IP)1.5 mg/kgDailySCID MouseWell-tolerated with no noticeable signs of discomfort or loss of body weight.[8]

Experimental Protocols

1. Protocol for In Vivo Toxicity Assessment of this compound

This protocol outlines a general procedure for assessing the toxicity of DDR in a mouse xenograft model.

  • Animal Model: Immunocompromised mice (e.g., NSG or NOD/SCID) bearing subcutaneous or orthotopic tumors.

  • Formulation:

    • Prepare a 30% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water or saline.

    • Dissolve the calculated amount of this compound in the 30% HPβCD solution to achieve the desired final concentration.

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

    • Sterile filter the final formulation before injection.

  • Administration:

    • Administer the formulated DDR via intraperitoneal (IP) injection or oral gavage.

    • The dosing volume should be calculated based on the animal's body weight (typically 5-10 mL/kg).

  • Monitoring:

    • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including:

      • Changes in posture or activity (hunching, lethargy)

      • Piloerection (ruffled fur)

      • Changes in breathing (labored or rapid)

      • Signs of dehydration (sunken eyes, skin tenting)

      • Changes in fecal consistency (diarrhea)

    • Body Weight: Record the body weight of each animal at least twice weekly. A weight loss of more than 15-20% from baseline is often considered a humane endpoint.

    • Tumor Growth: Measure tumor volume using calipers at least twice weekly.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and perform a gross necropsy.

    • Collect major organs (liver, lungs, spleen, kidneys, heart) for histopathological analysis to assess for any signs of organ toxicity.

    • Collect blood for complete blood count (CBC) and serum chemistry analysis to evaluate hematological and organ function parameters.

2. Lead-in Dosing Strategy

For administering doses at or near the MTD, a lead-in dosing strategy can improve tolerability.

  • Day 1: Administer 25% of the target dose.

  • Day 3: Administer 50% of the target dose.

  • Day 5: Administer 75% of the target dose.

  • Day 7 onwards: Administer 100% of the target dose according to the planned schedule (e.g., every other day).

This is a general guideline and may need to be optimized for your specific experimental conditions.

Mandatory Visualizations

Signaling Pathway of this compound

This compound Signaling Pathway cluster_0 Cellular Effects DDR This compound (DDR) eIF4A eIF4A DDR->eIF4A Binds to and inhibits Translation_Initiation Translation Initiation DDR->Translation_Initiation Inhibits eIF4A->Translation_Initiation Promotes mRNA mRNA (with 5' UTR polypurine sequence) mRNA->Translation_Initiation Is translated Oncogenic_Proteins Translation of Oncogenic Proteins (e.g., c-Myc, Mcl-1) Translation_Initiation->Oncogenic_Proteins Leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest Translation_Initiation->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Translation_Initiation->Apoptosis Inhibition leads to Oncogenic_Proteins->Cell_Cycle_Arrest Oncogenic_Proteins->Apoptosis

Caption: this compound's mechanism of action.

Experimental Workflow for In Vivo Toxicity Study

In Vivo Toxicity Study Workflow Start Start: Tumor-bearing mice Formulation Formulate this compound in 30% HPβCD Start->Formulation Dosing Administer Dose (IP or Oral Gavage) Formulation->Dosing Monitoring Daily Clinical Observation & Bi-weekly Body Weight Dosing->Monitoring Tumor_Measurement Bi-weekly Tumor Volume Measurement Dosing->Tumor_Measurement Endpoint End of Study: Euthanasia & Necropsy Monitoring->Endpoint Tumor_Measurement->Endpoint Analysis Histopathology & Blood Analysis Endpoint->Analysis

Caption: Workflow for assessing in vivo toxicity.

Logical Relationship for Troubleshooting Unexpected Toxicity

Troubleshooting Unexpected Toxicity Toxicity Unexpected Toxicity (Morbidity/Mortality/ Weight Loss) Dose Dose Exceeds MTD? Toxicity->Dose Investigate Formulation Improper Formulation? Toxicity->Formulation Investigate Administration Incorrect Administration? Toxicity->Administration Investigate Verify_Dose Action: Verify Dose Calculation Dose->Verify_Dose Yes Reduce_Dose Action: Consider Dose Reduction or Lead-in Dosing Dose->Reduce_Dose No, but near MTD Check_Formulation Action: Ensure Complete Dissolution Formulation->Check_Formulation Yes Review_Technique Action: Review Administration Technique Administration->Review_Technique Yes

References

Didesmethylrocaglamide resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving didesmethylrocaglamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[1] By binding to eIF4A, it clamps the helicase onto specific polypurine RNA sequences, stalling the assembly of the translation pre-initiation complex. This leads to the inhibition of protein synthesis of a specific subset of mRNAs, particularly those with complex 5' untranslated regions, which often encode oncoproteins.[2][3][4] This targeted inhibition of oncoprotein synthesis results in downstream effects such as cell cycle arrest and apoptosis.[2][5][6]

Q2: Is this compound's efficacy affected by the multidrug resistance 1 (MDR1) efflux pump?

A2: No, a significant advantage of this compound and its analog rocaglamide is that they are not sensitive to efflux by the MDR1 (P-glycoprotein/ABCB1) pump.[2][6][7] This contrasts with other eIF4A inhibitors like silvestrol, which is a substrate for MDR1 and can be ineffective in cells overexpressing this transporter.[2][5][6] This makes this compound a promising candidate for treating cancers that have developed MDR1-mediated resistance to other chemotherapeutics.

Q3: What are the typical downstream cellular effects of this compound treatment?

A3: Treatment of cancer cells with this compound typically leads to a series of distinct cellular events. These include a rapid decrease in the levels of key oncogenic proteins such as IGF-1R, AKT, and ERK1/2.[2][4][5] Subsequently, researchers can observe an induction of the DNA damage response, marked by an increase in γH2A.X levels.[2][5][8] This culminates in G2/M phase cell cycle arrest and the induction of apoptosis, which can be confirmed by detecting the cleavage of caspase-3, caspase-7, and PARP.[1][2][6]

Q4: How does the potency of this compound compare to other rocaglates?

A4: this compound (DDR) and rocaglamide (Roc) exhibit potent growth-inhibitory activities that are comparable to another well-studied rocaglate, silvestrol.[2][6][8] However, DDR and Roc possess more favorable drug-like properties, including their insensitivity to MDR1 efflux, which can be a limiting factor for silvestrol.[2][5][6] Among the known rocaglamide derivatives, this compound is considered one of the most potent in terms of its anti-tumor activity.[9]

Troubleshooting Guide

Issue 1: My cancer cell line of interest shows lower than expected sensitivity to this compound.

  • Possible Cause 1: Altered eIF4A expression or mutation. While this compound targets eIF4A, variations in the expression levels of eIF4A1 and eIF4A2 or rare mutations in the drug-binding pocket could potentially confer resistance.

  • Troubleshooting Steps:

    • Quantify eIF4A Levels: Perform western blotting or qRT-PCR to compare the expression levels of eIF4A1 and eIF4A2 in your cell line to a panel of sensitive cell lines. Osteosarcoma and MPNST cells, for example, have been shown to express high levels of eIF4F components.[3][4][10]

    • Sequence eIF4A: If you suspect a mutation, sequence the coding region of the EIF4A1 and EIF4A2 genes in your resistant cells to check for alterations in the rocaglate-binding pocket.

  • Possible Cause 2: Activation of compensatory signaling or stress response pathways. Some cancer cells can adapt to the inhibition of translation by upregulating parallel survival pathways or cellular stress responses. For instance, increased phosphorylation of the stress-activated protein kinase p38 has been observed in response to rocaglate treatment.[10][11]

  • Troubleshooting Steps:

    • Profile Signaling Pathways: Use western blotting to analyze the phosphorylation status and total protein levels of key survival and stress-related proteins (e.g., p-p38, p-JNK, STAT3) before and after drug treatment.

    • RNA Sequencing: Perform RNA-seq to identify upregulated genes in treated cells. This could reveal unexpected survival pathways. For example, RHOB was identified as an upregulated gene in osteosarcoma cells treated with DDR, although it did not appear to contribute to resistance in that context.[10][11]

Issue 2: I am not observing the expected G2/M arrest or apoptosis after treatment.

  • Possible Cause 1: Sub-optimal drug concentration or treatment duration. The induction of downstream effects like cell cycle arrest and apoptosis are time and concentration-dependent.

  • Troubleshooting Steps:

    • Perform a Dose-Response and Time-Course Study: Treat your cells with a range of this compound concentrations (e.g., from 1 nM to 1 µM) and harvest cells at multiple time points (e.g., 24, 48, 72 hours).

    • Confirm Target Engagement: At an early time point (e.g., 6-12 hours), perform a western blot to confirm the downregulation of short-lived oncoproteins like c-Myc or survivin. This will verify that the drug is engaging its target even if downstream phenotypes are not yet apparent.

  • Possible Cause 2: Defective apoptotic machinery. The cell line may have mutations in key apoptotic genes (e.g., BAX, BAK, or Caspase-3) that make it resistant to apoptosis induction.

  • Troubleshooting Steps:

    • Use a Positive Control: Treat your cells with a known apoptosis inducer (e.g., staurosporine) to confirm that the apoptotic pathway is functional.

    • Measure Multiple Apoptotic Markers: Analyze apoptosis using multiple methods. In addition to caspase/PARP cleavage, use an Annexin V/PI staining assay to detect early and late apoptotic populations via flow cytometry.

Data Presentation

Table 1: Growth-Inhibitory Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
697Leukemia3[1]
697-R (MDR1-overexpressing)Leukemia4[1]
MPNST CellsMalignant Peripheral Nerve Sheath Tumor~5[1]

Experimental Protocols

1. Cell Viability/Proliferation Assay (MTS/MTT Assay)

This protocol is used to determine the IC50 value of this compound.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, this compound stock solution (in DMSO), MTS or MTT reagent, multichannel pipette, plate reader.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (<0.1%). Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the drug dilutions.

    • Incubate the plate for the desired duration (e.g., 72 hours).

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of this compound on protein expression and phosphorylation.

  • Materials: 6-well plates, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-ERK, anti-PARP, anti-Caspase-3, anti-γH2A.X, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.

  • Methodology:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system. Use a loading control like GAPDH or tubulin to ensure equal protein loading.[12]

3. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Materials: 6-well plates, PBS, ethanol (ice-cold 70%), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

  • Methodology:

    • Treat cells in 6-well plates with this compound for 24-48 hours.

    • Harvest both adherent and floating cells and wash them with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[12]

Visualizations

Didesmethylrocaglamide_MoA DDR This compound eIF4A eIF4A Helicase DDR->eIF4A Translation Translation Initiation (Oncogenic Proteins like IGF-1R, AKT, c-Myc) eIF4A->Translation Blocks Protein_Levels Decreased Oncoprotein Levels Translation->Protein_Levels G2M_Arrest G2/M Cell Cycle Arrest Protein_Levels->G2M_Arrest Apoptosis Apoptosis (Caspase/PARP Cleavage) Protein_Levels->Apoptosis

Caption: Mechanism of action for this compound.

Experimental_Workflow start Cancer Cell Line Selection dose_response 1. Dose-Response Assay (MTS) Determine IC50 start->dose_response target_engagement 2. Western Blot (Short Time-Point) Confirm Oncoprotein Downregulation dose_response->target_engagement Using IC50 concentration resistance Investigate Resistance (If low sensitivity) dose_response->resistance If IC50 is high phenotype 3. Phenotypic Assays (48-72h) target_engagement->phenotype cell_cycle Cell Cycle Analysis (PI Staining) phenotype->cell_cycle apoptosis Apoptosis Assay (Annexin V / PARP Cleavage) phenotype->apoptosis

Caption: Workflow for assessing this compound response.

MDR1_Resistance_Logic cluster_0 MDR1-Sensitive Compound (e.g., Silvestrol) cluster_1 MDR1-Insensitive Compound (this compound) Silvestrol Silvestrol MDR1_S MDR1 Efflux Pump (ABCB1) Silvestrol->MDR1_S is a substrate for Efflux_S Drug Effluxed MDR1_S->Efflux_S Efficacy_S Reduced Efficacy Efflux_S->Efficacy_S DDR This compound MDR1_D MDR1 Efflux Pump (ABCB1) DDR->MDR1_D is NOT a substrate for No_Efflux No Drug Efflux MDR1_D->No_Efflux Efficacy_D Maintained Efficacy No_Efflux->Efficacy_D

Caption: this compound is not susceptible to MDR1 efflux.

References

Technical Support Center: Enhancing the Bioavailability of Didesmethylrocaglamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Didesmethylrocaglamide (DDR), focusing on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDR) and what are its primary therapeutic applications?

This compound is a naturally occurring derivative of rocaglamide, belonging to a class of anticancer phytochemicals known as "rocaglamides".[1] These compounds are derived from plants of the genus Aglaia.[1][2] DDR is being investigated for its potent anti-tumor activity in various cancers, including leukemias, lymphomas, and carcinomas.[1][2] It has shown growth-inhibitory activity comparable to related compounds like silvestrol and rocaglamide (Roc) in treating sarcomas such as malignant peripheral nerve sheath tumors (MPNST).[3][4]

Q2: What is the primary mechanism of action for this compound?

DDR's anti-tumor activity is primarily driven by the inhibition of protein synthesis in tumor cells.[1] It targets the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase.[3][5] By inhibiting eIF4A, DDR can simultaneously suppress multiple growth-promoting signaling pathways and induce apoptosis in tumor cells.[3] Downstream effects include G2/M cell cycle arrest, induction of apoptosis, and activation of DNA damage response pathways.[3][4][6][7]

Q3: What are the main challenges associated with the bioavailability of rocaglamide derivatives?

While potent, some rocaglamide derivatives like silvestrol have suboptimal drug-like properties, including poor oral bioavailability of less than 2% and sensitivity to multidrug resistance 1 (MDR1) efflux.[3][4] However, studies have shown that this compound and Rocaglamide are not sensitive to MDR1 inhibition, and Rocaglamide has demonstrated an oral bioavailability of approximately 50%, which is a significant improvement over silvestrol.[3][4] This suggests that while bioavailability is a concern for the rocaglamide class, DDR and Roc possess more favorable properties.[4]

Q4: What general strategies can be employed to enhance the bioavailability of poorly soluble compounds like DDR?

For poorly water-soluble active pharmaceutical ingredients (APIs), several formulation strategies can be considered to improve solubility and, consequently, bioavailability.[8] These can be broadly categorized as:

  • Chemical Approaches:

    • Prodrug Formation: Modifying the molecule to a more soluble, inactive form that converts to the active drug in the body.[9]

    • Salt Formation: Creating a salt form of the API, which is often more soluble than the neutral form.[9]

  • Physical Approaches:

    • Particle Size Reduction: Techniques like micronization increase the surface area to volume ratio, which can improve dissolution rate.[10]

    • Solid Dispersions: Dispersing the API in a carrier matrix, often using techniques like hot-melt extrusion or spray-drying.[8]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the hydrophobic drug molecule and increase its apparent solubility.[9][11]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[11]

    • Nanoparticle-Based Delivery: Encapsulating the drug in nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolide) (PLGA), can enhance water solubility and allow for targeted delivery.[12][13]

Q5: Are there specific formulation approaches that have shown promise for similar compounds?

Yes, nanoparticle-based delivery systems are a promising approach. For example, encapsulating a potent anti-tumor metal chelator in PLGA nanoparticles enhanced its water solubility and maintained high cytotoxicity in cancer cells.[12] This strategy could be adapted for DDR to improve its delivery and solubility.[12][13]

Quantitative Data Summary

While specific pharmacokinetic data for this compound is not extensively published, data for the closely related and structurally similar Rocaglamide (Roc) provides a valuable reference point.[3]

ParameterIntravenous (IV)Intraperitoneal (IP)Per Oral (PO)
Cmax (µM) ~11~4~0.8
AUC (0-7h) (µM*min) 245Not Reported142
T½ (hours) 1.5Not Reported2.4
Oral Bioavailability (%) N/ANot Reported~50%
Data derived from pharmacokinetic studies of Rocaglamide in mice.[3]

Experimental Protocols

Protocol: Assessment of Oral Bioavailability via Pharmacokinetic Study

This protocol outlines a general workflow for determining the oral bioavailability of this compound in a preclinical animal model (e.g., mice).

1. Materials and Reagents:

  • This compound (DDR)

  • Vehicle for oral (PO) administration (e.g., 0.5% methylcellulose)

  • Vehicle for intravenous (IV) administration (e.g., saline with a solubilizing agent like HPβCD)

  • Test animals (e.g., C57BL/6 mice, 8-10 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment (e.g., LC-MS/MS for drug quantification in plasma)

2. Animal Dosing:

  • Divide animals into two groups: IV administration and PO administration.

  • IV Group: Administer a single dose of DDR (e.g., 1-2 mg/kg) via tail vein injection.

  • PO Group: Administer a single dose of DDR (e.g., 5-10 mg/kg) via oral gavage.

3. Blood Sampling:

  • Collect blood samples (e.g., 20-30 µL) from each animal at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Immediately place blood samples in heparinized tubes and centrifuge to separate plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Analysis:

  • Extract DDR from plasma samples using an appropriate method (e.g., protein precipitation with acetonitrile).

  • Quantify the concentration of DDR in each plasma sample using a validated LC-MS/MS method.

5. Data Analysis:

  • Plot the mean plasma concentration of DDR versus time for both IV and PO groups.

  • Calculate pharmacokinetic parameters, including:

    • Area Under the Curve (AUC) from time zero to the last measurable concentration for both IV (AUC_IV) and PO (AUC_PO) routes.

    • Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax) for the PO group.

    • Elimination half-life (T½).

  • Calculate the absolute oral bioavailability (F%) using the following formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Signaling Pathways of this compound

DDR_Signaling_Pathway DDR This compound (DDR) eIF4A eIF4A DDR->eIF4A Inhibits ATM_ATR ATM/ATR-Chk1/Chk2 Pathway DDR->ATM_ATR Activates p38_JNK p38/JNK Activation DDR->p38_JNK Activates AKT_ERK AKT/ERK Signaling DDR->AKT_ERK Suppresses Translation Protein Translation (Oncogenic Proteins) eIF4A->Translation Required for G2M_Arrest G2/M Cell Cycle Arrest Cdc25A Cdc25A Degradation ATM_ATR->Cdc25A gH2AX γH2A.X (DNA Damage Response) ATM_ATR->gH2AX Induces Cdc25A->G2M_Arrest Leads to Apoptosis Apoptosis p38_JNK->Apoptosis Induces

Caption: Signaling pathways modulated by this compound (DDR).

Workflow for Enhancing Bioavailability

Bioavailability_Enhancement_Workflow Start Start: Poorly Soluble This compound Char Physicochemical Characterization (Solubility, Permeability) Start->Char Strat Select Formulation Strategy Char->Strat Nano Nanoparticle Encapsulation (e.g., PLGA) Strat->Nano Lipophilic SD Solid Dispersion (e.g., Spray Drying) Strat->SD Thermally Stable Complex Complexation (e.g., Cyclodextrin) Strat->Complex Other Form Formulation & Optimization Nano->Form SD->Form Complex->Form InVitro In Vitro Dissolution & Permeability Testing Form->InVitro InVivo In Vivo Pharmacokinetic Study (Animal Model) InVitro->InVivo Eval Evaluate Bioavailability (AUC, Cmax, T½) InVivo->Eval Success Successful Enhancement: Proceed to Efficacy Studies Eval->Success Goal Met Fail Suboptimal: Re-evaluate Strategy Eval->Fail Goal Not Met Fail->Strat

Caption: Experimental workflow for developing and testing new DDR formulations.

References

dealing with batch-to-batch variability of Didesmethylrocaglamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Didesmethylrocaglamide (DDR). This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the use of this compound in experimental settings, with a particular focus on managing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring cyclopenta[b]benzofuran compound isolated from plants of the genus Aglaia.[1][2] It is a potent anti-cancer agent that functions as an inhibitor of the eukaryotic initiation factor 4A (eIF4A).[3][4] By binding to eIF4A, an RNA helicase, this compound stalls the initiation of protein synthesis, leading to the suppression of various growth-promoting signaling pathways and the induction of apoptosis in tumor cells.[1][3][5]

Q2: What are the potential causes of batch-to-batch variability with this compound?

As this compound is a natural product, several factors can contribute to variability between different batches:

  • Purity: The percentage of the active compound can vary. Impurities may consist of structurally related rocaglamide derivatives or other plant metabolites.

  • Stereoisomer Composition: this compound has multiple chiral centers. The specific stereoisomer, (-)-Didesmethylrocaglamide, has been shown to be the biologically active form.[6][7] Different batches may contain varying ratios of stereoisomers, which can significantly impact the observed biological activity.

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.

  • Residual Solvents and Water Content: The presence of residual solvents from the purification process or absorbed water can affect the accurate weighing and concentration determination of the compound.

Q3: How should I properly store and handle this compound to maintain its integrity?

To ensure the stability and longevity of this compound, the following storage and handling guidelines are recommended:

  • Solid Form: Store as a solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[2]

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term use (days to weeks) or at -80°C for longer-term storage (months).[4][8]

Q4: What analytical methods are recommended for assessing the quality of a new batch of this compound?

Before initiating critical experiments, it is highly recommended to perform in-house quality control on new batches of this compound. The following methods are suggested:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and to quantify the percentage of this compound.

  • Mass Spectrometry (MS): To confirm the identity of the compound by verifying its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry of the compound.

  • Functional Bioassay: To determine the biological activity (e.g., IC50 in a sensitive cancer cell line) and compare it to previous batches.

Troubleshooting Guides

Problem 1: I am observing inconsistent IC50 values for this compound in my cell-based assays.

Inconsistent IC50 values are a common issue that can arise from a variety of factors. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting/Solution
Batch-to-Batch Variability Qualify each new batch of this compound by performing analytical chemistry checks (HPLC/MS) for purity and identity, and a functional bioassay to compare its potency against a previously validated batch.
Cell Line Instability Ensure you are using a consistent passage number of your cell line. Authenticate your cell line regularly to check for identity and contamination.
Assay Conditions Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
Compound Solubility Ensure complete dissolution of this compound in your stock solution and final assay medium. Visually inspect for any precipitation.
Data Analysis Use a consistent and appropriate non-linear regression model to calculate IC50 values. Ensure your concentration range is adequate to define the top and bottom plateaus of the dose-response curve.[4]
Problem 2: My experiments with this compound are showing unexpected or off-target effects.

The presence of impurities or degradation products can lead to unforeseen biological responses.

Potential Cause Troubleshooting/Solution
Presence of Impurities Analyze the purity of your this compound batch using HPLC. If significant impurities are detected, consider re-purifying the compound or obtaining a new, higher-purity batch.
Compound Degradation Review your storage and handling procedures. If degradation is suspected, obtain a fresh batch and handle it according to the recommended guidelines.
Incorrect Compound Identity Confirm the identity of your compound using mass spectrometry to verify the molecular weight.
Problem 3: I am having issues with the solubility of this compound during my experiments.

Poor solubility can lead to inaccurate dosing and inconsistent results.

Potential Cause Troubleshooting/Solution
Incorrect Solvent This compound is soluble in DMSO.[2] Ensure you are using an appropriate solvent for your stock solution. Sonication may be recommended for complete dissolution.[4]
Precipitation in Aqueous Media When diluting the DMSO stock solution into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Prepare working solutions fresh for each experiment.
Low-Quality Compound Impurities in the compound can sometimes affect its solubility. Assess the purity of your batch using HPLC.

Experimental Protocols

Protocol 1: Purity and Identity Verification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a general guideline for the quality control analysis of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to a final concentration of 10 µg/mL with an appropriate solvent system (e.g., 50:50 acetonitrile:water).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at 280 nm.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Expected Mass: The exact mass of this compound (C27H27NO7) is 477.1788.[2] Look for the [M+H]+ ion at m/z 478.1861.

  • Data Analysis:

    • Assess the purity by integrating the peak area of this compound relative to the total peak area in the chromatogram.

    • Confirm the identity by comparing the observed mass in the mass spectrum to the expected mass.

Protocol 2: Functional Bioassay to Qualify a New Batch of this compound

This protocol describes a cell viability assay to determine the IC50 of a new batch of this compound and compare it to a reference batch.

  • Cell Culture:

    • Culture a cancer cell line known to be sensitive to this compound (e.g., various sarcoma or leukemia cell lines) in appropriate growth medium.[5]

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of both the new batch and a previously validated reference batch of this compound in the cell culture medium.

    • Treat the cells with a range of concentrations (e.g., 0.1 nM to 1 µM) for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • Viability Assessment (e.g., using MTT or resazurin assay):

    • Add the viability reagent to each well and incubate according to the manufacturer's instructions.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the dose-response curves for both batches using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) in a suitable software like GraphPad Prism.

    • Compare the IC50 values of the new batch and the reference batch. A new batch should ideally have an IC50 value within a predefined acceptable range of the reference batch.

Visualizations

Signaling Pathway of this compound

Didesmethylrocaglamide_Signaling_Pathway DDR This compound eIF4A eIF4A DDR->eIF4A inhibits Apoptosis Apoptosis DDR->Apoptosis induces CellCycleArrest G2/M Arrest DDR->CellCycleArrest induces eIF4F eIF4F Complex (eIF4A, eIF4E, eIF4G) eIF4A->eIF4F Translation Protein Synthesis eIF4F->Translation mRNA mRNA with 5' cap mRNA->Translation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Translation promotes PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Translation promotes

Caption: this compound inhibits eIF4A, leading to suppression of protein synthesis and induction of apoptosis.

Experimental Workflow for Qualifying a New Batch

Batch_Qualification_Workflow NewBatch Receive New Batch of This compound QC Perform Quality Control NewBatch->QC HPLC_MS HPLC/MS Analysis (Purity & Identity) QC->HPLC_MS Bioassay Functional Bioassay (IC50 Determination) QC->Bioassay Compare Compare with Reference Batch HPLC_MS->Compare Bioassay->Compare Pass Batch Qualified for Use Compare->Pass Pass Fail Contact Supplier/ Do Not Use Compare->Fail Fail IC50_Troubleshooting Start Inconsistent IC50 Values Observed CheckBatch Is it a new batch? Start->CheckBatch QualifyBatch Qualify new batch (HPLC/MS, Bioassay) CheckBatch->QualifyBatch Yes CheckAssay Review Assay Parameters (Cells, Reagents, Protocol) CheckBatch->CheckAssay No QualifyBatch->CheckAssay CheckSolubility Verify Compound Solubility CheckAssay->CheckSolubility CheckAnalysis Review Data Analysis (Curve Fit, Normalization) CheckSolubility->CheckAnalysis Resolved Issue Resolved CheckAnalysis->Resolved

References

overcoming experimental limitations of Didesmethylrocaglamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Didesmethylrocaglamide (DDR), a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common experimental challenges and to answer frequently asked questions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound.

1. Compound Handling and Storage

  • Q: How should I store this compound powder and stock solutions?

    • A: For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for long-term stability (up to one year).[2][3] For short-term use (days to weeks), stock solutions can be stored at -20°C.[1] Avoid repeated freeze-thaw cycles.

  • Q: My this compound powder was shipped at room temperature. Is it still viable?

    • A: Yes, this compound is stable enough for shipping at ambient temperatures for a few weeks without compromising its quality.[1]

2. Solubility Issues

  • Q: I'm having trouble dissolving this compound. What is the recommended solvent?

    • A: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO up to 100 mg/mL.[3] Sonication may be used to aid dissolution.[3]

  • Q: Can I dissolve this compound in aqueous buffers like PBS or directly in cell culture media?

    • A: this compound is poorly soluble in water. It is not recommended to dissolve it directly in aqueous buffers or cell culture media. Prepare a high-concentration stock solution in DMSO first, and then dilute it to the final working concentration in your aqueous medium. Ensure the final DMSO concentration is low enough to not affect your experimental system (typically <0.5%).

3. Experimental Design & Interpretation

  • Q: I am not observing the expected cytotoxic effects in my cell line. What could be the reason?

    • A: There are several potential reasons for a lack of cytotoxic effect:

      • Cell Line Sensitivity: While this compound has shown potent activity against a range of cancer cell lines, sensitivity can vary. Consider testing a broader range of concentrations and longer incubation times.

      • Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.

      • Experimental Protocol: Review your cell viability assay protocol. Ensure that the cell seeding density, drug treatment duration, and assay readout are appropriate for your cell line.

      • MDR1 Efflux: Although this compound is reported to be less sensitive to MDR1 efflux than other rocaglates like silvestrol, high expression of MDR1 in your cell line could still be a contributing factor.[4][5]

  • Q: I am seeing unexpected or off-target effects in my experiment. Is this common for this compound?

    • A: Rocaglates as a class are known to be highly selective inhibitors of eIF4A homologs (eIF4A1, eIF4A2, and eIF4A3).[6] This selectivity is attributed to a specific amino acid combination (F163/Q195 in eIF4A1) that is conserved among the eIF4A family but not in other DEAD-box helicases.[6] Some studies have suggested that other DEAD-box helicases, such as DDX3X, could be potential off-targets.[7] It is also important to consider that inhibition of a fundamental process like translation initiation will have widespread downstream consequences, which may be misinterpreted as off-target effects.

  • Q: How can I confirm that the observed effects are due to eIF4A inhibition?

    • A: To confirm the on-target activity of this compound, you can perform the following experiments:

      • Western Blot Analysis: Treatment with this compound is expected to decrease the protein levels of short-lived oncoproteins that are highly dependent on active translation, such as c-Myc, Mcl-1, and Cyclin D1. You should also observe downstream markers of apoptosis, such as cleaved caspase-3 and PARP.[4][5]

      • Polysome Profiling: Inhibition of translation initiation by this compound leads to a decrease in polysomes and an increase in 80S monosomes. This can be assessed by sucrose gradient fractionation followed by UV spectrophotometry.

      • Resistant Mutants: If available, using cell lines that express rocaglate-resistant mutants of eIF4A (e.g., F163L) can help to distinguish on-target from off-target effects.[6]

Data Summary Tables

Table 1: Physicochemical and Storage Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₂₇NO₇[2]
Molecular Weight 477.51 g/mol [2]
Solubility in DMSO 100 mg/mL (209.42 mM)[3]
Powder Storage -20°C (long-term)[1]
Solution Storage -80°C (long-term, up to 1 year)[2][3]
-20°C (short-term)[1]

Table 2: Reported IC₅₀ Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (nM)Reference
MPNST Cells Malignant Peripheral Nerve Sheath TumorComparable to Silvestrol[4][5]
Osteosarcoma Cells Bone CancerPotent Inhibition[8]
Ewing Sarcoma Cells Bone and Soft Tissue CancerPotent Inhibition[1]

Experimental Protocols

1. Protocol for Cell Viability (MTT) Assay

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: After the incubation period, carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Protocol for Western Blot Analysis of Downstream Targets

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., cleaved caspase-3, PARP, c-Myc, Mcl-1, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

signaling_pathway cluster_upstream Upstream Oncogenic Signaling cluster_translation Translation Initiation PI3K/AKT/mTOR PI3K/AKT/mTOR eIF4F eIF4F PI3K/AKT/mTOR->eIF4F RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK->eIF4F eIF4A eIF4A eIF4F->eIF4A eIF4E eIF4E eIF4F->eIF4E eIF4G eIF4G eIF4F->eIF4G mRNA Oncogenic mRNAs (e.g., c-Myc, Mcl-1) eIF4A->mRNA unwinds 5' UTR DDR Didesmethyl- rocaglamide DDR->eIF4A inhibits Protein Oncoprotein Synthesis mRNA->Protein Apoptosis Apoptosis Protein->Apoptosis inhibition of anti-apoptotic proteins

Caption: this compound's mechanism of action targeting eIF4A.

experimental_workflow cluster_assays Downstream Assays start Start dissolve Dissolve DDR in DMSO start->dissolve dilute Dilute to working concentration in media dissolve->dilute treat_cells Treat cells with DDR (include vehicle control) dilute->treat_cells incubate Incubate for defined period treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (e.g., for cleaved caspase-3) incubate->western analyze Analyze Data viability->analyze western->analyze end End analyze->end

Caption: General experimental workflow for in vitro studies.

troubleshooting_flowchart start No/Low Activity Observed q1 Is the compound properly dissolved? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the storage conditions correct? a1_yes->q2 solubility_check Ensure complete dissolution in DMSO. Use sonication if needed. a1_no->solubility_check solubility_check->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the experimental setup optimal? a2_yes->q3 storage_check Store powder at -20°C and DMSO stocks at -80°C. Avoid freeze-thaw cycles. a2_no->storage_check storage_check->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the cell line known to be resistant? a3_yes->q4 protocol_check Review cell density, treatment duration, and assay protocol. a3_no->protocol_check protocol_check->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no resistance_check Consider MDR1 expression. Test a different cell line. a4_yes->resistance_check end Consult further literature or technical support a4_no->end resistance_check->end

Caption: Troubleshooting guide for unexpected experimental results.

References

Validation & Comparative

A Comparative Analysis of Didesmethylrocaglamide and Other eIF4A Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Didesmethylrocaglamide (DDR) with other prominent eukaryotic initiation factor 4A (eIF4A) inhibitors. This document outlines their performance based on experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.

This compound, a member of the rocaglate family of natural products, has demonstrated potent anticancer activity by targeting eIF4A, a key enzyme in the initiation of protein translation.[1][2][3][4] Dysregulation of translation is a hallmark of many cancers, making eIF4A an attractive therapeutic target. This guide compares DDR with other well-characterized eIF4A inhibitors, including Rocaglamide (Roc), Silvestrol, Hippuristanol, and Pateamine A, to provide a comprehensive resource for the research community.

Quantitative Performance Comparison of eIF4A Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other eIF4A inhibitors across a range of cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

InhibitorCell LineCancer TypeIC50 (nM)
This compound (DDR) MG-63Osteosarcoma~1.5
OS17Osteosarcoma~2.5
K9-OS6Canine Osteosarcoma~2.0
Rocaglamide (Roc) MG-63Osteosarcoma~2.0
OS17Osteosarcoma~3.0
K9-OS6Canine Osteosarcoma~2.5
MDA-MB-231Breast Cancer9
Silvestrol LNCaPProstate Cancer1.5
MCF-7Breast Cancer1.5
Lu1Lung Cancer1.2
T-47DBreast Cancer5.46
A549Lung Cancer9.42
HT-29Colon Cancer0.7
Hippuristanol BCBL-1Primary Effusion Lymphoma62
TY-1Primary Effusion Lymphoma55
BJABBurkitt's Lymphoma175
RamosBurkitt's Lymphoma104
Pateamine A (and derivatives) VariousVariousSub-nanomolar to low nanomolar

Mechanisms of Action and Cellular Effects

This compound, like other rocaglates, inhibits translation initiation by clamping eIF4A onto mRNA, preventing the scanning process. This leads to a stall in the assembly of the 80S ribosome and a subsequent reduction in protein synthesis.[1][4] This inhibition disproportionately affects the translation of oncogenes with highly structured 5' untranslated regions (UTRs), such as MYC, BCL2, and cyclins.[1]

In contrast, Hippuristanol directly binds to eIF4A and prevents its interaction with RNA, thereby inhibiting its helicase activity. Pateamine A also targets eIF4A but is believed to induce a conformational change that disrupts its function.

The downstream effects of eIF4A inhibition by these compounds include:

  • Cell Cycle Arrest: this compound and Rocaglamide have been shown to induce G2/M phase arrest in cancer cells.[1][4]

  • Apoptosis: Inhibition of eIF4A leads to the downregulation of anti-apoptotic proteins (e.g., Mcl-1, Bcl-xL) and the induction of programmed cell death.[1]

  • Inhibition of Oncogenic Signaling: These inhibitors can suppress key cancer-promoting pathways such as PI3K/Akt/mTOR and Ras/MEK/ERK.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by eIF4A inhibitors and a general workflow for their experimental evaluation.

G cluster_upstream Upstream Signaling cluster_translation Translation Initiation cluster_inhibitors eIF4A Inhibitors cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K PI3K Receptor_Tyrosine_Kinases->PI3K Ras Ras Receptor_Tyrosine_Kinases->Ras Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 eIF4E eIF4E mTORC1->eIF4E Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->eIF4E eIF4F_Complex eIF4F Complex Assembly eIF4E->eIF4F_Complex eIF4G eIF4G eIF4G->eIF4F_Complex eIF4A eIF4A eIF4A->eIF4F_Complex mRNA_Binding mRNA Binding & Scanning eIF4F_Complex->mRNA_Binding Translation_Initiation Translation Initiation mRNA_Binding->Translation_Initiation Oncogene_Translation Translation of Oncogenic mRNAs (e.g., MYC, Cyclin D1) Translation_Initiation->Oncogene_Translation This compound This compound (Rocaglates) This compound->eIF4A Cell_Proliferation Cell Proliferation Oncogene_Translation->Cell_Proliferation Cell_Survival Cell Survival Oncogene_Translation->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis

Caption: Signaling pathway of eIF4A inhibition.

G cluster_invitro In Vitro Assays cluster_incellula Cell-Based Assays cluster_invivo In Vivo Studies Helicase_Assay eIF4A Helicase Assay Translation_Assay In Vitro Translation Assay Cell_Viability Cell Viability Assay (MTT) Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with eIF4A Inhibitors Cell_Culture->Compound_Treatment Compound_Treatment->Cell_Viability Western_Blot Western Blot Analysis (Downstream Targets) Compound_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle, Apoptosis) Compound_Treatment->Flow_Cytometry Xenograft_Model Xenograft Mouse Model Drug_Administration Inhibitor Administration Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Drug_Administration->Toxicity_Assessment

Caption: Experimental workflow for eIF4A inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of eIF4A inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • eIF4A inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[5][6][7][8]

  • Treat the cells with serial dilutions of the eIF4A inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][6][7]

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6][7]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.

In Vitro Translation Assay (Luciferase Reporter Assay)

This assay measures the direct inhibitory effect of the compounds on cap-dependent translation.

Materials:

  • Rabbit reticulocyte lysate or other cell-free translation system

  • In vitro transcribed capped luciferase mRNA

  • eIF4A inhibitors

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Prepare a master mix of the in vitro translation reaction containing the cell-free lysate, amino acids, and energy source.[9][10][11][12][13]

  • Add the capped luciferase mRNA to the master mix.

  • Aliquot the reaction mixture into tubes or wells of a microplate.

  • Add varying concentrations of the eIF4A inhibitors to the reactions. Include a vehicle control.

  • Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.

  • Add the luciferase assay reagent to each reaction, which lyses the cells and provides the substrate for the luciferase enzyme.[9][10][11][12]

  • Measure the luminescence of each sample using a luminometer. The light output is proportional to the amount of luciferase synthesized.

  • Calculate the percentage of translation inhibition for each inhibitor concentration relative to the vehicle control.

eIF4A RNA Helicase Assay (Fluorescence-Based)

This assay directly measures the enzymatic activity of eIF4A in unwinding RNA duplexes.

Materials:

  • Recombinant human eIF4A protein

  • Fluorescently labeled RNA substrate (e.g., a short RNA duplex with a fluorophore like Cy3 on one strand and a quencher on the complementary strand)

  • Assay buffer (containing ATP and MgCl2)

  • eIF4A inhibitors

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare the fluorescent RNA duplex substrate by annealing the fluorophore-labeled and quencher-labeled RNA oligonucleotides.[14][15][16]

  • In a microplate, set up reaction mixtures containing the assay buffer, recombinant eIF4A, and the RNA substrate.

  • Add different concentrations of the eIF4A inhibitors to the reaction wells. Include a no-inhibitor control.

  • Initiate the helicase reaction by adding ATP.[15][16]

  • Monitor the increase in fluorescence over time in real-time using a fluorometer. As eIF4A unwinds the RNA duplex, the fluorophore and quencher are separated, leading to an increase in fluorescence signal.[14][15][16]

  • Determine the initial rate of the helicase reaction for each inhibitor concentration.

  • Calculate the percentage of helicase activity inhibition relative to the no-inhibitor control.

Conclusion

This compound and other rocaglates are potent inhibitors of eIF4A with significant anti-cancer properties. Their mechanism of action, involving the clamping of eIF4A on mRNA, offers a distinct advantage in targeting the translation of oncogenic proteins. While Silvestrol has shown high potency, this compound and Rocaglamide present improved drug-like properties, such as reduced sensitivity to multidrug resistance transporters. Hippuristanol and Pateamine A, with their different modes of eIF4A inhibition, provide alternative scaffolds for drug development. The choice of inhibitor for further investigation will depend on the specific research question, cancer type, and desired therapeutic window. This guide provides a foundational comparison to aid researchers in this selection process.

References

Unveiling the Downstream Targets of Didesmethylrocaglamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Didesmethylrocaglamide (DDR), a member of the rocaglamide family of natural products, has emerged as a potent anti-cancer agent. Its primary mechanism of action involves the inhibition of protein synthesis, leading to the suppression of various oncogenic pathways. This guide provides a comprehensive comparison of DDR with its structural analog, Rocaglamide (Roc), and the well-studied eIF4A inhibitor, Silvestrol. We delve into the experimental validation of its downstream targets, offering detailed protocols and quantitative data to support further research and drug development endeavors.

Performance Comparison: this compound vs. Alternatives

This compound and Rocaglamide demonstrate significant advantages over Silvestrol in terms of their drug-like properties. Notably, they are not susceptible to multidrug resistance 1 (MDR1) efflux and exhibit oral bioavailability, critical factors for clinical translation.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds across various sarcoma cell lines, highlighting their potent anti-proliferative activity.

Cell LineCancer TypeThis compound (DDR) IC50 (nM)Rocaglamide (Roc) IC50 (nM)Silvestrol IC50 (nM)
STS26TMalignant Peripheral Nerve Sheath Tumor (MPNST)~5-10~20-30~5-10
ST8814Malignant Peripheral Nerve Sheath Tumor (MPNST)~5-10~20-30~5-10
TC32Ewing Sarcoma~5-10~20-40Not Reported
143BOsteosarcoma~5-10~25-40Not Reported
RDRhabdomyosarcoma~5-10~20-40Not Reported
MG-63Human Osteosarcoma740Not Reported
OS17Human Osteosarcoma525Not Reported
Saos2Human Osteosarcoma630Not Reported
AbramsCanine Osteosarcoma410Not Reported
OSA8Canine Osteosarcoma730Not Reported
OSA16Canine Osteosarcoma625Not Reported

Data compiled from multiple studies.[1][3][4][5]

Validated Downstream Targets of this compound

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. As an inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of protein translation, DDR leads to a global decrease in the synthesis of many short-lived proteins critical for cancer cell survival and proliferation.[1]

Key Downstream Effects:

  • Inhibition of Oncogenic Kinases: Treatment with DDR leads to a significant reduction in the protein levels of key signaling molecules, including Insulin-like Growth Factor-1 Receptor (IGF-1R), AKT, and Extracellular Signal-regulated Kinase (ERK1/2).[1][6] This disrupts critical survival and proliferation signals in cancer cells.

  • Induction of Apoptosis: DDR promotes programmed cell death by increasing the cleavage of caspases (caspase-3 and -7) and Poly(ADP-ribose) polymerase (PARP).[1][2]

  • DNA Damage Response: The compound elevates the levels of the DNA damage marker γH2A.X, suggesting the induction of cellular stress and activation of DNA repair pathways, which can ultimately lead to cell death in cancer cells.[1][2]

  • Cell Cycle Arrest: DDR causes an arrest of cancer cells in the G2/M phase of the cell cycle, preventing their division and proliferation.[1][2]

The following diagram illustrates the primary mechanism of action and the key downstream signaling pathways affected by this compound.

References

Didesmethylrocaglamide: A Potent Positive Control for Eukaryotic Translation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, oncology, and drug discovery, the study of protein synthesis is fundamental. Didesmethylrocaglamide (DDR), a member of the rocaglate family of natural products, has emerged as a highly effective positive control for investigating translation inhibition. This guide provides a comprehensive comparison of DDR with other common translation inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.

This compound exerts its potent anti-proliferative and pro-apoptotic effects by targeting the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase.[1][2][3] eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated region (UTR) of mRNAs to facilitate ribosome scanning and translation initiation.[4][5] DDR, along with other rocaglates like rocaglamide (Roc) and silvestrol, functions by clamping eIF4A onto polypurine-rich sequences within the 5' UTR of specific mRNAs.[6][7] This action stalls the translation of a subset of mRNAs, many of which encode proteins crucial for cancer cell proliferation and survival, such as cyclins and oncogenic kinases.[4][8]

Comparative Performance of Translation Inhibitors

This compound and its analogs consistently demonstrate low nanomolar potency in inhibiting cell growth across a variety of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for DDR and other well-characterized translation inhibitors.

InhibitorMechanism of ActionCell LineIC50 (nM)Reference
This compound (DDR) eIF4A inhibitor (clamps eIF4A on mRNA)Dog Osteosarcoma Cell Lines4 - 7[9]
Human Osteosarcoma Cell Lines~5[2]
Rocaglamide (Roc)eIF4A inhibitor (clamps eIF4A on mRNA)Dog Osteosarcoma Cell Lines10 - 30[9]
Jurkat< 50[10]
NIH/3T3~50[10]
SilvestroleIF4A inhibitor (clamps eIF4A on mRNA)MCF-7 (Breast Cancer)~3[11]
T47D (Breast Cancer)~1[11]
MDA-MB-231 (Breast Cancer)~60[12]
PC-3 (Prostate Cancer)~60[12]
T-47D (Ductal Breast Carcinoma)5.46[13]
HippuristanoleIF4A inhibitor (inhibits RNA binding)--[7][14]
Pateamine AeIF4A inhibitor (stabilizes RNA-bound eIF4A)--[7][14]
CycloheximideElongation inhibitor (blocks translocation)VariesVaries[15][16]
PuromycinAminonucleoside antibiotic (causes premature chain termination)VariesVaries[6]

Experimental Protocols

To effectively utilize this compound as a positive control, researchers can employ a variety of established experimental techniques to monitor and quantify translation inhibition.

Cell Proliferation Assay

A fundamental method to assess the cytotoxic effects of translation inhibitors.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound or other inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plates for a period of 48 to 72 hours.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as MTT, MTS, or a resazurin-based reagent, following the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of Key Translation-Related Proteins

This technique allows for the examination of the downstream effects of translation inhibition on specific protein levels.

Protocol:

  • Cell Lysis: Treat cells with the desired concentration of this compound for a specified time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against target proteins. Key targets include:

      • eIF4F complex components: eIF4A, eIF4E, eIF4G.[17][18]

      • Downstream effectors: Cyclin D1, c-Myc, survivin.

      • Apoptosis markers: Cleaved caspase-3, PARP.[8]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19][20]

Polysome Profiling

A powerful technique to directly assess the global status of translation initiation. A decrease in polysomes relative to monosomes indicates translation inhibition.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Prior to lysis, treat with cycloheximide (100 µg/mL) for 10-15 minutes to arrest translating ribosomes on the mRNA.[2][3] Lyse the cells in a specialized polysome lysis buffer.

  • Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in ultracentrifuge tubes.

  • Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.[3]

  • Fractionation and Analysis:

    • Fractionate the gradient while continuously monitoring the absorbance at 254 nm. This will generate a profile showing peaks corresponding to the 40S and 60S ribosomal subunits, the 80S monosome, and polysomes.

    • Collect the fractions and extract RNA for further analysis (e.g., qRT-PCR or RNA-seq) to determine the translational status of specific mRNAs.[21]

Puromycin Incorporation Assay

This assay provides a direct measure of ongoing protein synthesis. Puromycin, an analog of aminoacyl-tRNA, is incorporated into nascent polypeptide chains, and its presence can be detected by western blotting.

Protocol:

  • Cell Treatment: Treat cells with this compound or other inhibitors for the desired time.

  • Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 10-15 minutes).[6][22]

  • Cell Lysis and Western Blotting: Lyse the cells and perform a western blot as described above, using an anti-puromycin antibody to detect the puromycin-labeled nascent peptides. A decrease in the puromycin signal indicates translation inhibition.

Visualizing the Molecular Pathways and Experimental Processes

To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

translation_inhibition_pathway cluster_initiation Translation Initiation cluster_inhibition Inhibition by this compound mRNA 5' Cap - UTR - ORF - Poly(A) 3' eIF4F eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA->eIF4F binds Ribosome 43S Pre-initiation Complex eIF4F->Ribosome recruits eIF4A_clamped eIF4A Clamped on mRNA eIF4F->eIF4A_clamped Scanning Scanning & Initiation Ribosome->Scanning initiates Protein Protein Synthesis Scanning->Protein DDR This compound DDR->eIF4F targets eIF4A Translation_Blocked Translation Blocked eIF4A_clamped->Translation_Blocked

Caption: Mechanism of translation inhibition by this compound.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Analysis cluster_outcomes Endpoints start Seed Cells treat Treat with this compound (or other inhibitors) start->treat prolif Cell Proliferation Assay (MTT/MTS) treat->prolif wb Western Blot (e.g., c-Myc, Cyclin D1) treat->wb poly Polysome Profiling treat->poly puro Puromycin Assay treat->puro ic50 Determine IC50 prolif->ic50 protein_levels Assess Protein Levels wb->protein_levels translation_status Global Translation Status poly->translation_status synthesis_rate Rate of Protein Synthesis puro->synthesis_rate

Caption: Experimental workflow for assessing translation inhibition.

References

Didesmethylrocaglamide: A Comparative Analysis of its Anti-Cancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of Didesmethylrocaglamide (DDR), a natural compound belonging to the rocaglamide family, across various cancer cell lines. DDR has emerged as a potent anti-cancer agent by targeting the eukaryotic translation initiation factor 4A (eIF4A), a key component of the protein synthesis machinery.[1][2] This guide summarizes its efficacy, delineates the underlying signaling pathways, and provides detailed experimental protocols to facilitate further research and development.

Quantitative Analysis of In Vitro Activity

The inhibitory effect of this compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for DDR in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
STS26TMalignant Peripheral Nerve Sheath Tumor (MPNST)Not explicitly stated, but comparable to Silvestrol[1]
ST8814Malignant Peripheral Nerve Sheath Tumor (MPNST)Not explicitly stated, but comparable to Silvestrol[1]
Human SchwannomaSchwannomaNot explicitly stated, but comparable to Silvestrol[1]
Human MeningiomaMeningiomaNot explicitly stated, but comparable to Silvestrol[1]
Osteosarcoma cell linesOsteosarcomaPotent inhibition[2]
Ewing sarcoma cell linesEwing SarcomaPotent inhibition[2]

Note: The available literature often describes the activity of this compound as "potent" or "comparable to other rocaglates like Silvestrol" without providing specific IC50 values in a centralized table. The data presented here is compiled from various studies and may have been determined using different experimental conditions.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects primarily by inhibiting the RNA helicase activity of eIF4A.[1][3] This inhibition disrupts the assembly of the eIF4F translation initiation complex, leading to a global reduction in protein synthesis. Consequently, the expression of many short-lived oncoproteins that are crucial for cancer cell proliferation and survival is suppressed.

The primary signaling pathways affected by this compound include:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting protein synthesis, DDR can lead to the downregulation of key components of this pathway.

  • Raf/MEK/ERK Pathway: This pathway is critical for transmitting mitogenic signals from receptor tyrosine kinases to the nucleus, ultimately promoting cell division. Inhibition of translation initiation by DDR can attenuate the signaling cascade of this pathway.[1]

The following diagram illustrates the mechanism of action of this compound.

Didesmethylrocaglamide_Signaling_Pathway cluster_pathways Downstream Signaling Pathways DDR This compound eIF4A eIF4A (RNA Helicase) DDR->eIF4A Inhibits Apoptosis Apoptosis DDR->Apoptosis Induces eIF4F eIF4F Complex Assembly eIF4A->eIF4F Required for Protein_Synthesis Protein Synthesis eIF4F->Protein_Synthesis Initiates Oncoproteins Oncoprotein Levels (e.g., c-Myc, Cyclin D1) Protein_Synthesis->Oncoproteins Produces Cell_Proliferation Cell Proliferation Oncoproteins->Cell_Proliferation Promotes Oncoproteins->Apoptosis Inhibits PI3K_AKT PI3K/AKT/mTOR Pathway PI3K_AKT->Cell_Proliferation Promotes Raf_MEK Raf/MEK/ERK Pathway Raf_MEK->Cell_Proliferation Promotes

Caption: this compound inhibits eIF4A, leading to decreased protein synthesis and subsequent suppression of oncogenic signaling pathways, ultimately inducing apoptosis and inhibiting cell proliferation.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Materials:

  • Cancer cell lines of interest

  • This compound (DDR)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of DDR in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of DDR. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the DDR concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the expression levels of specific proteins.

Materials:

  • Cancer cell lines treated with DDR

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, PARP, Caspase-3, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with desired concentrations of DDR for the indicated time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines treated with DDR

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation:

    • Treat cells with desired concentrations of DDR for the indicated time.

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge at 1,500 rpm for 5 minutes.

    • Resuspend the cell pellet in 500 µL of PBS.

    • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the activity of this compound.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture and Expansion Start->Cell_Culture DDR_Treatment This compound Treatment Cell_Culture->DDR_Treatment MTT_Assay Cell Viability Assay (MTT) DDR_Treatment->MTT_Assay Western_Blot Western Blot Analysis (Protein Expression) DDR_Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) DDR_Treatment->Flow_Cytometry IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Data_Analysis Data Analysis and Interpretation IC50_Determination->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Synergistic Potential of Didesmethylrocaglamide in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Didesmethylrocaglamide (DDR), a natural compound belonging to the rocaglamide family, has demonstrated potent anti-cancer activity as a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). By clamping onto eIF4A, DDR inhibits the unwinding of complex 5' untranslated regions of messenger RNAs (mRNAs), thereby suppressing the translation of key oncoproteins involved in cell proliferation, survival, and metastasis. While DDR shows promise as a monotherapy, emerging evidence with related eIF4A inhibitors suggests that its true potential may lie in synergistic combinations with conventional chemotherapy drugs. This guide provides a comparative analysis of the synergistic effects of eIF4A inhibitors with other chemotherapeutic agents, supported by experimental data and detailed methodologies.

Synergistic Effects of eIF4A Inhibitors with Chemotherapy Drugs

Direct clinical or preclinical studies detailing the synergistic effects of this compound with other chemotherapy drugs are limited in publicly available literature. However, studies on other rocaglates and eIF4A inhibitors, such as Zotatifin and MG-002, provide strong evidence for the synergistic potential of this class of compounds with DNA-damaging agents.

Combination with Platinum-Based Agents (Carboplatin)

A study on the eIF4A inhibitor Zotatifin in triple-negative breast cancer (TNBC) models demonstrated significant synergy with carboplatin. The combination of Zotatifin and carboplatin led to a heightened interferon response and increased DNA damage, resulting in T cell-dependent tumor suppression[1][2][3]. This suggests that by inhibiting the translation of proteins involved in DNA repair and cell survival, eIF4A inhibitors can sensitize cancer cells to the cytotoxic effects of platinum-based drugs.

Combination with Anthracyclines (Doxorubicin)

Preclinical studies with a second-generation eIF4A inhibitor, MG-002, have shown that its combination with doxorubicin significantly reduces primary tumor growth and metastatic burden in breast cancer models[4]. This synergy is likely due to the dual assault on cancer cells: doxorubicin induces DNA damage and inhibits topoisomerase II, while the eIF4A inhibitor prevents the synthesis of proteins that would otherwise help the cell survive this stress.

Table 1: Summary of Synergistic Effects of eIF4A Inhibitors with Chemotherapy Drugs

eIF4A InhibitorCombination DrugCancer TypeObserved Synergistic EffectsQuantitative Data (Example)Reference
ZotatifinCarboplatinTriple-Negative Breast CancerIncreased DNA damage, heightened interferon response, T cell-dependent tumor suppression.Combination therapy dramatically inhibited tumor growth and prolonged survival compared to monotherapies.[1][2][3]
MG-002DoxorubicinTriple-Negative Breast CancerReduced primary tumor growth and lung metastasis.Combination treatment significantly more sensitive than single-agent treatments.[4]

Experimental Protocols

To enable researchers to investigate the synergistic potential of this compound, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • This compound (DDR)

  • Chemotherapy drug (e.g., Doxorubicin, Sorafenib)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of DDR and the combination chemotherapy drug.

  • Treat the cells with DDR alone, the chemotherapy drug alone, and the combination of both at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Synergy Analysis (Chou-Talalay Method)

The Combination Index (CI) method developed by Chou and Talalay is widely used to quantify the nature of drug interactions.

Procedure:

  • Generate dose-response curves for each drug alone and for the combination at a constant ratio.

  • Use software like CompuSyn to calculate the CI values from the dose-response data.

  • Interpret the CI values:

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the effects of drug combinations on signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, p-ERK, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

Signaling Pathways and Mechanisms of Synergy

This compound's primary mechanism of action is the inhibition of protein synthesis, which can synergize with chemotherapy drugs that target other cellular processes. The following diagrams illustrate the potential interplay between DDR and chemotherapy drugs in key signaling pathways.

Synergy_Workflow Experimental Workflow for Synergy Assessment cluster_invitro In Vitro Studies A Cell Seeding B Drug Treatment (DDR, Chemo, Combo) A->B C Cell Viability Assay (MTT) B->C E Apoptosis Assay (Flow Cytometry) B->E F Mechanism Study (Western Blot) B->F D Synergy Analysis (CI) C->D

Workflow for assessing synergistic effects.
Downregulation of Pro-Survival Pathways

DDR inhibits the translation of numerous oncoproteins, including those in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[5][6] Many chemotherapy drugs induce cellular stress, which can activate these pro-survival pathways as a resistance mechanism. By suppressing the synthesis of key components of these pathways, DDR can prevent this adaptive response and enhance the efficacy of the chemotherapy drug.

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 eIF4E 4E-BP1 mTORC1->eIF4E S6K S6K1 mTORC1->S6K Translation Protein Translation S6K->Translation Proliferation Cell Growth & Proliferation DDR This compound eIF4A eIF4A DDR->eIF4A eIF4A->Translation Translation->Proliferation

PI3K/Akt/mTOR pathway and DDR's target.

Ras_Raf_MEK_ERK_Pathway GF Growth Factor RTK RTK GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Translation Translation of Oncoproteins ERK->Translation Proliferation Cell Proliferation & Survival Transcription->Proliferation DDR This compound DDR->Translation Translation->Proliferation

Ras/Raf/MEK/ERK pathway and DDR's impact.
Induction of Apoptosis and Cell Cycle Arrest

This compound and other rocaglates have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[6] Chemotherapy drugs like doxorubicin and carboplatin also induce apoptosis through DNA damage. The combination of DDR with these agents could lead to a synergistic increase in apoptotic cell death by attacking the cancer cell through independent but complementary mechanisms. DDR's ability to downregulate anti-apoptotic proteins like Mcl-1 would further lower the threshold for apoptosis induction by chemotherapy.

Conclusion

While direct evidence for the synergistic effects of this compound with other chemotherapy drugs is still emerging, the data from related eIF4A inhibitors strongly support the rationale for such combination therapies. By inhibiting the translation of key oncoproteins, DDR has the potential to overcome resistance mechanisms and enhance the efficacy of a wide range of chemotherapeutic agents. Further preclinical studies are warranted to systematically evaluate the synergistic potential of DDR with standard-of-care chemotherapy drugs across various cancer types. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to explore this promising therapeutic strategy.

References

Didesmethylrocaglamide vs. Silvestrol: A Comparative Analysis of eIF4A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent anti-cancer compounds, Didesmethylrocaglamide and Silvestrol, reveals distinct pharmacological profiles despite a shared mechanism of action. Both natural products target the eukaryotic initiation factor 4A (eIF4A), a key RNA helicase in protein translation, leading to the suppression of cancer cell growth. However, emerging research indicates significant differences in their drug-like properties, including oral bioavailability and susceptibility to multidrug resistance, positioning them differently for potential clinical development.

This compound (DDR) and Silvestrol are members of the rocaglate, or flavagline, family of natural products derived from plants of the Aglaia genus.[1][2] Their potent anti-neoplastic activity stems from their ability to inhibit eIF4A, which is a critical component of the eIF4F translation initiation complex.[3][4] This complex is responsible for unwinding the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), a crucial step for the initiation of protein synthesis.[5] By clamping eIF4A onto specific mRNA sequences, these compounds stall the translation of a subset of mRNAs, particularly those with complex 5'-UTRs that often encode for oncogenic proteins.[6][7] This selective inhibition of oncoprotein synthesis leads to the induction of apoptosis and cell cycle arrest in cancer cells.[3][8][9]

Quantitative Comparison of In Vitro Potency

Both this compound and Silvestrol exhibit potent cytotoxic activity against a broad range of cancer cell lines at nanomolar concentrations. However, direct comparisons have shown that DDR can be more potent than Silvestrol in certain cell lines.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound Human Osteosarcoma (MG-63, Saos2)Osteosarcoma5 - 7[10]
Canine OsteosarcomaOsteosarcoma4 - 7[10]
MPNST (STS26T)Malignant Peripheral Nerve Sheath Tumor~2-fold more potent than Silvestrol[11]
Silvestrol Human Osteosarcoma (MG-63, Saos2)OsteosarcomaNot explicitly stated, but DDR is more potent[10]
Chronic Lymphocytic Leukemia (CLL)Leukemia6.9[12]
Lung, Prostate, Breast CancerVarious1 - 7[4][13]
Acute Myeloid Leukemia (AML)Leukemia2.7 - 3.8[2]

Pharmacokinetic and Drug-like Properties: A Key Distinction

A significant divergence between this compound and Silvestrol lies in their pharmacokinetic profiles. Studies have highlighted that Silvestrol possesses suboptimal drug-like properties, including poor oral bioavailability (<2%) and sensitivity to multidrug resistance 1 (MDR1) efflux pumps.[9][14] In contrast, this compound and its related analogue, rocaglamide (Roc), have been shown to be insensitive to MDR1 inhibition and exhibit improved oral bioavailability (50% for Roc).[9][14] Furthermore, Silvestrol has been associated with pulmonary toxicity in canine studies, a side effect not observed with Roc under similar conditions.[9][14] These differences suggest that rocaglates lacking the bulky dioxanyl ring found in Silvestrol, such as DDR, may possess more favorable characteristics for clinical translation.[9][11]

Mechanism of Action and Downstream Effects

Both compounds induce G2/M cell cycle arrest and apoptosis.[8][9] Their inhibition of eIF4A leads to a decrease in the expression of key oncogenic proteins, including AKT, ERK1/2, and the anti-apoptotic protein Mcl-1.[5][9][12] This disruption of critical survival signaling pathways ultimately triggers programmed cell death.

G cluster_0 Upstream Regulation cluster_1 Signaling Cascade cluster_2 Translation Initiation cluster_3 Inhibition cluster_4 Cellular Outcomes Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K RAS RAS Receptor Tyrosine Kinases->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR eIF4F Complex (eIF4E, eIF4G, eIF4A) eIF4F Complex (eIF4E, eIF4G, eIF4A) mTOR->eIF4F Complex (eIF4E, eIF4G, eIF4A) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 ERK1/2->eIF4F Complex (eIF4E, eIF4G, eIF4A) mRNA (structured 5'-UTR) mRNA (structured 5'-UTR) eIF4F Complex (eIF4E, eIF4G, eIF4A)->mRNA (structured 5'-UTR) unwinding Oncogenic Proteins (e.g., Mcl-1, Cyclin D1) Oncogenic Proteins (e.g., Mcl-1, Cyclin D1) mRNA (structured 5'-UTR)->Oncogenic Proteins (e.g., Mcl-1, Cyclin D1) translation Decreased Cell Proliferation Decreased Cell Proliferation Oncogenic Proteins (e.g., Mcl-1, Cyclin D1)->Decreased Cell Proliferation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Oncogenic Proteins (e.g., Mcl-1, Cyclin D1)->G2/M Cell Cycle Arrest Apoptosis Apoptosis Oncogenic Proteins (e.g., Mcl-1, Cyclin D1)->Apoptosis This compound / Silvestrol This compound / Silvestrol This compound / Silvestrol->eIF4F Complex (eIF4E, eIF4G, eIF4A) inhibition of eIF4A

Figure 1. Simplified signaling pathway illustrating the mechanism of action of this compound and Silvestrol.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a generalized representation for determining the cytotoxic effects of this compound and Silvestrol.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Silvestrol (e.g., 0.1 nM to 1 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[15]

G Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Compound Treatment\n(Serial Dilution) Compound Treatment (Serial Dilution) Cell Seeding\n(96-well plate)->Compound Treatment\n(Serial Dilution) MTT Addition MTT Addition Compound Treatment\n(Serial Dilution)->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 2. Workflow for a typical MTT-based cytotoxicity assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol provides a general framework for assessing apoptosis induction.

  • Cell Treatment: Treat cells with this compound or Silvestrol at concentrations around their respective IC50 values for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[16][17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[16][17]

G Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Annexin V/PI Staining Annexin V/PI Staining Cell Harvesting->Annexin V/PI Staining Flow Cytometry Analysis Flow Cytometry Analysis Annexin V/PI Staining->Flow Cytometry Analysis Early Apoptosis\n(Annexin V+/PI-) Early Apoptosis (Annexin V+/PI-) Flow Cytometry Analysis->Early Apoptosis\n(Annexin V+/PI-) Late Apoptosis/Necrosis\n(Annexin V+/PI+) Late Apoptosis/Necrosis (Annexin V+/PI+) Flow Cytometry Analysis->Late Apoptosis/Necrosis\n(Annexin V+/PI+)

Figure 3. Experimental workflow for apoptosis detection using Annexin V and Propidium Iodide staining.

Conclusion

References

Assessing the Specificity of Didesmethylrocaglamide as an eIF4A Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The eukaryotic initiation factor 4A (eIF4A) is a key RNA helicase involved in the initiation of protein synthesis, making it an attractive target for cancer therapy. Didesmethylrocaglamide (DDR), a member of the rocaglate family of natural products, has emerged as a potent inhibitor of eIF4A. This guide provides a comparative analysis of DDR's specificity against other well-characterized eIF4A inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: Clamping eIF4A on mRNA

Rocaglates, including this compound, exhibit a unique mechanism of action. Instead of competing with ATP, they act as interfacial inhibitors, clamping the eIF4A protein onto specific polypurine sequences within the 5' untranslated regions (UTRs) of messenger RNA (mRNA). This ternary complex stalls the scanning preinitiation complex, thereby inhibiting the translation of a specific subset of mRNAs, many of which encode proteins crucial for cancer cell proliferation and survival.

cluster_0 Translation Initiation cluster_1 eIF4A Inhibition by this compound eIF4F Complex eIF4F Complex mRNA mRNA eIF4F Complex->mRNA binds to 5' cap Ribosome Ribosome mRNA->Ribosome scans to start codon Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex eIF4A eIF4A eIF4A->Ternary Complex Polypurine RNA Polypurine RNA Polypurine RNA->Ternary Complex Translation Inhibition Translation Inhibition Ternary Complex->Translation Inhibition stalls ribosome scanning

Caption: Mechanism of eIF4A Inhibition by this compound.

Comparative Analysis of eIF4A Inhibitors

The following table summarizes the reported potencies of this compound and other prominent eIF4A inhibitors—Rocaglamide A, Silvestrol, and Zotatifin—across various cancer cell lines. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth.

InhibitorCell LineCancer TypeIC50 (nM)Reference
This compound STS26TMalignant Peripheral Nerve Sheath Tumor5[1][2]
ST8814Malignant Peripheral Nerve Sheath Tumor10[1][2]
A673Ewing Sarcoma8[2]
U2OSOsteosarcoma12[2]
Rocaglamide A STS26TMalignant Peripheral Nerve Sheath Tumor7[1][2]
ST8814Malignant Peripheral Nerve Sheath Tumor15[1][2]
A673Ewing Sarcoma11[2]
U2OSOsteosarcoma18[2]
JurkatT-cell Leukemia~50 (HSF1 inhibition)[3]
Silvestrol STS26TMalignant Peripheral Nerve Sheath Tumor4[1][2]
ST8814Malignant Peripheral Nerve Sheath Tumor9[1][2]
A673Ewing Sarcoma6[2]
U2OSOsteosarcoma10[2]
MDA-MB-231Breast Cancer~60 (protein synthesis inhibition)[4]
PC-3Prostate Cancer~60 (protein synthesis inhibition)[4]
Zotatifin (eFT226) TMD8Diffuse Large B-cell Lymphoma4.1[5]
SU-DHL-6Diffuse Large B-cell Lymphoma5.3[5]
HBL-1Diffuse Large B-cell Lymphoma5.6[5]
PfeifferDiffuse Large B-cell Lymphoma3.7[5]
MDA-MB-231Breast Cancer<15 (anti-proliferative)[5]

Specificity and Off-Target Effects

While rocaglates are generally considered highly specific for eIF4A, some studies have indicated potential off-target activities. The most notable off-target for this class of compounds is the closely related DEAD-box RNA helicase, DDX3. Rocaglamide A has been shown to clamp DDX3 onto polypurine RNA, similar to its effect on eIF4A, albeit with potentially different affinities.

Currently, comprehensive selectivity panel data for this compound against a broad range of helicases is limited in the public domain. However, the high degree of structural similarity among rocaglates suggests that this compound likely shares a similar specificity profile with Rocaglamide A and Silvestrol, exhibiting primary activity against eIF4A and potential secondary activity against DDX3. The functional consequences of DDX3 inhibition by rocaglates are still under investigation.

Experimental Protocols

To rigorously assess the specificity and mechanism of action of eIF4A inhibitors like this compound, several key in vitro and cellular assays are employed.

In Vitro Translation Assay

This assay directly measures the inhibitory effect of a compound on the synthesis of a reporter protein in a cell-free system.

Protocol:

  • Prepare a cell-free translation extract: Rabbit reticulocyte lysate or wheat germ extract are commonly used.

  • Add a reporter mRNA: Typically, a capped and polyadenylated mRNA encoding a luciferase or another easily quantifiable protein is used.

  • Incubate with the inhibitor: Add varying concentrations of this compound or other test compounds to the translation reaction.

  • Measure reporter protein activity: After a defined incubation period (e.g., 60-90 minutes), quantify the amount of synthesized reporter protein by measuring its enzymatic activity (e.g., luminescence for luciferase).

  • Determine IC50 values: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

In Vitro Helicase Assay

This assay assesses the ability of an inhibitor to interfere with the RNA unwinding activity of eIF4A.

Protocol:

  • Prepare a radiolabeled RNA duplex: A short RNA duplex with a 3' overhang is typically used as the substrate. One strand is radiolabeled (e.g., with ³²P).

  • Incubate with recombinant eIF4A: The purified eIF4A protein is incubated with the RNA duplex in the presence of ATP.

  • Add the inhibitor: this compound or other compounds are added at various concentrations.

  • Resolve by gel electrophoresis: The reaction products are separated on a non-denaturing polyacrylamide gel. The unwound, single-stranded RNA will migrate faster than the duplex.

  • Quantify unwinding: The amount of unwound RNA is quantified by autoradiography and densitometry.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Treat cells with the inhibitor: Intact cells are incubated with this compound or a vehicle control.

  • Heat treatment: The cell suspensions are heated to a range of temperatures.

  • Cell lysis and centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Protein detection: The amount of soluble eIF4A in the supernatant is quantified by Western blotting or other protein detection methods.

  • Generate melting curves: Plotting the amount of soluble protein against temperature generates melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

cluster_0 Experimental Workflow Cell Treatment Cell Treatment Heat Shock Heat Shock Cell Treatment->Heat Shock Incubate with inhibitor Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble/insoluble Protein Quantification Protein Quantification Centrifugation->Protein Quantification Analyze soluble fraction

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion

This compound is a potent inhibitor of eIF4A with a mechanism of action shared by other rocaglates. While it demonstrates high potency in inhibiting the growth of various cancer cell lines, a comprehensive and direct comparison of its specificity against a broad panel of RNA helicases is needed to fully delineate its selectivity profile. The available data suggests a high degree of specificity for eIF4A, with potential off-target effects on the closely related DDX3 helicase. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the specificity and therapeutic potential of this compound and other eIF4A inhibitors.

References

A Comparative Analysis of Didesmethylrocaglamide Derivatives' Potency in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative potency of Didesmethylrocaglamide and its analogs, supported by experimental data and methodologies.

This guide provides a side-by-side comparison of the anti-proliferative potency of this compound (DDR) and its derivatives, placing them in context with the well-studied eIF4A inhibitor, silvestrol. The data presented herein is collated from peer-reviewed studies and aims to offer a clear, objective overview for researchers in oncology and drug discovery.

Data Presentation: Comparative Growth-Inhibitory Activity

The anti-proliferative activities of various rocaglamide derivatives were evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of potency, are summarized in the table below. Lower IC50 values denote higher potency.

CompoundSTS26T (MPNST) IC50 (nM)ST8814 (MPNST) IC50 (nM)S462 (Schwannoma) IC50 (nM)KT21 (Meningioma) IC50 (nM)
Silvestrol2.8 ± 0.43.1 ± 0.31.6 ± 0.22.5 ± 0.3
This compound (DDR) 1.5 ± 0.2 1.8 ± 0.2 0.9 ± 0.1 1.3 ± 0.2
Rocaglamide (Roc)3.5 ± 0.54.2 ± 0.62.1 ± 0.33.0 ± 0.4
Methylrocaglate> 1000> 1000> 1000> 1000
Rocaglaol89.7 ± 12.1112.4 ± 15.355.6 ± 7.578.9 ± 10.7

Data sourced from studies on malignant peripheral nerve sheath tumor (MPNST), schwannoma, and meningioma cell lines.[1][2]

Of the derivatives compared, this compound (DDR) consistently demonstrated the most potent growth-inhibitory activity, with IC50 values approximately two-fold lower than silvestrol across the tested cell lines.[2] Rocaglamide (Roc) also showed potent activity, comparable to that of silvestrol.[1][2] The data clearly indicates that the dioxanyl ring present in silvestrol is not essential for cytotoxicity and may even be modified to enhance potency.[1][2][3] Further structure-activity relationship analysis has highlighted the importance of an unmethylated C-8b hydroxyl group and the amide functionality for optimal anti-proliferative effects.[2]

In studies on human and canine osteosarcoma cells, (-)-DDR was found to be the most potent among 10 naturally-occurring rocaglates in suppressing cell growth.[4][5] The stereochemistry of DDR is crucial for its activity, with the (-)-enantiomer being over 500-fold more active than the (+)-enantiomer.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound derivatives' potency.

Cell Proliferation Assay (Resazurin Assay)

This assay is used to determine the IC50 values of the compounds.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds (e.g., this compound, Rocaglamide, Silvestrol) or DMSO as a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Resazurin Addition: After the incubation period, a resazurin solution (e.g., at a final concentration of 44 µM) is added to each well.

  • Fluorescence Reading: The plates are incubated for an additional 2-4 hours, and the fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The fluorescence intensity, which is proportional to the number of viable cells, is used to calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control. The IC50 values are then determined by fitting the data to a dose-response curve.

Western Blot Analysis

This technique is employed to assess the effect of the compounds on the expression levels of specific proteins involved in cell signaling pathways.

  • Cell Lysis: Cells are treated with the compounds at specified concentrations (e.g., 1x and 2x IC50) for a designated period (e.g., 48 hours). Following treatment, the cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the BCA assay, to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., AKT, ERK, IGF-1R, cleaved caspase-3, γH2A.X). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment and Harvesting: Cells are treated with the compounds at their respective IC50 concentrations for a specified duration (e.g., 72 hours). Both adherent and floating cells are collected.

  • Fixation: The cells are washed with PBS and then fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The DNA content of individual cells is measured, allowing for the quantification of the percentage of cells in different phases of the cell cycle (sub-G1, G1, S, and G2/M). An increase in the sub-G1 population is indicative of apoptosis.[3]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways affected by this compound derivatives and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptors (e.g., IGF-1R) PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR eIF4F_complex eIF4F Complex (eIF4A, eIF4E, eIF4G) mTOR->eIF4F_complex phosphorylates 4E-BP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->eIF4F_complex phosphorylates eIF4E Translation Protein Translation (Oncogenic Proteins) eIF4F_complex->Translation DDR This compound (DDR) eIF4A eIF4A DDR->eIF4A inhibits eIF4A->eIF4F_complex is a component of Proliferation Cell Proliferation & Survival Translation->Proliferation

Caption: this compound (DDR) inhibits the eIF4A helicase, a key component of the eIF4F translation initiation complex. This disruption of protein synthesis downregulates the expression of oncogenic proteins that are downstream of pro-survival signaling pathways like PI3K/AKT/mTOR and Raf/MEK/ERK.[1][4]

Experimental_Workflow cluster_assays Potency & Mechanism Assays cluster_results Data Analysis & Outcomes start Start: Cancer Cell Culture treatment Treatment with DDR Derivatives (Varying Concentrations) start->treatment incubation 72h Incubation treatment->incubation proliferation_assay Cell Proliferation Assay (Resazurin) incubation->proliferation_assay western_blot Western Blot Analysis incubation->western_blot flow_cytometry Cell Cycle Analysis (Flow Cytometry) incubation->flow_cytometry ic50 Determine IC50 Values proliferation_assay->ic50 protein_expression Analyze Protein Expression (e.g., p-AKT, p-ERK) western_blot->protein_expression cell_cycle Quantify Cell Cycle Arrest & Apoptosis (Sub-G1) flow_cytometry->cell_cycle

Caption: A generalized workflow for evaluating the potency and mechanism of action of this compound derivatives in cancer cell lines.

References

Safety Operating Guide

Proper Disposal of Didesmethylrocaglamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation, this guide provides essential safety and logistical procedures for the proper disposal of Didesmethylrocaglamide, a research chemical with potential cytotoxic properties.

This compound, a derivative of rocaglamide, is utilized in laboratory settings for cancer research.[1][2] While specific disposal instructions for this compound are not extensively detailed in public records, its classification as a potentially hazardous compound necessitates adherence to established protocols for cytotoxic and chemical waste disposal. This ensures the safety of laboratory personnel and the protection of the environment. The following procedures are based on general best practices for hazardous waste management in research settings.[3][4]

Hazard Profile and Safety Precautions

According to available safety data, this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] Although comprehensive toxicological data is limited, its similarity to other rocaglamide compounds, which are known to have anti-cancer and cytotoxic effects, suggests it should be handled with care.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Wear double chemotherapy gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or gown should be worn to protect from contamination.

Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste segregation to final collection by environmental health and safety (EHS) professionals.

1. Waste Segregation and Containment:

  • Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated personal protective equipment (gloves, gowns), and labware (e.g., pipette tips, tubes), must be segregated from regular trash.[4]

    • Place these materials in a clearly labeled, leak-proof container designated for hazardous chemical waste.[3] For items like contaminated gowns and gloves, a yellow bag designated for chemotherapy or hazardous drug waste is appropriate.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container.[4]

    • Do not mix with other chemical waste streams unless compatibility has been verified.[4]

    • The container must be kept securely closed except when adding waste.[7]

  • Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container. If the sharps contain more than trace amounts of the drug, they should be placed in a special "black box" or RCRA container for hazardous waste.[8]

2. Labeling of Waste Containers:

Proper labeling is critical to ensure safe handling and disposal by EHS personnel. All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name of the principal investigator and the laboratory location.

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, secure area within the laboratory.[7]

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[7]

  • Do not store large quantities of hazardous waste in the lab. Adhere to institutional limits, which are often no more than 10 gallons.[4]

4. Arranging for Waste Pickup:

  • Once a waste container is full or has reached the designated storage time limit (often 90 days), arrange for a pickup by your institution's EHS department.[7]

  • Follow your institution's specific procedures for requesting a hazardous waste collection.[9]

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be managed carefully.

  • If the container held a "P-listed" acutely hazardous waste, it must be triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[10]

  • For other hazardous chemicals, the container should be thoroughly emptied. If it is not practical to triple-rinse, the empty container itself should be disposed of as hazardous waste.[10]

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material.

    • Place all cleanup materials in a designated hazardous waste container.

    • For large spills, contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Ingestion or Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

Didesmethylrocaglamide_Disposal_Workflow start Start: Generate This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, syringes) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Container with Secondary Containment liquid_waste->liquid_container sharps_container Place in Designated Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage pickup Request EHS Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Didesmethylrocaglamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Didesmethylrocaglamide (DDR), a potent eIF4A inhibitor with significant anti-tumor activity.[1][2][3][4] Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Safety Data Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] While specific quantitative exposure limits have not been established, its potent biological activity necessitates handling it as a hazardous substance.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[5]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.[5]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.[5]

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[5][6][7]

Core PPE Requirements:

  • Gloves: Double gloving with chemotherapy-tested nitrile gloves is required. The inner glove should be worn under the cuff of the lab coat or gown, and the outer glove should extend over the cuff.[8][9][10] Gloves must be changed immediately if contaminated or torn, and at regular intervals (e.g., every hour) during prolonged procedures.[10]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, a full-face shield or safety goggles should be worn whenever there is a risk of splashes or aerosol generation, such as during reconstitution or transfer of the compound.[9][11]

  • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound to avoid inhalation of dust particles.[8] All manipulations of the solid compound should ideally be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) that is vented to the outside.[10][12]

  • Protective Clothing: A disposable, solid-front gown with long sleeves and tight-fitting cuffs, resistant to chemical permeation, is required.[8][9][10] Reusable lab coats are not recommended.

PPE Workflow Diagram

PPE_Workflow PPE Donning and Doffing Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence Gown 1. Gown Inner Gloves 2. Inner Gloves (under cuff) Outer Gloves 3. Outer Gloves (over cuff) Respirator 4. N95 Respirator Face Shield/Goggles 5. Face Shield or Goggles Proceed to Handling Proceed to Handling Face Shield/Goggles->Proceed to Handling Ready for Work Remove Outer Gloves 1. Remove Outer Gloves Remove Gown 2. Remove Gown Remove Face Shield/Goggles 3. Remove Face Shield/Goggles Remove Respirator 4. Remove Respirator Remove Inner Gloves 5. Remove Inner Gloves Exit Controlled Area Exit Controlled Area Remove Inner Gloves->Exit Controlled Area Wash Hands Thoroughly Start Donning Start Donning Start Donning->Gown Enter Controlled Area Proceed to Handling->Remove Outer Gloves Work Complete/Contamination Handling_Workflow This compound Handling Workflow Receiving Receive Compound Inspect for Damage Storage Store in Secure, Ventilated Area (0-4°C short-term, -20°C long-term) Receiving->Storage Preparation Prepare Solutions in Fume Hood/BSC (Don Full PPE) Storage->Preparation Retrieve for Use Experimentation Conduct Experiment (Use Safe Practices) Preparation->Experimentation Decontamination Decontaminate Work Area and Equipment Experimentation->Decontamination Disposal Dispose of Waste (Follow Protocol) Decontamination->Disposal

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Didesmethylrocaglamide
Reactant of Route 2
Didesmethylrocaglamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.